molecular formula C7H9NO4S B1585598 5-Amino-2-methoxybenzenesulfonic acid CAS No. 6470-17-3

5-Amino-2-methoxybenzenesulfonic acid

Cat. No.: B1585598
CAS No.: 6470-17-3
M. Wt: 203.22 g/mol
InChI Key: JXZGTFLJFKLVAX-UHFFFAOYSA-N
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Description

5-Amino-2-methoxybenzenesulfonic acid is a useful research compound. Its molecular formula is C7H9NO4S and its molecular weight is 203.22 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenesulfonic acid, 5-amino-2-methoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7546. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-methoxybenzenesulfonic acid
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InChI

InChI=1S/C7H9NO4S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZGTFLJFKLVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064376
Record name Benzenesulfonic acid, 5-amino-2-methoxy-
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Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6470-17-3
Record name 5-Amino-2-methoxybenzenesulfonic acid
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Record name 6-Methoxymetanilic acid
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Record name 5-amino-2-methoxybenzenesulphonic acid
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Record name 5-Amino-2-methoxybenzenesulfonic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-methoxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Amino-2-methoxybenzenesulfonic acid (CAS No: 6470-17-3) is a substituted aromatic compound of significant interest in synthetic organic chemistry. Possessing three distinct functional groups—an amine, a methoxy ether, and a sulfonic acid—it serves as a versatile building block for the synthesis of more complex molecules, particularly in the dye industry and as a potential intermediate in pharmaceutical development. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthetic considerations, key applications, and safety protocols. By elucidating the causality behind its reactivity and utility, this document aims to equip researchers with the foundational knowledge required for its effective application in laboratory and industrial settings.

Chemical Identity and Physicochemical Profile

This compound, also known by synonyms such as p-Anisidine-3-sulfonic acid and 6-Methoxymetanilic acid, is uniquely identified by its Chemical Abstracts Service (CAS) number: 6470-17-3 .[1][2] Its structural and physical properties are fundamental to understanding its behavior in chemical reactions.

Chemical Structure and Identifiers

The molecule's structure consists of a benzene ring substituted with an amino group (-NH₂), a methoxy group (-OCH₃), and a sulfonic acid group (-SO₃H). The relative positions of these groups dictate its chemical reactivity and potential applications.

Caption: Chemical structure of this compound.

Key Chemical Identifiers:

  • Molecular Formula: C₇H₉NO₄S[1]

  • InChI Key: JXZGTFLJFKLVAX-UHFFFAOYSA-N[3]

  • Canonical SMILES: COC1=C(C=C(C=C1)N)S(=O)(=O)O[3]

Physicochemical Data

Quantitative data provides insight into the compound's physical state, solubility, and stability, which are critical for designing experiments and for storage.

PropertyValueSource(s)
CAS Number 6470-17-3[1][2][3][4]
Molecular Weight 203.22 g/mol [1][3]
Melting Point 314-318 °C[4]
Appearance Solid (form varies)N/A
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 5[4]

Synthesis Considerations

While specific, detailed synthesis procedures for this compound are proprietary or found within patent literature, a general understanding can be derived from established organic chemistry principles. The synthesis of substituted benzenesulfonic acids typically involves multi-step pathways. A plausible retro-synthetic analysis suggests that precursors like p-anisidine (4-methoxyaniline) could be a starting point, followed by a sulfonation reaction.

The challenge in such a synthesis lies in controlling the regioselectivity of the sulfonation. The methoxy group is an ortho-, para-directing activator, while the amino group is also a strong activator. Direct sulfonation of p-anisidine would likely lead to a mixture of products. Therefore, a common strategy involves protecting the highly reactive amino group (e.g., through acetylation) before proceeding with sulfonation, followed by deprotection.

G start Start: p-Anisidine protect Step 1: Protection (e.g., Acetylation of Amino Group) start->protect Acetic Anhydride sulfonate Step 2: Sulfonation (e.g., with H₂SO₄/SO₃) protect->sulfonate Fuming Sulfuric Acid deprotect Step 3: Deprotection (Hydrolysis of Protecting Group) sulfonate->deprotect Acid/Base Hydrolysis product Final Product: This compound deproterect deproterect deproterect->product

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound stems from its trifunctional nature, making it a valuable intermediate. The amino group is a primary nucleophile and can be readily diazotized, while the sulfonic acid group enhances water solubility and can act as a directing group or be chemically modified.

Intermediate for Azo Dyes

The most prominent application is in the synthesis of azo dyes. The primary aromatic amine can undergo diazotization when treated with nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is a potent electrophile that can react with electron-rich coupling partners (like phenols or anilines) to form brightly colored azo compounds. The sulfonic acid group is crucial in this context as it imparts water solubility to the final dye, a necessary property for textile applications.

Building Block in Pharmaceutical Synthesis

In drug development, compounds with sulfonic acid or sulfonamide moieties are common. While direct applications of this specific molecule in marketed drugs are not widely documented, its structure represents a key fragment. For instance, the related compound 5-Amino-2-Methylbenzenesulfonamide is an intermediate in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[5] This highlights the potential of benzenesulfonic acid derivatives as foundational scaffolds for creating targeted therapeutics. The amino group provides a handle for building out molecular complexity, while the sulfonic acid can be converted to a sulfonamide, a common pharmacophore.

cluster_core Core Intermediate cluster_mods Chemical Modifications cluster_products Resulting Derivatives Core 5-Amino-2-methoxy- benzenesulfonic acid Diazotization Diazotization of -NH₂ group Core->Diazotization Sulfonylation Conversion of -SO₃H to -SO₂Cl / -SO₂NHR Core->Sulfonylation Dyes Azo Dyes Diazotization->Dyes Coupling Reaction Pharma Pharmaceutical Scaffolds (e.g., Sulfonamides) Sulfonylation->Pharma Amidation

Caption: Role as a versatile chemical intermediate.

Experimental Protocol: Synthesis of an Azo Dye (H-Acid Coupling)

To illustrate its practical utility, this section details a representative protocol for the synthesis of a simple water-soluble azo dye. This procedure is self-validating; a successful reaction is indicated by a distinct color change.

Objective: To synthesize an azo dye by diazotizing this compound and coupling it with H-acid (8-amino-1-naphthol-3,6-disulfonic acid).

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • H-acid (8-amino-1-naphthol-3,6-disulfonic acid)

  • Sodium carbonate (Na₂CO₃)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

Workflow:

G cluster_diazotization Part A: Diazotization cluster_coupling Part B: Coupling Reaction cluster_workup Part C: Isolation A1 1. Dissolve amine in HCl(aq) A2 2. Cool to 0-5 °C in ice bath A1->A2 A3 3. Add NaNO₂(aq) dropwise Maintain temp < 5 °C A2->A3 A4 4. Stir for 15 min Test for excess nitrous acid A3->A4 B3 7. Add diazonium salt solution slowly to H-acid solution A4->B3 Diazonium Salt Solution B1 5. Prepare alkaline solution of H-acid B2 6. Cool H-acid solution to 0-5 °C B1->B2 B2->B3 B4 8. Maintain pH 8-9 with Na₂CO₃ Observe color formation B3->B4 C1 9. Stir for 1 hour B4->C1 C2 10. Precipitate dye by adding NaCl ('salting out') C1->C2 C3 11. Filter, wash with brine, and dry C2->C3

Caption: Experimental workflow for azo dye synthesis.

Step-by-Step Procedure:

  • Diazotization:

    • In a 250 mL beaker, suspend 0.05 mol of this compound in 100 mL of water.

    • Slowly add 15 mL of concentrated HCl while stirring. A fine suspension should form.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Dissolve 0.052 mol of sodium nitrite in 20 mL of water and cool it.

    • Add the sodium nitrite solution dropwise to the cold amine suspension over 15 minutes, ensuring the temperature does not rise above 5 °C.

    • Causality Check: Maintaining low temperature is critical because diazonium salts are unstable and can decompose at higher temperatures.

    • After the addition is complete, stir for another 15 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

  • Coupling:

    • In a separate 500 mL beaker, dissolve 0.05 mol of H-acid in 150 mL of water containing 0.15 mol of sodium carbonate. This creates an alkaline solution of the coupling component.

    • Causality Check: The coupling reaction is pH-dependent. Alkaline conditions are required to activate the naphthol ring system of the H-acid for electrophilic attack by the diazonium salt.

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the H-acid solution with vigorous stirring.

    • A deep color (typically red or violet) should form immediately.

    • Maintain the pH of the mixture between 8 and 9 by adding more sodium carbonate solution if necessary.

  • Isolation:

    • Continue stirring the reaction mixture in the cold for 1-2 hours to ensure the reaction goes to completion.

    • Precipitate the dye from the solution by adding solid sodium chloride in portions until the dye separates as a solid ('salting out').

    • Collect the dye by vacuum filtration, wash it with a saturated NaCl solution, and dry it in an oven at a moderate temperature.

Safety and Handling

This compound is a corrosive chemical that requires careful handling to prevent injury.[3] Adherence to standard laboratory safety protocols is mandatory.

GHS Hazard Information:

Hazard ClassCodeStatementSource(s)
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[3][4]

Precautionary Measures:

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dust is generated, use a P3 (EN 143) respirator cartridge or equivalent.

  • Handling: Avoid creating dust. Do not breathe dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]

References

5-Amino-2-methoxybenzenesulfonic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 5-Amino-2-methoxybenzenesulfonic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the core physical and chemical properties of this compound (CAS No. 6470-17-3). Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes critical data from authoritative sources. It details the compound's structural and physicochemical characteristics, presents its spectroscopic profile, and outlines robust experimental protocols for property verification. Furthermore, it includes essential safety, handling, and storage information to ensure proper laboratory practice. The guide is structured to deliver not just data, but also the underlying scientific rationale for its determination and application.

Compound Identification and Overview

This compound is an organic compound that serves as a vital intermediate in the synthesis of various dyes, including acid, reactive, and direct dyes.[1][2] Its molecular structure incorporates three key functional groups—an amino group, a methoxy group, and a sulfonic acid group—attached to a benzene ring, which dictates its chemical reactivity and physical properties.

Key Identifiers:

  • IUPAC Name: this compound[3]

  • CAS Number: 6470-17-3[3][4][5]

  • EC Number: 229-291-4[3]

  • Synonyms: p-Anisidine-3-sulfonic acid, 6-Methoxymetanilic acid, 4-Aminoanisole-2-sulfonic Acid[3][4]

workflow start Start: Obtain Pure Sample prep Prepare Sample (Dry & Powder) start->prep mp Determine Melting Point (Capillary Method) prep->mp sol Assess Solubility (Qualitative in H₂O, EtOH, etc.) prep->sol ir Acquire IR Spectrum (ATR-FTIR) prep->ir nmr Acquire NMR Spectrum (¹H, ¹³C in DMSO-d₆) prep->nmr data_analysis Analyze & Correlate Data mp->data_analysis sol->data_analysis ir->data_analysis nmr->data_analysis report Compile Technical Data Sheet data_analysis->report

References

5-Amino-2-methoxybenzenesulfonic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 5-Amino-2-methoxybenzenesulfonic acid

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into its molecular structure, spectroscopic signature, synthesis, and applications, grounding all claims in authoritative sources.

Introduction: A Versatile Aromatic Building Block

This compound (CAS No: 6470-17-3) is a polysubstituted aromatic compound featuring three key functional groups: an amine (-NH₂), a methoxy (-OCH₃), and a sulfonic acid (-SO₃H).[1] This unique combination of electron-donating and electron-withdrawing groups imparts a distinct reactivity profile, making it a valuable intermediate in various chemical syntheses. While its most prominent application lies in the production of azo dyes, its structural motifs are also of interest in the broader field of medicinal chemistry.[2][3] This document serves to elucidate the core chemical principles of this molecule, providing both foundational knowledge and practical, field-proven insights.

Molecular Structure and Physicochemical Properties

The arrangement of the functional groups on the benzene ring dictates the molecule's electronic properties, reactivity, and physical characteristics. The methoxy group is positioned at C2, the amino group at C5, and the sulfonic acid group at C1.

Systematic Nomenclature and Identifiers

For clarity and cross-referencing, the various identifiers for this compound are summarized below.

Identifier TypeValueSource(s)
IUPAC Name This compound[4]
CAS Number 6470-17-3[1]
Molecular Formula C₇H₉NO₄S[5]
Molecular Weight 203.22 g/mol [1]
Synonyms p-Anisidine-3-sulfonic acid, 6-Methoxymetanilic acid, 4-Aminoanisole-2-sulfonic acid[1][4]
InChI Key JXZGTFLJFKLVAX-UHFFFAOYSA-N[1]
SMILES COc1ccc(N)cc1S(O)(=O)=O[1]
Analysis of Structural and Electronic Effects

The molecule's reactivity is a direct consequence of the interplay between its substituents.

  • Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance.[6] The lone pairs on the nitrogen and oxygen atoms participate in the π-system, increasing the nucleophilicity of the ring, particularly at the positions ortho and para to them.

  • Sulfonic Acid (-SO₃H) Group: This is a strong electron-withdrawing and deactivating group. It is a meta-director for electrophilic aromatic substitution.[7] Under the strongly acidic conditions often used for sulfonation, the amino group exists in its protonated form (-NH₃⁺), which is also a deactivating, meta-directing group.[8]

This combination of competing electronic effects is crucial during its synthesis. The sulfonation of p-anisidine (4-methoxyaniline) leads to the introduction of the -SO₃H group at the position ortho to the methoxy group and meta to the amino group, a logical outcome of these directing effects.[8]

Physicochemical Properties
PropertyValueSource(s)
Melting Point 314-318 °C (lit.)[1]
Appearance White to off-white crystalline solid[9]
LogP 2.186[9]

Synthesis and Reactivity

The most direct industrial synthesis involves the sulfonation of p-anisidine.[9] The reaction must be carefully controlled to achieve the desired isomer.

Proposed Synthetic Workflow

The synthesis can be achieved by reacting p-anisidine with sulfuric acid and amidosulfonic acid at elevated temperatures, a method adapted from patent literature for a related isomer.[10]

G p_anisidine p-Anisidine intermediate Anisidine Sulfate / Bisulfate Mixture p_anisidine->intermediate sulfuric_acid H₂SO₄ (95-100%) sulfuric_acid->intermediate amidosulfonic_acid Amidosulfonic Acid heating Heat (160-200°C) amidosulfonic_acid->heating intermediate->heating product This compound heating->product purification Purification (Leaching with dilute acid) product->purification final_product Purified Product purification->final_product

Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis

Disclaimer: This protocol is adapted from literature and should only be performed by qualified personnel with appropriate safety measures in place.

  • Formation of Sulfate Salt: In a suitable reaction vessel equipped with mechanical stirring and a temperature probe, slowly add 0.6-0.9 molar equivalents of 95-100% sulfuric acid to 1.0 molar equivalent of p-anisidine. Control the addition rate to manage the exothermic reaction. This forms a mixture of anisidine sulfate and bisulfate salts.[10]

  • Sulfonation: Add 1.0 to 2.0 molar equivalents of amidosulfonic acid to the mixture.

  • Heating: Heat the reaction mixture to 160-200°C. The mixture will bake into a solid mass. Maintain this temperature for several hours until the reaction is complete (monitored by a suitable method like HPLC).[10]

  • Work-up and Purification: Cool the reaction mass to room temperature. The solid product consists of the target molecule, ammonium sulfate, and other byproducts.[10]

  • Grind the solid mass into a powder.

  • Purify the product by leaching with water or dilute mineral acid to remove inorganic salts and unreacted starting material.

  • Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure. While a complete experimental dataset is not publicly available, we can predict the key spectral features based on known data for its functional groups and isomers.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following are predicted chemical shifts (in ppm) in a suitable solvent like DMSO-d₆.

¹H NMR:

Chemical Shift (δ) Multiplicity Integration Assignment Rationale
~7.5 d 1H Ar-H (ortho to -SO₃H) Deshielded by the adjacent electron-withdrawing sulfonic acid group.
~6.8 dd 1H Ar-H (ortho to -NH₂) Shielded by the electron-donating amino group.
~6.7 d 1H Ar-H (ortho to -OCH₃) Shielded by the electron-donating methoxy group.
~5.0 br s 2H -NH₂ Broad singlet, exchangeable with D₂O.

| ~3.8 | s | 3H | -OCH₃ | Characteristic singlet for a methoxy group.[12] |

¹³C NMR:

Chemical Shift (δ) Assignment Rationale
~150 C-OCH₃ Aromatic carbon attached to the electron-donating oxygen.
~145 C-NH₂ Aromatic carbon attached to the nitrogen.
~135 C-SO₃H Aromatic carbon attached to the sulfonic acid group.
~120 Ar-CH Aromatic CH.
~115 Ar-CH Aromatic CH.
~110 Ar-CH Aromatic CH.

| ~56 | -OCH₃ | Carbon of the methoxy group.[12] |

Infrared (IR) Spectroscopy

Based on available data from PubChem, the IR spectrum would show characteristic absorption bands.[4]

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3300N-H stretching (amine)
3000-2500O-H stretching (broad, sulfonic acid)
1620-1580N-H bending (amine) & C=C aromatic stretching
1250-1200Asymmetric S=O stretching (sulfonic acid)
1050-1000Symmetric S=O stretching (sulfonic acid)
1260-1230Asymmetric C-O-C stretching (aryl ether)
1040-1010Symmetric C-O-C stretching (aryl ether)
Mass Spectrometry

Mass spectrometry data indicates a molecular ion peak corresponding to its molecular weight.[4]

  • Molecular Ion [M]⁺: m/z = 203

General Protocol for Spectroscopic Analysis

G cluster_nmr NMR Analysis cluster_ir FT-IR Analysis (ATR) cluster_ms Mass Spectrometry nmr_dissolve Dissolve sample in deuterated solvent (e.g., DMSO-d₆) nmr_tube Transfer to NMR tube nmr_dissolve->nmr_tube nmr_acquire Acquire ¹H and ¹³C spectra nmr_tube->nmr_acquire nmr_process Process data (FT, phasing, baseline correction) nmr_acquire->nmr_process ir_place Place solid sample on ATR crystal ir_acquire Acquire spectrum ir_place->ir_acquire ir_process Identify characteristic peaks ir_acquire->ir_process ms_prepare Prepare sample solution ms_inject Inject into MS (e.g., ESI) ms_prepare->ms_inject ms_acquire Acquire mass spectrum ms_inject->ms_acquire ms_process Determine m/z of molecular ion ms_acquire->ms_process sample Solid Sample of this compound sample->nmr_dissolve sample->ir_place sample->ms_prepare

References

A Comprehensive Technical Guide to the Solubility of 5-Amino-2-methoxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 5-Amino-2-methoxybenzenesulfonic acid (CAS 6470-17-3), a key intermediate in the synthesis of various fine chemicals and dyes.[1][2] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document will equip researchers, scientists, and drug development professionals with a robust theoretical framework and practical experimental protocols to determine its solubility profile. By understanding the underlying chemical principles and employing rigorous methodologies, users of this guide will be empowered to generate reliable solubility data tailored to their specific applications.

Introduction to this compound

This compound, also known as p-Anisidine-3-sulfonic acid, is an aromatic organic compound with the chemical formula C₇H₉NO₄S.[1][3] Its molecular structure incorporates an amino group (-NH₂), a methoxy group (-OCH₃), and a sulfonic acid group (-SO₃H) attached to a benzene ring. This combination of functional groups imparts amphoteric properties to the molecule, influencing its physical and chemical behavior, particularly its solubility. The compound has a molecular weight of 203.22 g/mol and a melting point typically observed between 314-318 °C.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 6470-17-3[1][3]
Molecular Formula C₇H₉NO₄S[1][3]
Molecular Weight 203.22 g/mol [1][3][5]
Melting Point 314-318 °C[3][4]
Appearance Crystalline solid[6]
Synonyms p-Anisidine-3-sulfonic acid, 6-Methoxymetanilic acid[3][5]

Theoretical Framework for Solubility

The solubility of this compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The presence of both polar (sulfonic acid and amino groups) and non-polar (benzene ring and methoxy group) moieties suggests that its solubility will be highly dependent on the nature of the solvent.

Influence of Solvent Polarity

The principle of "like dissolves like" is central to predicting the solubility of this compound. The highly polar sulfonic acid group can engage in strong hydrogen bonding and ion-dipole interactions with polar solvents like water. Conversely, the aromatic ring and the methoxy group contribute to its non-polar character, suggesting some solubility in less polar organic solvents. It is anticipated that this compound will exhibit good solubility in polar protic solvents such as water and lower alcohols (methanol, ethanol), and limited solubility in non-polar solvents like hexane or toluene. The solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) is also expected to be significant due to their ability to form strong dipole-dipole interactions.

Effect of Temperature

The dissolution of a solid in a liquid is often an endothermic process, meaning that solubility tends to increase with temperature. This relationship can be quantified by the van't Hoff equation. For this compound, it is reasonable to hypothesize that its solubility in most solvents will increase as the temperature is raised. However, the extent of this increase will be specific to each solvent system and should be determined experimentally.

The Critical Role of pH

The amphoteric nature of this compound, arising from the acidic sulfonic acid group and the basic amino group, means its aqueous solubility is profoundly influenced by pH.[7][8][9][10] The molecule can exist in different ionic forms depending on the pH of the solution:

  • In strongly acidic solutions (low pH): The amino group will be protonated (-NH₃⁺), and the sulfonic acid group will be in its acidic form (-SO₃H). The molecule will carry a net positive charge.

  • At the isoelectric point (pI): The molecule will exist as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated sulfonic acid group (-SO₃⁻). At this pH, the net charge is zero, and the solubility is typically at its minimum.

  • In strongly basic solutions (high pH): The amino group will be in its neutral form (-NH₂), and the sulfonic acid group will be deprotonated (-SO₃⁻). The molecule will carry a net negative charge.

The increased charge at pH values above and below the isoelectric point enhances the interaction with polar water molecules, leading to a significant increase in solubility.

G cluster_pH Effect of pH on Speciation and Solubility cluster_solubility Aqueous Solubility Low_pH Low pH (Acidic) Cationic Form -NH₃⁺, -SO₃H pI Isoelectric Point (pI) Zwitterionic Form -NH₃⁺, -SO₃⁻ (Minimum Solubility) Low_pH->pI + OH⁻ High_Solubility_Acid High Solubility Low_pH->High_Solubility_Acid Increased Interaction with Water High_pH High pH (Basic) Anionic Form -NH₂, -SO₃⁻ pI->High_pH + OH⁻ Low_Solubility Low Solubility pI->Low_Solubility Reduced Interaction with Water High_Solubility_Base High Solubility High_pH->High_Solubility_Base Increased Interaction with Water

Figure 1: pH-dependent speciation and its impact on the aqueous solubility of this compound.

Experimental Protocols for Solubility Determination

The following protocols provide a standardized methodology for determining the solubility of this compound.

Protocol 1: Gravimetric Determination of Solubility in Various Solvents

This protocol outlines the equilibrium solubility determination method, which is a reliable technique for measuring the solubility of a solid compound in a liquid solvent.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (purity ≥ 98%)

  • Selected solvents (e.g., deionized water, ethanol, methanol, DMSO)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Pipettes

  • Evaporating dishes or pre-weighed vials

  • Drying oven

Procedure:

  • Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C). Allow the mixture to equilibrate for at least 24-48 hours with continuous agitation. This ensures that the dissolution process reaches equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette (to prevent precipitation upon cooling) and immediately filter it through a 0.45 µm syringe filter into a pre-weighed evaporating dish or vial. The filtration step is critical to remove any undissolved solid particles.

  • Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A vacuum oven can be used to facilitate evaporation at a lower temperature.

  • Mass Determination: Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.

  • Calculation: The solubility (S) can be calculated in g/100 mL using the following formula:

    S ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

Self-Validation:

  • Perform the experiment in triplicate to ensure the reproducibility of the results.

  • Analyze the solid residue after the experiment by a suitable method (e.g., melting point or HPLC) to confirm that no degradation or polymorphism has occurred during the equilibration period.

G start Start prep Add excess solute to vial start->prep add_solvent Add known volume of solvent prep->add_solvent equilibrate Equilibrate at constant temperature (24-48h with agitation) add_solvent->equilibrate settle Allow excess solid to settle (4h) equilibrate->settle withdraw Withdraw and filter supernatant settle->withdraw transfer Transfer filtrate to dish withdraw->transfer weigh_initial Weigh pre-tared evaporating dish weigh_initial->transfer evaporate Evaporate solvent in oven transfer->evaporate weigh_final Cool in desiccator and re-weigh evaporate->weigh_final calculate Calculate solubility weigh_final->calculate end End calculate->end

Figure 2: Experimental workflow for the gravimetric determination of solubility.

Protocol 2: Investigation of pH-Solubility Profile

Objective: To determine the aqueous solubility of this compound as a function of pH.

Materials:

  • Same as in Protocol 3.1, with the addition of:

  • Buffer solutions of various pH values (e.g., pH 2, 4, 6, 7, 8, 10)

  • pH meter

Procedure:

  • Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range.

  • Solubility Determination: Follow the steps outlined in Protocol 3.1, using the prepared buffer solutions as the solvents.

  • pH Measurement: After equilibration, measure the final pH of each saturated solution to account for any potential shifts.

  • Data Analysis: Plot the determined solubility values against the final measured pH to generate a pH-solubility profile.

Data Presentation

The experimentally determined solubility data should be organized into a clear and concise table for easy comparison and analysis.

Table 2: Template for Solubility Data of this compound

SolventTemperature (°C)Solubility ( g/100 mL) ± SD (n=3)
Water25Experimental Data
37Experimental Data
50Experimental Data
Ethanol25Experimental Data
37Experimental Data
50Experimental Data
Methanol25Experimental Data
37Experimental Data
50Experimental Data
DMSO25Experimental Data
37Experimental Data
50Experimental Data

Conclusion

References

A Comprehensive Technical Guide to p-Anisidine-3-sulfonic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth analysis of p-Anisidine-3-sulfonic acid (CAS No: 13244-33-2), a pivotal organic intermediate in the chemical industry. With the molecular formula C₇H₉NO₄S, this compound is structurally characterized by a benzene ring substituted with methoxy, amine, and sulfonic acid functional groups.[1][2][3] Its primary industrial significance lies in its role as a precursor in the synthesis of a wide array of azo dyes and as a building block for certain pharmaceuticals, including sulfonamide-based drugs.[1][4] This document details its physicochemical properties, elucidates a standard industrial synthesis protocol with mechanistic insights, explores its key applications, and discusses essential safety and handling considerations.

Introduction and Significance

p-Anisidine-3-sulfonic acid, also known by its IUPAC name 2-amino-5-methoxybenzenesulfonic acid, is a synthetic aromatic sulfonic acid that does not occur naturally.[1][] Its development can be traced back to the early 20th century, coinciding with the expansion of synthetic dye chemistry.[1] The strategic arrangement of its functional groups—an electron-donating methoxy group, a diazotizable primary amine, and a water-solubilizing sulfonic acid group—makes it an exceptionally versatile and valuable intermediate.[4][6] Its principal application is in the manufacturing of acid, reactive, and direct dyes, where it serves as a diazo component to form the chromophoric azo linkage (-N=N-), which is responsible for color.[4][6]

Physicochemical Properties

The compound is typically a white to off-white or reddish crystalline solid at room temperature.[1][7] The presence of the sulfonic acid group imparts significant water solubility, a critical property for its application in aqueous dyeing processes.[4]

Chemical Structure

The molecular architecture is key to its reactivity and utility.

Caption: Chemical structure of p-Anisidine-3-sulfonic acid.

Data Summary

The fundamental properties of p-Anisidine-3-sulfonic acid are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name 2-amino-5-methoxybenzenesulfonic acid[][7][8]
Synonyms 4-Aminoanisole-3-sulfonic acid, 4-Methoxyaniline-2-sulfonic acid[2][8]
CAS Number 13244-33-2[1][2][3][9]
Molecular Formula C₇H₉NO₄S[1][2][3]
Molecular Weight 203.22 g/mol [2][3]
Appearance White to off-white / orange to red crystalline solid[1][7]
Melting Point 314-318 °C; >232 °C (decomposes)[1][7][8]
Density ~1.467 g/cm³[1][]

Synthesis and Mechanism

The industrial production of p-Anisidine-3-sulfonic acid is a classic example of electrophilic aromatic substitution, specifically, the sulfonation of an activated aromatic ring.

Mechanistic Rationale

The synthesis begins with p-anisidine. The benzene ring of p-anisidine is highly activated towards electrophilic attack due to the strong electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups, which direct incoming electrophiles to the ortho and para positions. As the para position is already occupied by the methoxy group, substitution occurs at one of the ortho positions relative to the amino group. The reaction employs oleum (fuming sulfuric acid), which serves as a potent source of the electrophile, sulfur trioxide (SO₃). Temperature control is critical to ensure regioselectivity and prevent the formation of undesired isomers or disubstituted products.[10]

Industrial Synthesis Protocol

The following protocol is adapted from established industrial methods for the preparation of aminobenzenesulfonic acids.[10]

Step 1: Formation of Anilium Sulfate Salt

  • Fused p-anisidine (1.0 eq) is added dropwise to concentrated (100%) sulfuric acid (2.0 eq) over 30 minutes.

  • The temperature is maintained at 55-60°C.

  • Causality: This initial step protonates the basic amino group to form the anilinium salt. This deactivates the ring slightly and protects the amine from oxidation by the strong acid, but the ring remains sufficiently activated for sulfonation.

Step 2: Electrophilic Sulfonation

  • The resulting sulfuric acid solution is transferred to a reactor containing 66% oleum (a source of free SO₃) over 30 minutes.

  • The temperature is carefully controlled between 30-40°C using an ice bath.

  • Causality: Oleum provides a high concentration of SO₃, the active electrophile, which attacks the activated benzene ring. The controlled temperature prevents side reactions and ensures the desired monosulfonation.

Step 3: Reaction Monitoring and Completion

  • The mixture is stirred for an additional 30 minutes at 40°C.

  • The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material (p-anisidine) is no longer detectable (<0.1%).

  • Trustworthiness: This in-process control is a self-validating step, ensuring the reaction has proceeded to completion before quenching, which maximizes yield and purity.[10]

Step 4: Precipitation and Isolation

  • The reaction mixture is slowly poured into a large volume of an ice/water slurry.

  • The precipitated p-Anisidine-3-sulfonic acid is collected by suction filtration.

  • The filter cake is washed with additional ice-water to remove residual acid.

  • Causality: The product is significantly less soluble in cold, dilute aqueous acid than in concentrated sulfuric acid, causing it to precipitate out of the solution upon quenching.

Synthesis Workflow Diagram

G cluster_input Inputs cluster_process Process cluster_output Output p_anisidine p-Anisidine dissolution Step 1: Dissolve p-Anisidine in H₂SO₄ (55-60°C) p_anisidine->dissolution h2so4 Conc. H₂SO₄ h2so4->dissolution oleum 66% Oleum sulfonation Step 2: Add to Oleum (30-40°C) oleum->sulfonation dissolution->sulfonation stirring Step 3: Stir & Monitor by HPLC sulfonation->stirring quench Step 4: Quench in Ice/Water stirring->quench product p-Anisidine-3-sulfonic acid (Precipitate) quench->product

Caption: Industrial synthesis workflow for p-Anisidine-3-sulfonic acid.

Key Applications in Industry

The utility of p-Anisidine-3-sulfonic acid stems directly from its multifunctional structure.

Azo Dye Intermediate

This is the compound's most significant application. It functions as a "diazo component" in the synthesis of numerous azo dyes.[4]

  • Mechanism: The primary amine group is converted into a highly reactive diazonium salt (-N₂⁺) through treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt then acts as an electrophile, coupling with an electron-rich "coupling component" (e.g., a naphthol derivative) to form the stable azo bridge (-N=N-).

  • Functionality: The sulfonic acid group ensures the final dye molecule is water-soluble, which is essential for application in textile dyeing. The methoxy group can modulate the final color of the dye.

  • Examples: It is a key intermediate for producing dyes such as Direct Red 8, Direct Red 224, Direct Red 243, and various reactive red dyes.[4][9]

Azo Dye Formation Pathway

G start p-Anisidine-3-sulfonic acid diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium coupling Azo Coupling Reaction diazonium->coupling coupler Coupling Component (e.g., Naphthol derivative) coupler->coupling product Azo Dye Product coupling->product

Caption: General pathway for azo dye synthesis.

Pharmaceutical and Specialty Chemicals

p-Anisidine-3-sulfonic acid also serves as a precursor in the synthesis of more complex organic molecules.

  • Sulfa Drugs: It is used in the production of certain sulfonamide-based antibiotics. The core structure provides the necessary arylsulfonamide backbone that is a key pharmacophore in this class of drugs.[1]

  • Analytical Chemistry: The compound finds niche use as a reagent for the detection of certain metal ions and in the formulation of specialized pH indicators.[1]

Safety and Handling

While specific, comprehensive toxicological data for p-Anisidine-3-sulfonic acid is limited, a precautionary approach based on related compounds is warranted.

  • Acute Toxicity: One source reports a very high oral LD50 in rats of 10 g/kg, suggesting low acute toxicity.[3] This is likely due to the sulfonic acid group, which can alter absorption and metabolic pathways compared to its precursor.

  • Precursor Hazards: The starting material, p-anisidine, is considerably more hazardous. It is toxic and can be absorbed through the skin, causing methemoglobinemia—a condition that reduces the oxygen-carrying capacity of the blood.[11][12] It is also classified as an irritant to the skin, eyes, and respiratory tract.[11][12]

  • Handling Recommendations: Given the hazards of the parent amine, it is prudent to handle p-Anisidine-3-sulfonic acid with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust.

Conclusion

p-Anisidine-3-sulfonic acid is a cornerstone intermediate for the synthetic dye industry and holds relevance in pharmaceutical manufacturing. Its value is derived from a molecular structure that is perfectly tailored for its role: a diazotizable amine for color formation, a sulfonic acid for solubility, and a methoxy group for color modulation. The synthesis, while straightforward in principle, requires careful control of reaction conditions to ensure high purity and yield, a testament to the precision required in industrial organic chemistry.

References

5-Amino-2-methoxybenzenesulfonic acid safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-Amino-2-methoxybenzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 6470-17-3), also known as p-Anisidine-3-sulfonic acid, is an important organosulfur compound utilized in various organic synthesis applications.[1][2][3] Its molecular structure, featuring both an amine and a sulfonic acid group, makes it a versatile intermediate in the development of dyes and pharmaceuticals.[2] However, the inherent reactivity and hazard profile of this and similar sulfonic acid derivatives necessitate a thorough understanding of its properties to ensure safe handling in a laboratory setting.[2][4]

This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety data and best practices. It is designed to empower researchers and drug development professionals with the knowledge to mitigate risks, respond effectively to emergencies, and maintain a culture of safety.

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazard is its corrosive nature.[1][5][6] Aggregated GHS information indicates that it causes severe skin burns and eye damage.[1][5][6] This corrosivity is a key determinant in the selection of personal protective equipment and the design of handling procedures.

Table 1: GHS Classification Summary for this compound

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation1B
alt text
DangerH314: Causes severe skin burns and eye damage.[1][5][6]
Serious Eye Damage1(Same as above)DangerH314: Causes severe skin burns and eye damage.[1][5]

Source: Aggregated data from multiple suppliers and chemical databases.[1][5][6]

The H314 hazard statement is critical; it signifies that the substance is not merely an irritant but can cause irreversible tissue damage upon contact. This necessitates the stringent engineering controls and personal protective equipment detailed in the following sections.

Exposure Controls and Personal Protection

A multi-layered approach, prioritizing engineering controls over personal protective equipment (PPE), is essential for minimizing exposure. This "Hierarchy of Controls" is a fundamental principle of industrial hygiene.

Hierarchy_of_Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: Hierarchy of Controls for Safe Handling.

2.1 Engineering Controls

  • Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood.[7] This is the primary barrier to prevent inhalation of dust or aerosols. The acidic and corrosive nature of the compound warrants this level of containment.[8]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[9][10]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[10][11] Their proximity is critical for immediate decontamination in case of accidental contact.

2.2 Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[10][12] Due to the severe corrosive hazard, a face shield worn over safety goggles is mandatory when handling larger quantities or when there is a significant risk of splashing.[1][13]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.[7] Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as chemical waste.

    • Lab Coat/Protective Clothing: A full-length laboratory coat, buttoned completely, is required.[7] For tasks with a higher risk of splashes, a chemically resistant apron or suit should be worn.[8]

  • Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required.[12] However, if engineering controls fail or during a large spill clean-up, a NIOSH-approved respirator with cartridges appropriate for acid gases and organic vapors should be used by trained personnel.[7][14]

Safe Handling and Storage Procedures

Adherence to standardized protocols is crucial to prevent accidental exposure and maintain the integrity of the compound.

3.1 Protocol for Weighing and Preparing a Solution

This protocol is designed to minimize dust generation and prevent contamination.

  • Preparation:

    • Don all required PPE (face shield, goggles, lab coat, gloves).

    • Designate a specific area within the chemical fume hood for weighing.

    • Place an anti-static weighing dish on the analytical balance.

  • Handling the Solid:

    • Retrieve the stock container from its designated storage location.

    • Open the container slowly inside the fume hood to avoid creating airborne dust.

    • Use a clean, non-metallic spatula to carefully transfer the desired amount of the solid to the weighing dish. The use of metal spatulas should be avoided with corrosive substances.[8]

    • Close the stock container tightly immediately after use.

  • Dissolution:

    • Carefully add the weighed solid to the solvent in the reaction vessel. Do not add solvent directly to the dry powder on the balance.

    • If dissolving in water or other protic solvents, be aware that an exothermic reaction may occur. Add the solid slowly to the solvent while stirring.

  • Cleanup:

    • Wipe down the spatula and the weighing area inside the fume hood with a damp cloth or towel to collect any residual dust.

    • Dispose of the weighing dish and cleaning materials as solid chemical waste.

    • Wash hands thoroughly after the procedure is complete, even after removing gloves.

3.2 Storage Requirements

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[10][12]

  • Location: Store in a designated corrosives or acid safety cabinet.[8]

  • Incompatibilities: Segregate from strong bases, oxidizing agents, acids, acid anhydrides, and acid chlorides.[10][12][14] Storing incompatible chemicals together can lead to dangerous reactions.

Emergency Procedures

A rapid and informed response is critical in any chemical emergency.

4.1 First Aid Measures

The immediate priority is to remove the individual from the source of contamination and flush the affected area.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Take off immediately all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[12] If skin irritation or burns occur, seek immediate medical attention.[12]

  • Inhalation: Move the person to fresh air.[10][15] If breathing is difficult or has stopped, provide artificial respiration.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting due to the risk of perforating the esophagus.[11] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

4.2 Firefighting Measures

  • Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or water spray.[12][16]

  • Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides.[10][12][17]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[9][10][12]

4.3 Accidental Release Measures

A prompt and systematic approach is required to contain and clean up spills safely.

Spill_Response_Workflow cluster_spill Accidental Spill Response Workflow Spill Spill Occurs Assess Assess Situation (Size, Location, Risk) Spill->Assess Evacuate Evacuate Immediate Area Alert Others Assess->Evacuate SmallSpill Small & Controllable? Evacuate->SmallSpill Emergency Call Emergency Response (e.g., EH&S) SmallSpill->Emergency No Cleanup Trained Personnel Cleanup SmallSpill->Cleanup Yes Done Response Complete Emergency->Done Contain Contain Spill (Use inert absorbent material) Cleanup->Contain Collect Collect Material (Sweep solid into container) Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste (As hazardous material) Decontaminate->Dispose Dispose->Done

Caption: Workflow for Responding to an Accidental Spill.

  • Personal Precautions: Ensure adequate ventilation and wear full PPE.[9][12] Avoid breathing dust.[9][10]

  • Containment & Cleanup: For a small solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[10][12][14] Avoid actions that generate dust.[9][12] Do not let the product enter drains.[9] The area can then be decontaminated.

  • Environmental Precautions: Prevent the material from contaminating soil or entering surface water systems.[12]

Toxicological and Stability Profile

5.1 Toxicological Information

  • Acute Toxicity: The toxicological properties have not been fully investigated.[10] However, due to its corrosive nature, it is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[14]

  • Carcinogenicity: There is no information available to indicate that this substance is a carcinogen by IARC, NTP, or OSHA.[10]

  • Mutagenic Effects: No information available.[12]

5.2 Stability and Reactivity

  • Stability: The compound is stable under recommended storage conditions.[10]

  • Hazardous Reactions: No hazardous reactions are expected under normal processing.[10]

  • Conditions to Avoid: Avoid dust formation, excess heat, and moisture.[12]

  • Incompatible Materials: Strong bases, and strong oxidizing agents.[10][12]

Waste Disposal

All waste materials, including the chemical itself, contaminated PPE, and cleanup materials, must be disposed of in accordance with federal, state, and local environmental regulations.[10] Waste should be collected in a properly labeled, sealed container and handled by a licensed professional waste disposal service. Do not empty into drains.[10]

References

A Comprehensive Guide to the Identification of 5-Amino-2-methoxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Reference for Researchers and Chemical Professionals

In the complex landscape of chemical research and drug development, the precise and unambiguous identification of a chemical entity is paramount. This technical guide serves as a definitive resource for understanding the nomenclature, identifiers, and structural properties of 5-Amino-2-methoxybenzenesulfonic acid, a compound of interest in various chemical synthesis and application domains. Accurate identification underpins the reproducibility of experimental results, ensures safety in handling, and maintains integrity across the supply chain.

Section 1: Core Chemical Identity

This compound is an organic compound characterized by a benzene ring substituted with an amino group, a methoxy group, and a sulfonic acid group. Its unique structure gives rise to specific chemical properties and reactivities that are leveraged in specialized applications.

Key Identifiers

For the purpose of global harmonization in chemical databases, regulatory submissions, and procurement, a set of unique identifiers is assigned to each chemical substance. The primary identifiers for this compound are consolidated below.

Identifier TypeValueSource
CAS Number 6470-17-3Chemical Abstracts Service[1][2][3]
EC Number 229-291-4European Community[1]
PubChem CID 80945National Center for Biotechnology Information[1]
UNII P7XY8YG2WBFDA Global Substance Registration System (GSRS)[1]
DSSTox Substance ID DTXSID1064376U.S. Environmental Protection Agency (EPA)[1]
Structural and Molecular Data

The molecular structure dictates the compound's physical and chemical behavior. Machine-readable formats are crucial for cheminformatics and computational analysis.

PropertyValueSource
Molecular Formula C7H9NO4SPubChem[1][2][3]
Molecular Weight 203.22 g/mol PubChem[1][2][3]
IUPAC Name This compoundPubChem[1]
SMILES COC1=C(C=C(C=C1)N)S(=O)(=O)OPubChem[1]
InChI InChI=1S/C7H9NO4S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)PubChem[1]
InChIKey JXZGTFLJFKLVAX-UHFFFAOYSA-NPubChem[1]

Section 2: Nomenclature and Synonymity

The existence of multiple naming conventions and historical or commercial names for a single compound can be a significant source of ambiguity. This section provides a comprehensive list of synonyms to facilitate robust literature searches and clear communication.

While the International Union of Pure and Applied Chemistry (IUPAC) name, this compound, is the formally accepted systematic name, numerous other terms are used in publications and commercial listings[1]. Understanding these synonyms is critical for any professional working with this molecule.

Comprehensive Synonym List

The following table details the extensive list of synonyms associated with this compound, reflecting its various naming conventions based on different substitution patterns and historical usage.

SynonymNotes
p-Anisidine-3-sulfonic acidCommon trivial name[1][2][3]
6-Methoxymetanilic acidBased on metanilic acid scaffold[1][2]
4-Methoxyaniline-3-sulfonic AcidAlternative numbering based on aniline[1][2]
3-Amino-6-methoxybenzenesulfonic AcidAlternative numbering[1]
4-Aminoanisole-2-sulfonic AcidBased on anisole scaffold[1]
p-Anisidine-2-sulfonic AcidPotential ambiguity, less common[1]
Benzenesulfonic acid, 5-amino-2-methoxy-CAS Index Name[1][2]
5-Amino-2-methoxybenzenesulphonic acidCommon spelling variant[1]
NSC 7546National Cancer Institute Identifier[1][2]

Section 3: Physicochemical and Safety Profile

A summary of the key physicochemical properties provides essential information for laboratory handling, experimental design, and safety protocols.

Physical Properties
PropertyValueSource
Melting Point 314-318 °C (lit.)Echemi, Sigma-Aldrich[2]
Assay ≥97%Sigma-Aldrich
Hazard and Safety Information

This compound is classified as a hazardous substance and requires appropriate handling precautions.

Hazard ClassGHS ClassificationPrecautionary Codes
Skin Corrosion/Irritation Skin Corr. 1B, H314: Causes severe skin burns and eye damageP260, P280, P303+P361+P353, P305+P351+P338, P310

Data aggregated from ECHA C&L Inventory notifications. Users should consult the full Safety Data Sheet (SDS) before handling.[1][2]

Section 4: The Critical Role of Identifiers in the Research & Development Workflow

The accurate use of chemical identifiers is not merely an academic exercise; it is the bedrock of a self-validating system that ensures traceability and integrity from discovery to application. In a drug development context, a mistake in identification can lead to catastrophic failures, including loss of time, resources, and potential safety risks.

The workflow diagram below illustrates how different identifiers for this compound are employed at various stages of the R&D pipeline. The CAS number may be used for regulatory tracking, the PubChem CID for literature and bioactivity screening, and the InChIKey for unambiguous database linking, while commercial suppliers might use a synonym like "p-Anisidine-3-sulfonic acid."

R_and_D_Workflow cluster_0 Discovery & Literature cluster_1 Procurement & Synthesis cluster_2 Regulatory & Compliance Literature Literature Search (PubChem CID: 80945) Cheminformatics Cheminformatics (SMILES, InChIKey) Literature->Cheminformatics Data Mining Synthesis Lab Synthesis (IUPAC Name) Cheminformatics->Synthesis Structure Validation Procurement Supplier Catalog (Synonym: p-Anisidine-3-sulfonic acid) Procurement->Synthesis Material Sourcing Regulatory Regulatory Submission (CAS: 6470-17-3) Synthesis->Regulatory Documentation Safety Safety Data Sheet (SDS) (EC: 229-291-4) Regulatory->Safety Hazard Communication

Caption: Identifier workflow in R&D.

This systematic use of identifiers ensures that the exact chemical entity conceived in the discovery phase is the same one procured, synthesized, and submitted for regulatory review, creating a closed-loop, verifiable process.

References

An In-Depth Technical Guide to the Theoretical and Practical Properties of 5-Amino-2-methoxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

5-Amino-2-methoxybenzenesulfonic acid (CAS No. 6470-17-3) is a substituted aromatic sulfonic acid of significant interest in synthetic organic chemistry. Possessing amino, methoxy, and sulfonic acid functional groups, it serves as a versatile intermediate, particularly in the production of complex azo dyes and as a potential scaffold in medicinal chemistry. This guide provides a comprehensive overview of its core molecular profile, spectroscopic characteristics, theoretical properties, chemical reactivity, and practical applications. Authored for researchers, chemists, and drug development professionals, this document synthesizes fundamental data with actionable protocols to facilitate its effective use in a laboratory setting.

Section 1: Core Molecular Profile

A thorough understanding of a compound begins with its fundamental structure and physicochemical properties. This compound is a multifunctional molecule, and its properties are a direct consequence of the interplay between its electron-donating amino and methoxy groups and the strongly electron-withdrawing and acidic sulfonic acid group.

Molecular Structure

The structural arrangement of the functional groups on the benzene ring dictates the molecule's reactivity and physical characteristics.

Caption: Chemical structure of this compound.

Compound Identifiers and Physicochemical Properties

Precise identification and knowledge of physical properties are critical for experimental design and safety.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 6470-17-3[2][3]
Molecular Formula C₇H₉NO₄S[1][2]
Molecular Weight 203.22 g/mol [1][2][3]
Appearance Solid (form varies)[4]
Melting Point 314-318 °C (decomposes)[3][5]
Solubility Soluble in water[6]

Section 2: Spectroscopic & Analytical Characterization

Rationale: Spectroscopic analysis is fundamental to verifying the identity and purity of a chemical substance. Each technique provides a unique fingerprint based on the molecule's interaction with electromagnetic radiation, allowing for unambiguous structural confirmation.

TechniqueExpected Signature
¹H NMR Signals corresponding to aromatic protons, with splitting patterns influenced by their substitution. A singlet for the methoxy (-OCH₃) protons and a broad signal for the amino (-NH₂) protons are expected.
¹³C NMR Distinct signals for each of the seven carbon atoms, with chemical shifts indicating their electronic environment (e.g., aromatic C-O, C-N, C-S, and the methoxy methyl carbon).
Infrared (IR) Characteristic absorption bands for N-H stretching (amino group, ~3300-3500 cm⁻¹), S=O stretching (sulfonic acid, ~1030-1060 cm⁻¹ and ~1170-1200 cm⁻¹), and C-O stretching (methoxy group, ~1250 cm⁻¹).
Mass Spec. A molecular ion peak [M+H]⁺ at m/z 204.03 or [M-H]⁻ at m/z 202.01. Key fragmentation patterns would likely involve the loss of SO₃ or CH₃.[1]

Section 3: Theoretical Properties & Reactivity Profile

Rationale: Theoretical properties provide predictive insights into a molecule's behavior. The pKa informs its acid-base chemistry and solubility at different pH values, while the reactivity profile, governed by its functional groups, determines its utility in chemical synthesis.

  • Acidity and Basicity (pKa): The molecule is amphoteric. The sulfonic acid group (-SO₃H) is strongly acidic, with a pKa typically below 1, ensuring it is deprotonated (as -SO₃⁻) in most aqueous conditions. The aromatic amino group (-NH₂) is weakly basic, with a pKa around 3-4. This dual nature is critical for its behavior in solution and its role in reactions like diazotization.

  • Lipophilicity (LogP): The calculated XLogP3 is -0.4.[1] The negative value indicates high hydrophilicity. This is dominated by the ionic character of the sulfonic acid group, making the compound highly soluble in polar solvents like water and largely insoluble in nonpolar organic solvents.

  • Key Chemical Transformation: Diazotization-Coupling: The primary amino group makes this compound an excellent diazo component. In the presence of nitrous acid (generated in situ from NaNO₂ and a strong acid), the amine is converted into a highly reactive diazonium salt. This salt can then be coupled with an electron-rich aromatic compound (the coupling component) to form an azo compound, which is the basis for many vibrant dyes.

Diazotization_Coupling cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A 5-Amino-2-methoxy- benzenesulfonic acid B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C D Final Azo Dye Product B->D Coupling Reaction C Coupling Component (e.g., Naphthol derivative) C->D

Caption: Generalized workflow for azo dye synthesis.

Section 4: Applications in Chemical Synthesis

The unique combination of functional groups makes this compound a valuable building block.

  • Intermediate in Azo Dye Synthesis: This is its most prominent application. As a diazo component, it is used to create a wide range of acid dyes, mordant dyes, and reactive dyes. The methoxy group acts as an auxochrome, helping to modify the color of the final dye, while the sulfonic acid group confers water solubility, which is essential for textile dyeing processes.

  • Pharmaceutical and Agrochemical Scaffolding: While not an active pharmaceutical ingredient itself, its structure contains motifs common in drug design. The substituted aniline core can be a precursor for synthesizing compounds with potential biological activity. The sulfonic acid or its derivative, sulfonamide, is a key functional group in many sulfa drugs.

Section 5: Standardized Protocol for HPLC Analysis

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic intermediates. The following protocol provides a reliable, self-validating method where purity is determined by the relative area of the main peak.

Objective: To determine the purity of a this compound sample.

Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • HPLC System: Standard analytical HPLC with UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of 70% 20 mM Potassium Phosphate buffer (pH 3.0) and 30% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and run the analysis for 10-15 minutes.

    • The main peak corresponding to the product should be well-resolved.

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

HPLC_Workflow A Sample Weighing & Dissolution B Syringe Filtration (0.45 µm) A->B C HPLC Injection (10 µL) B->C D C18 Column Separation C->D E UV Detection (254 nm) D->E F Data Analysis (Peak Integration) E->F

Caption: Standard workflow for HPLC purity analysis.

Section 6: Safety & Handling

This compound is classified as a corrosive substance.[1] It can cause severe skin burns and eye damage.[3][5]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[3][7]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from strong oxidizing agents and strong acids.[7]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[6] For skin contact, wash off immediately with plenty of soap and water.[7] Seek immediate medical attention in case of significant exposure.

Section 7: Conclusion

This compound is a chemical intermediate whose value is derived from the strategic placement of its three core functional groups. Its theoretical properties, such as high water solubility and well-defined acid-base characteristics, make it highly suitable for aqueous-phase reactions. Its primary role as a diazo component in the synthesis of azo dyes is a direct consequence of its chemical reactivity. The standardized analytical methods provided herein offer researchers the tools to reliably assess its quality, ensuring reproducibility in synthetic applications. This guide serves as a foundational resource for any scientist or developer looking to leverage the unique properties of this versatile compound.

References

Methodological & Application

synthesis of 5-Amino-2-methoxybenzenesulfonic acid from phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Amino-2-methoxybenzenesulfonic Acid from Phenol

Introduction

This compound is a valuable aromatic intermediate, primarily utilized in the synthesis of specialized azo dyes and pigments.[1] Its structure, featuring amino, methoxy, and sulfonic acid groups on a benzene ring, provides multiple points for chemical modification, making it a versatile building block in organic chemistry. This application note provides a comprehensive, step-by-step guide for the synthesis of this compound, commencing from the readily available starting material, phenol.

The synthetic strategy outlined herein is a robust four-step process designed for regiochemical control, ensuring the precise placement of the functional groups to yield the desired isomer. The pathway involves:

  • Nitration of phenol to selectively produce p-nitrophenol.

  • Reduction of the nitro group to yield p-aminophenol.

  • Sulfonation of p-aminophenol, leveraging the directing effects of the hydroxyl and amino groups.

  • Selective Methylation of the hydroxyl group to form the final product.

This guide is intended for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and expected outcomes, reflecting field-proven insights for a successful synthesis.

Overall Synthetic Scheme

The multi-step synthesis transforms phenol into this compound through a sequence of controlled functional group transformations.

G Phenol Phenol S1 Step 1: Nitration Phenol->S1 dil. HNO₃, H₂SO₄ (low temp) pNP p-Nitrophenol S2 Step 2: Reduction pNP->S2 Sn, conc. HCl pAP p-Aminophenol S3 Step 3: Sulfonation pAP->S3 Fuming H₂SO₄ AHBS 5-Amino-2-hydroxy- benzenesulfonic acid S4 Step 4: Methylation AHBS->S4 1. NaOH 2. CH₃I Final 5-Amino-2-methoxy- benzenesulfonic acid S1->pNP S2->pAP S3->AHBS S4->Final

Caption: Synthetic workflow from Phenol to this compound.

Discussion of Synthetic Strategy

The chosen synthetic route is predicated on the principles of electrophilic aromatic substitution and the powerful influence of directing groups on regioselectivity.

  • Step 1: Nitration of Phenol. The hydroxyl group of phenol is a strongly activating ortho-, para-director. Direct nitration with dilute nitric acid at low temperatures can favor the formation of a mixture of o-nitrophenol and p-nitrophenol.[2] The para-isomer is the desired intermediate for this synthesis and can be separated from the ortho-isomer due to differences in volatility and hydrogen bonding capabilities.

  • Step 2: Reduction of p-Nitrophenol. The conversion of the nitro group to a primary amine is a critical transformation. This is reliably achieved through metal-acid reduction systems, such as tin (Sn) in concentrated hydrochloric acid.[3][4] This method is highly effective for aromatic nitro compounds.

  • Step 3: Sulfonation of p-Aminophenol. In this key step, the regiochemistry is controlled by the two existing activating groups. The hydroxyl (-OH) and amino (-NH2) groups are both ortho-, para-directors. Since they are para to each other, they both direct the incoming electrophile (SO₃) to the positions ortho to the hydroxyl group. This concerted directing effect ensures the sulfonic acid group is installed exclusively at the C2 position, yielding 5-amino-2-hydroxybenzenesulfonic acid.

  • Step 4: Selective Methylation. The final step involves a Williamson ether synthesis. The phenolic hydroxyl group is more acidic than the aromatic amine. Treatment with a strong base like sodium hydroxide deprotonates the hydroxyl group to form a sodium phenoxide salt.[5][6] This phenoxide is a potent nucleophile that readily reacts with a methylating agent, such as methyl iodide (CH₃I), to form the desired methoxy group, completing the synthesis.

Data Summary: Reagent Table

StepReagentMW ( g/mol )Amount (g)Moles (mol)Equivalents
1Phenol94.1120.00.2121.0
Nitric Acid (70%)63.0121.00.2331.1
2p-Nitrophenol139.1120.00.1441.0
Tin (Sn) granules118.7151.20.4313.0
HCl (conc., 37%)36.46120 mL~1.4410.0
3p-Aminophenol109.1310.00.09161.0
Fuming Sulfuric Acid-30 mL--
45-Amino-2-hydroxy...189.1910.00.05281.0
Sodium Hydroxide40.002.320.05811.1
Methyl Iodide141.948.250.05811.1

Note: Quantities are illustrative and should be scaled as required.

Experimental Protocols

PART 1: Nitration of Phenol to p-Nitrophenol

  • Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add phenol (20.0 g, 0.212 mol) and 80 mL of water. Cool the mixture to 5-10 °C in an ice-water bath.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated sulfuric acid (15 mL) to concentrated nitric acid (15 mL, ~0.233 mol) in a separate beaker, keeping it cooled in an ice bath. Add this mixture dropwise to the stirred phenol suspension over 1 hour, ensuring the reaction temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, continue stirring for an additional 2 hours at 10-15 °C. A dark, oily mixture will form.

  • Workup & Purification: Allow the mixture to stand overnight. The p-nitrophenol will crystallize. Decant the acidic aqueous layer. The crude product is a mixture of ortho and para isomers. The isomers are separated by steam distillation. The o-nitrophenol is volatile with steam, while the p-nitrophenol is not. After removing the ortho isomer, the remaining solution is cooled to afford crystalline p-nitrophenol.

  • Drying: Filter the p-nitrophenol crystals, wash with cold water, and dry in a desiccator.

    • Expected Yield: ~55-60% of p-nitrophenol.

PART 2: Reduction of p-Nitrophenol to p-Aminophenol

  • Setup: To a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add p-nitrophenol (20.0 g, 0.144 mol) and granulated tin (51.2 g, 0.431 mol).

  • Reduction: Slowly add 120 mL of concentrated hydrochloric acid in portions through the condenser. The reaction is exothermic and may require occasional cooling in a water bath to control the rate of reaction.

  • Reaction: Once the initial vigorous reaction subsides, heat the mixture on a steam bath for 1-2 hours until the yellow color of the nitrophenol disappears and a clear solution is obtained.

  • Workup: Cool the reaction mixture in an ice bath. Slowly and carefully add 40% aqueous sodium hydroxide solution until the initially formed tin hydroxides redissolve and the solution is strongly alkaline (pH > 10). This will precipitate the p-aminophenol.[4]

  • Purification: Filter the crude p-aminophenol, wash it with a small amount of cold water, and recrystallize from hot water with the addition of a small amount of sodium bisulfite to prevent oxidation.

  • Drying: Dry the purified crystals under vacuum.

    • Expected Yield: ~80-85%.

PART 3: Sulfonation of p-Aminophenol

  • Setup: In a 250 mL beaker, place p-aminophenol (10.0 g, 0.0916 mol). Cool the beaker in an ice-salt bath.

  • Sulfonation: Slowly and with extreme caution, add fuming sulfuric acid (20% SO₃, 30 mL) dropwise to the p-aminophenol with constant stirring. Maintain the temperature below 20 °C during the addition.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in an oil bath at 100-110 °C for 4 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice with vigorous stirring. A precipitate will form.

  • Purification: Filter the solid product, wash thoroughly with ice-cold water to remove excess sulfuric acid, and then with a small amount of cold ethanol.

  • Drying: Dry the product, 5-amino-2-hydroxybenzenesulfonic acid, in a vacuum oven at 60 °C.

    • Expected Yield: ~85-90%.

PART 4: Methylation to this compound

  • Setup: In a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 5-amino-2-hydroxybenzenesulfonic acid (10.0 g, 0.0528 mol) in 100 mL of water containing sodium hydroxide (2.32 g, 0.0581 mol).

  • Methylation: Gently heat the solution to 50-60 °C. Add methyl iodide (8.25 g, 0.0581 mol) dropwise over 30 minutes.[1]

  • Reaction: After the addition, maintain the temperature at 60 °C and stir for 3 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify the solution with dilute hydrochloric acid to a pH of ~3-4. The final product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with a small amount of cold water, and then with ethanol. The product can be further purified by recrystallization from a hot water/ethanol mixture if necessary.

  • Drying: Dry the final product, this compound, under vacuum.[7]

    • Expected Yield: ~75-80%.

Safety Precautions

This synthesis involves several hazardous materials and requires strict adherence to safety protocols. All procedures should be performed in a well-ventilated chemical fume hood.

  • Phenol: Highly toxic and corrosive. It can be rapidly absorbed through the skin, causing severe burns and systemic toxicity.[8][9][10] Always wear neoprene or butyl rubber gloves, a lab coat, and chemical splash goggles. An emergency shower and eyewash must be accessible.[11]

  • Nitric and Sulfuric Acids: Highly corrosive and strong oxidizing agents. Handle with extreme care, using acid-resistant gloves and face shields. Mixing them is highly exothermic.[12]

  • Methyl Iodide: A toxic and carcinogenic substance. It is a volatile liquid and should be handled with extreme caution in a fume hood.

  • General Precautions: Avoid inhalation of vapors and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[13]

References

Application Notes & Protocols for Azo Dye Synthesis Using 5-Amino-2-methoxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 5-Amino-2-methoxybenzenesulfonic acid as a diazo component in the synthesis of azo dyes. Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning from textiles to advanced analytical reagents.[1] The protocols herein are grounded in the fundamental principles of diazotization and azo coupling reactions, offering detailed, step-by-step methodologies.[1][2] This guide emphasizes the causality behind experimental choices, incorporates critical safety protocols, and provides a framework for the synthesis of novel chromophores for diverse research and development applications.

Introduction: The Role of this compound

This compound (CAS No. 13244-33-2) is a valuable aromatic amine intermediate in the synthesis of a variety of azo dyes, particularly in the production of reactive dyes for cellulosic fibers. Its chemical structure is notable for three key functional groups that dictate its reactivity and the properties of the resulting dyes:

  • Primary Aromatic Amine (-NH₂): This group is the site of diazotization, where it is converted into a reactive diazonium salt (-N₂⁺).[3]

  • Sulfonic Acid (-SO₃H): This group imparts significant water solubility to the parent molecule and the final dye product. This is a critical feature for dyeing processes in aqueous media and for certain biological applications.

  • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent influences the electronic properties of the aromatic ring, which can affect the color (bathochromic shift) and stability of the final azo dye.

The synthesis of an azo dye using this intermediate follows a well-established two-step reaction pathway: the diazotization of the amine, followed by the azo coupling of the resulting diazonium salt with an electron-rich coupling component.[1][2]

Core Reaction Mechanisms

The synthesis is a classic example of electrophilic aromatic substitution. The process is bifurcated into the generation of a potent electrophile (the diazonium ion) and its subsequent reaction with a nucleophilic aromatic compound (the coupling component).

Diazotization

Diazotization is the conversion of the primary amino group into a diazonium group by reaction with nitrous acid (HNO₂). Nitrous acid is unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C).[3][4] The low temperature is critical because aryl diazonium salts are unstable and can explosively decompose at higher temperatures.[1][4]

Azo Coupling

The resulting aryldiazonium cation is a weak electrophile that reacts with activated, electron-rich aromatic compounds such as phenols and anilines to form the stable azo compound.[5] The position of the coupling is directed by the existing substituents on the coupling component, typically occurring at the para position unless it is already occupied.[5] The pH of the reaction medium is a critical control parameter:

  • Coupling to Phenols: Requires mildly alkaline conditions (pH 8-10) to deprotonate the hydroxyl group into the more strongly activating phenoxide ion.

  • Coupling to Anilines: Requires mildly acidic conditions (pH 4-6) to prevent protonation of the amino group, which would deactivate the ring, while also minimizing side reactions of the diazonium salt.

Experimental Protocols & Methodologies

Safety First: Solid diazonium salts can be explosive when dry and are sensitive to shock and friction.[4] All protocols must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[4][6] The diazonium salt solution should be used immediately and never isolated as a solid.[4]

Protocol 1: Diazotization of this compound

This protocol details the formation of the diazonium salt, the key electrophilic intermediate.

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Carbonate (Na₂CO₃)

  • Urea or Sulfamic Acid

  • Distilled Water

  • Ice

  • Starch-iodide indicator paper

Procedure:

  • Amine Solution Preparation: In a 250 mL beaker, create a paste of this compound (0.05 mol, 10.16 g) with 50 mL of distilled water.

  • Slowly add a 10% aqueous solution of sodium carbonate until the amine just dissolves to form a clear solution of its sodium salt.

  • Transfer this solution to a 500 mL beaker containing 50 g of crushed ice and 12.5 mL of concentrated HCl (approx. 0.15 mol). Stir vigorously. The solution should be strongly acidic.

  • Cooling: Place the beaker in an ice-salt bath and cool the mixture to 0-5 °C with continuous stirring using a magnetic stirrer. Maintaining this temperature is critical for the stability of the diazonium salt.[4]

  • Nitrite Addition: In a separate beaker, dissolve sodium nitrite (0.052 mol, 3.6 g) in 20 mL of cold distilled water.

  • Add this nitrite solution dropwise to the cold amine suspension over 15-20 minutes using a dropping funnel. The tip of the funnel should be below the surface of the liquid to prevent the escape of nitrogen oxides. Keep the temperature strictly below 5 °C.

  • Reaction Completion Check: After the complete addition of nitrite, continue stirring for an additional 20 minutes in the ice bath. To confirm the completion of diazotization, test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper; an immediate blue-black color indicates a slight excess of nitrous acid, which ensures all the amine has reacted.[7]

  • Quenching Excess Nitrite: If the test is positive, destroy the excess nitrous acid by adding a small amount of urea or sulfamic acid, piece by piece, until the solution no longer gives a positive test on starch-iodide paper.

  • The resulting clear, cold solution contains the diazonium salt and must be used immediately in the subsequent coupling reaction.

G cluster_0 PART 1: DIAZOTIZATION cluster_1 PART 2: AZO COUPLING cluster_2 PART 3: ISOLATION & PURIFICATION Amine 5-Amino-2-methoxy- benzenesulfonic acid Diazotization Diazotization Reaction (Maintain < 5°C) Amine->Diazotization HCl_Ice HCl, Water, Ice (0-5°C) HCl_Ice->Diazotization NaNO2 Sodium Nitrite (aq) NaNO2->Diazotization DiazoSalt Diazonium Salt Solution (Use Immediately) Diazotization->DiazoSalt Coupling Azo Coupling Reaction (Vigorous Stirring) DiazoSalt->Coupling CouplingComp Coupling Component (e.g., 2-Naphthol) CouplingComp->Coupling NaOH_Ice NaOH, Water, Ice (0-5°C) NaOH_Ice->Coupling Dye Azo Dye Precipitate Filtration Vacuum Filtration Dye->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry the Product Washing->Drying Purification Recrystallization (e.g., from Ethanol/Water) Drying->Purification

Caption: Reaction of this compound.

Data Summary & Expected Outcomes

The quantitative parameters for the synthesis are crucial for reproducibility and yield optimization.

ParameterReagentMolar Eq.Rationale
Diazotization This compound1.0The limiting reagent for the synthesis.
Concentrated HCl~3.0Ensures formation of the amine salt and maintains a strongly acidic medium for the generation of nitrous acid.
Sodium Nitrite (NaNO₂)1.05 - 1.1A slight excess ensures complete conversion of the primary amine.
Coupling 2-Naphthol1.0Stoichiometric amount for efficient coupling.
Sodium Hydroxide (NaOH)>2.0Creates an alkaline environment to form the highly nucleophilic phenoxide ion and neutralize the acid from the diazonium solution.

Expected Outcome: The synthesis should yield a brightly colored solid (typically red-orange for the 2-naphthol adduct). The yield can be calculated after drying the purified product. Characterization can be performed using techniques such as UV-Visible spectroscopy to determine the absorption maximum (λ-max), FT-IR spectroscopy to confirm the presence of the N=N bond, and NMR spectroscopy for structural elucidation.

Applications of Derived Dyes

Azo dyes synthesized from this compound are primarily used in the textile industry as reactive dyes. The sulfonic acid group provides water solubility, while the overall structure can be modified by choosing different coupling components to achieve a wide spectrum of colors, including various shades of red, orange, and brown. B[8]eyond textiles, novel azo dyes are continuously being explored for specialized applications, including:

  • Analytical Chemistry: As pH indicators or chromogenic reagents for metal ion detection.

  • Bioconjugation: For labeling proteins and other biomolecules. *[9][10] Materials Science: In the development of nonlinear optical materials and organic electronics.

References

Application Notes and Protocols: 5-Amino-2-methoxybenzenesulfonic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Amino-2-methoxybenzenesulfonic Acid in Pharmaceutical Synthesis

This compound (CAS No: 6470-17-3) is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex pharmaceutical molecules.[1] Its unique substitution pattern, featuring an amine, a methoxy group, and a sulfonic acid moiety, provides multiple reactive sites for tailored chemical modifications. This versatility makes it a valuable intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). The sulfonic acid group, in particular, can be readily converted into a sulfonamide, a common pharmacophore found in a wide array of therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this compound, with a specific focus on its role as a precursor in the synthesis of the alpha-adrenergic antagonist, Tamsulosin.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting.

PropertyValueReference
CAS Number 6470-17-3[1]
Molecular Formula C₇H₉NO₄S[1]
Molecular Weight 203.22 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 314-318 °C (decomposes)[1]
Solubility Sparingly soluble in water, soluble in alkaline solutions.
GHS Hazard Statements H314: Causes severe skin burns and eye damage.[1]
GHS Precautionary Statements P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310[1]

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through the sulfonation of p-anisidine (4-methoxyaniline). The electron-donating methoxy and amino groups direct the electrophilic substitution to the ortho and para positions. As the para position to the amino group is occupied by the methoxy group, sulfonation occurs at one of the ortho positions to the amino group.

Reaction Scheme:

Synthesis p_anisidine p-Anisidine (4-Methoxyaniline) product 5-Amino-2-methoxy- benzenesulfonic acid p_anisidine->product Sulfonation sulfuric_acid H₂SO₄ (conc.)

Caption: Synthesis of this compound via sulfonation of p-anisidine.

Experimental Protocol:

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Deionized water

  • Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Buchner funnel and flask

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Initial Reaction: Carefully add 12.3 g (0.1 mol) of p-anisidine to the flask. Begin stirring to ensure the solid is mobile.

  • Sulfonation: Slowly add 30 mL of concentrated sulfuric acid to the dropping funnel. Add the sulfuric acid dropwise to the stirring p-anisidine over a period of 30-45 minutes. Control the addition rate to maintain the reaction temperature below 60°C. An exothermic reaction will occur, and the mixture will become a thick paste.

  • Heating: After the addition is complete, heat the reaction mixture to 180-190°C using a heating mantle. Maintain this temperature for 2-3 hours with continuous stirring. The mixture will become a solid mass.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly add 100 mL of cold deionized water to the flask with stirring. The solid will break up.

  • Precipitation: Pour the reaction mixture into a beaker containing 200 g of crushed ice. This will cause the product to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with two 50 mL portions of cold deionized water to remove any remaining acid.

  • Purification: Recrystallize the crude product from a minimal amount of hot water or an ethanol-water mixture to obtain purified this compound.

  • Drying: Dry the purified crystals in a vacuum oven at 80°C to a constant weight.

Application in Pharmaceutical Synthesis: A Precursor to Tamsulosin

This compound is a precursor to the key intermediate, (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, used in the synthesis of Tamsulosin.[2][3][4] Tamsulosin is a selective α₁ adrenergic receptor antagonist used to treat benign prostatic hyperplasia. The synthesis involves the conversion of the sulfonic acid to a sulfonamide, followed by further modifications.

Workflow for Tamsulosin Intermediate Synthesis:

Tamsulosin_Intermediate cluster_0 From Sulfonic Acid to Sulfonamide cluster_1 Chiral Synthesis of Tamsulosin Intermediate sulfonic_acid 5-Amino-2-methoxy- benzenesulfonic acid sulfonyl_chloride 5-Amino-2-methoxy- benzenesulfonyl chloride sulfonic_acid->sulfonyl_chloride Chlorination thionyl_chloride SOCl₂ sulfonamide 5-Amino-2-methoxy- benzenesulfonamide sulfonyl_chloride->sulfonamide Amination ammonia NH₃ sulfonamide_start 5-Amino-2-methoxy- benzenesulfonamide chiral_synthesis Multi-step Chiral Synthesis sulfonamide_start->chiral_synthesis tamsulosin_intermediate (R)-(-)-5-(2-aminopropyl)-2-methoxy- benzenesulfonamide chiral_synthesis->tamsulosin_intermediate

Caption: Conversion of this compound to the Tamsulosin intermediate.

Protocol 1: Conversion to 5-Amino-2-methoxybenzenesulfonamide

This protocol outlines the conversion of the sulfonic acid to the corresponding sulfonamide, a critical transformation for its use in the synthesis of Tamsulosin and other sulfonamide-based drugs.

Step 1: Synthesis of 5-Amino-2-methoxybenzenesulfonyl chloride

  • Reaction Setup: In a fume hood, suspend 20.3 g (0.1 mol) of this compound in 50 mL of thionyl chloride (SOCl₂) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases).

  • Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL). Heat the mixture to reflux (approximately 76°C) and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 5-Amino-2-methoxybenzenesulfonyl chloride is used directly in the next step.

Step 2: Synthesis of 5-Amino-2-methoxybenzenesulfonamide

  • Reaction Setup: Dissolve the crude sulfonyl chloride in 100 mL of a suitable solvent such as tetrahydrofuran (THF) in a flask placed in an ice bath.

  • Amination: Bubble ammonia gas through the solution or add concentrated aqueous ammonia (28-30%) dropwise with vigorous stirring, maintaining the temperature below 10°C.

  • Reaction Completion: Continue stirring for 2-3 hours at room temperature after the addition is complete.

  • Isolation: If the product precipitates, collect it by filtration. If it remains in solution, remove the solvent under reduced pressure.

  • Purification: Purify the crude sulfonamide by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-Amino-2-methoxybenzenesulfonamide.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound and for monitoring the progress of the reaction.

Protocol:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid.[5]
Gradient Isocratic or gradient elution can be optimized. A starting point is 20% Acetonitrile for 5 minutes, then a linear gradient to 80% Acetonitrile over 15 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the sample in the initial mobile phase composition.

Expected Result: A single major peak corresponding to this compound should be observed at a specific retention time, with the absence of significant impurity peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to elucidate the structure of the synthesized molecule by providing information about the chemical environment of the hydrogen atoms.

Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) with a suitable base to aid dissolution.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure: Dissolve 5-10 mg of the sample in ~0.7 mL of the chosen deuterated solvent. Acquire the ¹H NMR spectrum.

Expected ¹H NMR Spectrum (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.8d1HAromatic proton ortho to -SO₃H
~7.2 - 7.4dd1HAromatic proton ortho to -NH₂ and meta to -SO₃H
~6.8 - 7.0d1HAromatic proton ortho to -OCH₃ and meta to -NH₂
~5.0 - 6.0br s2H-NH₂ protons
~3.8 - 4.0s3H-OCH₃ protons
~10.0 - 12.0br s1H-SO₃H proton

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer.

  • Instrument: FTIR spectrometer.

  • Procedure: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3300-3500N-H (amine)Stretching (two bands for primary amine)
3000-3100C-H (aromatic)Stretching
2850-3000C-H (methoxy)Stretching
1600-1650N-H (amine)Bending
1450-1600C=C (aromatic)Stretching
1150-1250 & 1030-1080S=O (sulfonic acid)Asymmetric & Symmetric Stretching
1000-1300C-O (methoxy)Stretching

Conclusion

This compound is a strategically important intermediate in pharmaceutical synthesis, offering a versatile scaffold for the construction of complex drug molecules. The protocols detailed in this guide provide a robust framework for its synthesis, purification, and characterization. The successful application of this intermediate in the synthesis of Tamsulosin underscores its value in modern drug development. By adhering to the outlined procedures and safety precautions, researchers can effectively utilize this compound to advance their pharmaceutical research and development endeavors.

References

Application Notes and Protocols: A Detailed Guide to the Diazotization of 5-Amino-2-methoxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the diazotization of 5-Amino-2-methoxybenzenesulfonic acid. This procedure is fundamental for the synthesis of a wide range of azo compounds, which are of significant interest to researchers and professionals in drug development, materials science, and dye chemistry. This document offers in-depth technical details, explains the rationale behind the experimental choices, and outlines the necessary safety precautions, ensuring a reproducible and safe execution of the protocol.

Introduction

Diazotization is a cornerstone reaction in organic synthesis, converting a primary aromatic amine into a versatile diazonium salt.[1] This reactive intermediate serves as a crucial building block for forming azo compounds through coupling reactions with electron-rich aromatic systems.[2] this compound, also known as 4-aminoanisole-3-sulfonic acid, is a valuable starting material. The resulting diazonium salt, containing both a methoxy and a sulfonic acid group, offers unique electronic and solubility properties to the final azo products. These products have potential applications as specialized dyes, pH indicators, and biologically active molecules.[3]

The diazotization reaction proceeds by treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[4] The reaction is highly sensitive to temperature and must be performed at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated in a dry state.[5]

Reaction Mechanism and Workflow

The diazotization of this compound involves the formation of a nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The nucleophilic amino group of the sulfonic acid attacks the nitrosonium ion, leading to a cascade of proton transfers and ultimately the elimination of a water molecule to form the stable aryldiazonium ion.

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Process Amine_Prep Preparation of Amine Suspension Diazotization Diazotization Reaction (0-5 °C) Amine_Prep->Diazotization Add slowly Nitrite_Prep Preparation of Sodium Nitrite Solution Nitrite_Prep->Diazotization Coupling Azo Coupling (Immediate Use) Diazotization->Coupling

Caption: Workflow for the diazotization of this compound.

Experimental Protocol

This protocol is synthesized from established procedures for the diazotization of structurally similar aromatic sulfonamides and other aromatic amines.[5][6]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Notes
This compoundC₇H₉NO₄S203.22Starting material.
Sodium NitriteNaNO₂69.00Diazotizing agent.
Concentrated Hydrochloric Acid (37%)HCl36.46To form the amine salt and generate HNO₂.
Distilled WaterH₂O18.02Solvent.
IceH₂O (solid)18.02For temperature control.
Starch-Iodide Paper--To test for excess nitrous acid.
Sulfamic Acid (optional)H₃NSO₃97.09To quench excess nitrous acid.
Step-by-Step Methodology

Part A: Preparation of the Amine Suspension

  • In a 250 mL beaker equipped with a magnetic stirrer, add 10.16 g (0.05 mol) of this compound.

  • To this, add 50 mL of distilled water followed by the slow and careful addition of 12.5 mL (approx. 0.15 mol) of concentrated hydrochloric acid. This excess of acid is crucial to ensure the complete formation of the amine hydrochloride salt and to maintain a strongly acidic medium for the generation of nitrous acid.

  • Stir the mixture to form a fine, uniform suspension.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is critical to maintain this low temperature throughout the experiment to prevent the decomposition of the diazonium salt.[5]

Part B: Preparation of the Sodium Nitrite Solution

  • In a separate 50 mL beaker, dissolve 3.62 g (0.0525 mol) of sodium nitrite in 20 mL of cold distilled water. A slight molar excess of sodium nitrite ensures the complete conversion of the primary amine.

Part C: Diazotization Reaction

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension from Part A over 20-30 minutes. Use a dropping funnel to control the addition rate.

  • Maintain vigorous stirring and ensure the temperature of the reaction mixture does not rise above 5 °C. Add small pieces of ice directly to the reaction mixture if necessary to control the temperature.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 30 minutes in the ice bath to ensure the reaction goes to completion.

  • Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. The paper should turn a deep blue-black color, indicating a slight excess of nitrous acid. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is achieved and maintained for at least 10 minutes.

  • (Optional) If a significant excess of nitrous acid is present, it can be quenched by the careful, portion-wise addition of a small amount of sulfamic acid until the starch-iodide test is negative.

The resulting pale yellow suspension contains the 2-methoxy-5-sulfobenzenediazonium chloride and should be used immediately in subsequent coupling reactions. Do not attempt to isolate the solid diazonium salt, as it is potentially explosive in its dry form.

Safety Precautions

The preparation and handling of diazonium salts demand strict adherence to safety protocols due to their inherent instability.

  • Explosion Hazard: Solid diazonium salts are often thermally unstable and can be sensitive to shock and friction, posing a significant explosion risk.[5] It is imperative to use the generated diazonium salt solution immediately in situ and avoid its isolation in a solid, dry form.[5]

  • Temperature Control: The diazotization reaction is exothermic. The temperature must be strictly maintained between 0-5 °C to prevent the rapid decomposition of the diazonium salt, which can lead to the evolution of nitrogen gas and potential runaway reactions.[5]

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood to avoid the inhalation of potentially evolved toxic nitrogen oxides.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Quenching: Any unreacted diazonium salt should be quenched before disposal. A common method is the addition of a reducing agent like sodium bisulfite or hypophosphorous acid.

Applications in Azo Coupling Reactions

The freshly prepared 2-methoxy-5-sulfobenzenediazonium chloride solution is a versatile electrophile for azo coupling reactions. This reaction involves the electrophilic substitution of the diazonium salt onto an electron-rich aromatic compound, such as a phenol or an aniline derivative, to form a stable azo dye.[7]

General Procedure for Azo Coupling:

  • Dissolve the coupling agent (e.g., 2-naphthol, N,N-dimethylaniline) in an appropriate solvent. For phenols, an alkaline solution (e.g., aqueous NaOH) is typically used to form the more reactive phenoxide ion. For anilines, an acidic to neutral medium is often employed.

  • Cool the solution of the coupling agent to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the reaction.

  • The azo dye can then be isolated by filtration, washed with cold water, and purified by recrystallization.

References

analytical methods for 5-Amino-2-methoxybenzenesulfonic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Application Note: Comprehensive Characterization of 5-Amino-2-methoxybenzenesulfonic Acid

Introduction

This compound (CAS No: 6470-17-3) is a crucial intermediate in the synthesis of various dyes, pigments, and pharmacologically active compounds. Its purity and structural integrity are paramount to ensuring the quality, safety, and efficacy of the final products. This application note provides a comprehensive guide to the essential analytical methods required for the robust characterization of this compound. We will delve into chromatographic, spectroscopic, and thermal analysis techniques, offering both theoretical explanations and detailed, field-proven protocols. The multi-faceted approach described herein ensures a self-validating system for quality control and structural elucidation.

Physicochemical Properties

A foundational understanding of the material's basic properties is the first step in any analytical workflow.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 6470-17-3[2][3]
Molecular Formula C₇H₉NO₄S[1][2][3]
Molecular Weight 203.22 g/mol [1]
Melting Point 314-318 °C[2]
Appearance Solid (e.g., White to light yellow powder/crystal)[4]

Chromatographic Analysis for Purity and Quantification: HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and quantifying it in the presence of impurities. A reversed-phase (RP) method is typically employed, separating compounds based on their hydrophobicity.

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: The nonpolar stationary phase (C18) effectively retains the aromatic benzene ring of the analyte, while the polar functional groups (amino, sulfonic acid, methoxy) allow for fine-tuned elution with a polar mobile phase.

  • Acidified Mobile Phase: The addition of an acid (like phosphoric or formic acid) to the mobile phase is critical. It suppresses the ionization of the sulfonic acid group, leading to a more consistent retention time and improved peak shape by minimizing tailing.

  • UV Detection: The aromatic nature of the compound provides strong UV absorbance, making a UV detector a simple and robust choice for detection and quantification.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_analysis Instrumental Analysis cluster_data Data Processing S1 Prepare Mobile Phase (e.g., ACN:Water with Acid) S3 Dissolve in Diluent (e.g., Mobile Phase) S1->S3 S2 Accurately weigh sample S2->S3 S4 Filter through 0.45 µm syringe filter S3->S4 I1 Equilibrate HPLC System with Mobile Phase S4->I1 I2 Inject Sample I1->I2 I3 Separation on C18 Column I2->I3 I4 Detect by UV (e.g., 254 nm) I3->I4 D1 Integrate Chromatogram I4->D1 D2 Calculate Purity (% Area) D1->D2 Spec_Workflow cluster_techniques Spectroscopic Techniques cluster_info Information Obtained Compound 5-Amino-2-methoxy- benzenesulfonic acid MS Mass Spectrometry (MS) Compound->MS NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR MS_Info Molecular Weight & Fragmentation Pattern MS->MS_Info NMR_Info Atom Connectivity & Chemical Environment NMR->NMR_Info FTIR_Info Functional Groups FTIR->FTIR_Info Final Confirmed Structure MS_Info->Final NMR_Info->Final FTIR_Info->Final Thermal_Workflow cluster_tga TGA Analysis cluster_dsc DSC Analysis Sample Weigh Sample into TGA/DSC Pan TGA_Run Heat under N₂ atmosphere (e.g., 10 °C/min) Sample->TGA_Run DSC_Run Heat under N₂ atmosphere (e.g., 10 °C/min) Sample->DSC_Run TGA_Data Record Mass Loss vs. Temperature TGA_Run->TGA_Data TGA_Result Determine Decomposition Temperature(s) TGA_Data->TGA_Result DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Result Determine Melting Point (Onset & Peak) DSC_Data->DSC_Result

References

Application Note & Protocols: High-Purity Isolation of 5-Amino-2-methoxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Purity

5-Amino-2-methoxybenzenesulfonic acid is a pivotal intermediate in the synthesis of various specialty chemicals, particularly azo dyes and certain pharmaceutical compounds.[1][2] The presence of isomeric impurities, unreacted starting materials, or side-products from its synthesis can significantly hinder downstream reaction yields, alter the properties of the final product, and, in the context of drug development, introduce potential toxicological risks.

The inherent structure of this compound, possessing both a basic amino group and a strongly acidic sulfonic acid group, results in zwitterionic properties. This amphoteric nature is central to the purification strategies outlined in this guide. This document provides robust, field-proven protocols for obtaining high-purity this compound, suitable for the most demanding research and development applications.

Health & Safety: A Non-Negotiable Prerequisite

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3] Strict adherence to safety protocols is mandatory. All manipulations must be performed inside a certified chemical fume hood by personnel trained in handling corrosive solids and powders.

Hazard Category GHS Classification & Precautionary Statements Required Personal Protective Equipment (PPE)
Skin Corrosion H314: Causes severe skin burns and eye damage.[3]Impervious lab coat, Nitrile or Neoprene gloves.
Eye Damage P280: Wear protective gloves/protective clothing/eye protection/face protection.Chemical safety goggles and a full-face shield.
Inhalation P260: Do not breathe dust.Use in a well-ventilated fume hood. A NIOSH-approved respirator with P3 cartridges may be required for spills or handling large quantities.
Handling P264: Wash skin thoroughly after handling.[4]Ensure eyewash stations and safety showers are immediately accessible.[4]

Foundational Principles of Purification

The selection of a purification technique is contingent on the initial purity of the crude material and the desired final purity. The two primary methods that leverage the unique physicochemical properties of this compound are Recrystallization and pH-Mediated Precipitation.

Diagram: Purification Method Selection

This decision tree guides the researcher in selecting the most appropriate initial purification strategy based on the nature of the impurities.

G start Crude this compound q1 Are there significant colored impurities? start->q1 q2 Are impurities primarily insoluble in aqueous base? q1->q2 No recrystallization Protocol 1: Recrystallization with Charcoal Treatment q1->recrystallization Yes precipitation Protocol 2: pH-Mediated Precipitation q2->precipitation Yes direct_recrystallization Protocol 1: Recrystallization (Standard) q2->direct_recrystallization No

Caption: Decision tree for selecting the primary purification protocol.

Protocol 1: Recrystallization from Aqueous Systems

Principle: This method relies on the difference in solubility of the target compound and its impurities in a solvent at different temperatures. Due to its zwitterionic nature, this compound has moderate solubility in hot water, which decreases significantly upon cooling.

Causality: Using water as a solvent is ideal due to its safety, low cost, and the compound's favorable solubility profile. The slow cooling process is critical; it allows for the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules, leading to a higher purity product compared to rapid precipitation.

Workflow: Recrystallization

G cluster_dissolution Step 1: Dissolution cluster_decolorization Step 2: Decolorization (Optional) cluster_filtration Step 3: Hot Filtration cluster_crystallization Step 4: Crystallization cluster_isolation Step 5: Isolation & Drying a Place crude solid in flask b Add minimal hot deionized water until fully dissolved a->b c Add activated charcoal (if solution is colored) b->c Optional e Filter hot solution to remove insoluble impurities & charcoal b->e If no charcoal needed d Boil briefly c->d d->e f Allow filtrate to cool slowly to room temperature e->f g Cool further in an ice bath f->g h Collect crystals via vacuum filtration g->h i Wash with ice-cold water h->i j Dry under vacuum i->j

Caption: Step-by-step workflow for the recrystallization protocol.

Detailed Methodology:
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of boiling deionized water in portions while stirring until the solid is completely dissolved. Avoid using a large excess of water, as this will reduce the final yield.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal (approximately 1-2% by weight of the crude solid). The charcoal adsorbs high molecular weight colored impurities.

  • Hot Filtration: Bring the solution back to a boil briefly. Pre-heat a filter funnel and collection flask to prevent premature crystallization. Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: pH-Mediated Precipitation

Principle: This technique exploits the amphoteric nature of the molecule. By converting the sulfonic acid to its highly water-soluble sodium salt in a basic solution, base-insoluble impurities can be physically removed. The pure acid is then regenerated and precipitated by re-acidification.

Causality: This method is exceptionally effective for removing non-acidic or weakly acidic organic impurities. The transition from a fully dissolved salt to an insoluble zwitterionic solid upon acidification provides a powerful purification step. Slow addition of acid is crucial to control particle size and minimize the occlusion of impurities within the precipitate.

Workflow: pH-Mediated Precipitation

G cluster_dissolution Step 1: Basification & Dissolution cluster_filtration Step 2: Clarification cluster_precipitation Step 3: Re-acidification & Precipitation cluster_isolation Step 4: Isolation & Drying a Suspend crude solid in water b Add dilute NaOH (aq) dropwise until solid dissolves (pH ~9-10) a->b c Filter solution to remove any base-insoluble impurities b->c d Cool filtrate in an ice bath c->d e Slowly add dilute HCl (aq) with vigorous stirring until precipitation is complete (pH ~2-3) d->e f Age the slurry in the ice bath e->f g Collect precipitate via vacuum filtration f->g h Wash with cold deionized water until filtrate is free of chloride ions g->h i Dry under vacuum h->i

Caption: Step-by-step workflow for purification via pH manipulation.

Detailed Methodology:
  • Basification: Suspend the crude this compound in deionized water. While stirring, slowly add a 1 M sodium hydroxide (NaOH) solution dropwise until all the solid dissolves, forming the sodium salt. Target a final pH of approximately 9-10.

  • Clarification: Filter the resulting solution to remove any impurities that are insoluble under basic conditions.

  • Precipitation: Cool the clear filtrate in an ice-water bath. With vigorous stirring, slowly add 1 M hydrochloric acid (HCl) dropwise. The purified this compound will precipitate out as a fine solid. Continue adding acid until precipitation is complete (final pH ~2-3).

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any sodium chloride formed during the neutralization.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

Purity Verification & Characterization

Post-purification analysis is essential to validate the success of the chosen protocol.

Parameter Method Expected Result Reference
Physical Appearance Visual InspectionWhite to off-white crystalline solid.[5]
Melting Point Capillary Melting Point Apparatus314-318 °C
Purity Assay High-Performance Liquid Chromatography (HPLC)≥98% peak area. A single major peak is expected.[6]
Structural Confirmation NMR, IR SpectroscopySpectra should match reference data.[3]
Recommended HPLC Conditions (General Method):
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Detection: UV at 226 nm.[7]

  • Injection Volume: 10-20 µL.

This method provides excellent resolution for separating the target compound from potential aromatic impurities.[7][8]

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for achieving high-purity this compound. Recrystallization is effective for general purification and color removal, while pH-mediated precipitation offers a superior method for eliminating base-insoluble contaminants. The choice of method should be guided by the impurity profile of the crude material. Verification of purity using melting point and HPLC analysis is strongly recommended to ensure the material meets the stringent quality requirements for advanced chemical synthesis and drug development.

References

Application Notes & Protocols: Strategic Coupling Reactions of 5-Amino-2-methoxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Molecule of Versatility

5-Amino-2-methoxybenzenesulfonic acid (also known as p-Anisidine-3-sulfonic acid) is a bifunctional organic intermediate of significant interest in chemical synthesis.[1][2] Its structure is characterized by three key functional groups: a primary aromatic amine (-NH₂), a sulfonic acid (-SO₃H), and a methoxy group (-OCH₃). This unique arrangement imparts a versatile reactivity profile, making it a valuable building block in the synthesis of dyes, pharmaceuticals, and specialized polymers. The nucleophilic amine group serves as the primary handle for coupling reactions, while the strongly acidic and hydrophilic sulfonic acid group confers aqueous solubility and acts as a directing group. This guide provides an in-depth exploration of the two principal coupling strategies involving the amine moiety: diazotization/azo coupling for chromophore synthesis and amide bond formation for creating complex organic molecules and bioconjugates.

PropertyValueSource
CAS Number 6470-17-3[1][2]
Molecular Formula C₇H₉NO₄S[2][3]
Molecular Weight 203.22 g/mol [1][2][4]
Melting Point 314-318 °C[1][3]
Appearance Solid[3]
Primary Hazard GHS05: Corrosive, Causes severe skin burns and eye damage[1][4]

Part 1: Diazotization and Azo Coupling for Dye Synthesis

The most traditional and widespread application of this compound is as a diazo component in the synthesis of azo dyes.[3] This pathway leverages the conversion of its primary amine into a highly reactive diazonium salt, which then acts as an electrophile to form the characteristic azo bond (–N=N–), the chromophore responsible for color.

Causality and Mechanism

The synthesis is a sequential, two-step process performed in a single pot.

  • Diazotization: The aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5][6] This reaction must be conducted at low temperatures (0–5 °C) because the resulting diazonium salt is thermally unstable and can decompose violently if isolated or warmed.[7] The acid serves a dual purpose: it protonates the amine, making it soluble, and reacts with sodium nitrite to produce the necessary nitrous acid.[8]

  • Azo Coupling: The electrophilic diazonium salt is then introduced to a solution containing an electron-rich coupling component, typically a phenol or another aromatic amine (e.g., a naphthol derivative).[5] The coupling component undergoes electrophilic aromatic substitution, forming the stable azo linkage. The reaction is typically carried out under alkaline conditions for phenolic couplers and mildly acidic conditions for amine couplers to maximize the nucleophilicity of the coupling partner.

Diazotization_Azo_Coupling cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Amine 5-Amino-2-methoxy- benzenesulfonic acid Reagents1 NaNO₂ + 2HCl (0-5 °C) Amine->Reagents1 Diazonium Diazonium Salt Intermediate Reagents1->Diazonium Forms Nitrous Acid Coupler Coupling Component (e.g., 2-Naphthol in NaOH) Diazonium->Coupler Electrophilic Attack AzoDye Final Azo Dye Product Coupler->AzoDye

Fig. 1: Workflow for Diazotization and Azo Coupling.
Protocol 1: Synthesis of an Azo Dye from this compound and 2-Naphthol

This protocol describes the synthesis of a representative orange/red acid dye.

Materials & Equipment:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice, Distilled Water

  • Beakers, Magnetic Stirrer, Ice Bath, Buchner Funnel

  • Starch-iodide paper and Congo red paper

Methodology:

Step A: Diazotization

  • In a 250 mL beaker, create a paste of 2.03 g (0.01 mol) of this compound with 20 mL of distilled water.

  • Add 2.5 mL of concentrated HCl and stir until a solution or fine suspension is formed. The solution should be strongly acidic to Congo red paper.[9]

  • Cool the mixture to 0–5 °C in an ice bath with continuous magnetic stirring. Add crushed ice directly to the mixture to maintain the temperature.

  • In a separate beaker, dissolve 0.73 g (0.0105 mol) of sodium nitrite in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine hydrochloride suspension. Keep the thermometer tip in the reaction mixture and ensure the temperature does not rise above 5 °C.[5][7]

  • After the addition is complete, stir for an additional 20 minutes in the ice bath. Test for a slight excess of nitrous acid by touching a drop of the solution to starch-iodide paper; it should turn blue-black instantly.[9] This confirms the completion of diazotization.

Step B: Azo Coupling

  • In a separate 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% NaOH solution. This forms the sodium naphthoxide solution, a highly activated coupling component.

  • Cool the alkaline 2-naphthol solution to 5 °C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Step A) to the cold naphthoxide solution.

  • A brightly colored precipitate (the azo dye) should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

Step C: Isolation

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold distilled water to remove inorganic salts.

  • Dry the product in a desiccator or a low-temperature oven.

ParameterRecommended ValueRationale
Diazotization Temperature 0–5 °CPrevents thermal decomposition of the unstable diazonium salt.[7]
Acid Molarity (Diazotization) >2 equivalentsEnsures complete formation of the amine salt and provides the medium to generate HNO₂.[7]
Nitrite Molarity ~1.05 equivalentsA slight excess ensures complete conversion of the primary amine.[9]
Coupling pH (with Phenols) Alkaline (pH > 8)Deprotonates the phenol to the more strongly activating phenoxide ion.

Part 2: Amide Bond Formation via Carbodiimide Chemistry

For applications in drug development and material science, forming a stable amide bond is often desired. This is achieved by coupling the amine group of this compound with a carboxylic acid. This reaction requires a coupling agent to activate the carboxyl group. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with N-hydroxysuccinimide (NHS), is a highly efficient, "zero-length" crosslinker for this purpose.[10][11]

Causality and Mechanism

This reaction is also a two-step process, ideally performed sequentially to maximize efficiency and minimize side reactions.

  • Carboxyl Activation: EDC reacts with a carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[11][12] This intermediate is susceptible to hydrolysis, which would regenerate the original carboxylic acid.

  • Stabilization and Amine Coupling: To improve reaction efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[11] This NHS ester is less prone to hydrolysis but highly reactive toward primary amines. The amino group of this compound then performs a nucleophilic attack on the NHS ester, displacing NHS and forming a stable amide bond.[12] This two-step approach, where the carboxyl group is activated first before adding the amine, is crucial for preventing EDC-mediated polymerization of the amine-containing molecule.[13]

EDC_NHS_Coupling cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: Amide Formation Carboxyl Carboxylic Acid (R-COOH) EDC EDC Carboxyl->EDC ActiveEster NHS Ester (Stable Intermediate) EDC->ActiveEster Forms O-acylisourea (unstable) NHS NHS NHS->ActiveEster Stabilizes Amine 5-Amino-2-methoxy- benzenesulfonic acid ActiveEster->Amine Nucleophilic Attack Amide Final Amide Product Amine->Amide

Fig. 2: Workflow for EDC/NHS Mediated Amide Coupling.
Protocol 2: EDC/NHS Coupling of Benzoic Acid to this compound

This protocol provides a general framework for coupling a model carboxylic acid to the target amine.

Materials & Reagents:

  • Benzoic Acid (or other carboxylic acid)

  • This compound

  • EDC Hydrochloride

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0[10]

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4[13]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for stock solutions

  • Desalting column or dialysis equipment for purification

Methodology:

Step A: Activation of Carboxylic Acid

  • Equilibrate EDC and NHS to room temperature before opening the vials to prevent moisture condensation.[11]

  • Dissolve 1.22 g (0.01 mol) of benzoic acid in 50 mL of Activation Buffer (0.1 M MES, pH 5.5). Some DMF may be added to aid solubility.

  • Add 2.30 g (0.02 mol, 2x excess) of NHS, followed by 3.84 g (0.02 mol, 2x excess) of EDC to the benzoic acid solution.

  • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.[13]

Step B: Coupling with Amine

  • In a separate flask, dissolve 2.03 g (0.01 mol) of this compound in 50 mL of Coupling Buffer (1X PBS, pH 7.2).

  • Immediately add the activated benzoic acid solution (from Step A) to the amine solution.

  • Adjust the pH of the combined reaction mixture to 7.2-7.5 if necessary.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[13]

Step C: Quenching and Purification

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any remaining active esters.[10] Incubate for 15 minutes.

  • Purify the final conjugate to remove EDC byproducts (isourea) and excess reagents. For small molecules, this may involve precipitation and recrystallization. For larger conjugates, use a desalting column or dialysis.[11]

ParameterRecommended ValueRationale
Activation pH 4.5–6.0Optimal pH for EDC-mediated carboxyl activation.[10]
Coupling pH 7.2–8.0Ensures the primary amine is deprotonated and maximally nucleophilic for efficient coupling.[10]
EDC/NHS Molar Excess 1.5x – 10xDrives the reaction towards completion. The optimal ratio should be determined empirically.[13]
Buffer Choice Amine- and Carboxylate-freeBuffers like MES for activation and PBS for coupling prevent interference with the reaction.[10]

Mandatory Safety Precautions

  • Chemical Hazards: this compound is corrosive and can cause severe skin and eye damage.[1][3][4] Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Diazonium Salt Instability: Diazonium salts in their solid, dry form are explosive and sensitive to shock and heat.[7] NEVER attempt to isolate the diazonium salt intermediate. It must be generated and used immediately in situ as a solution.[7]

  • Reaction Control: Both diazotization and EDC coupling are exothermic. Maintain strict temperature control as specified in the protocols to prevent runaway reactions and decomposition.[7]

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.

References

The Versatile Scaffold: Application of 5-Amino-2-methoxybenzenesulfonic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of 5-Amino-2-methoxybenzenesulfonic acid in medicinal chemistry. This versatile aromatic compound, featuring strategically positioned amino, methoxy, and sulfonic acid groups, serves as a valuable building block in the synthesis of a range of pharmacologically active molecules. Its utility is most prominently demonstrated as a key intermediate in the synthesis of the alpha-1 adrenergic receptor antagonist, Tamsulosin. Furthermore, the inherent structural motifs of this compound suggest its potential as a scaffold for the development of other therapeutic agents, including kinase inhibitors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety information is paramount before utilizing any chemical in a laboratory setting.

PropertyValueSource
CAS Number 6470-17-3[1]
Molecular Formula C₇H₉NO₄S[1]
Molecular Weight 203.22 g/mol [1]
Melting Point 314-318 °C
Appearance Crystalline solid
Solubility Soluble in aqueous base
Safety Causes severe skin burns and eye damage (GHS Hazard Statement H314)[1]

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound and use appropriate personal protective equipment (PPE), including eye protection, gloves, and a lab coat.

Core Application: A Crucial Intermediate in the Synthesis of Tamsulosin

This compound is a foundational precursor for the synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, a key intermediate in the industrial production of Tamsulosin. Tamsulosin is a selective α1A adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia. The synthesis of this intermediate leverages the functional groups of the parent molecule through a multi-step process.

The following workflow outlines a common synthetic route to (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, synthesized from related precursors. While a direct one-step conversion from this compound is not the primary route, its structural elements are conserved and built upon in these syntheses.

Tamsulosin Intermediate Synthesis start Precursors related to This compound step1 Amino Group Protection (e.g., acylation) start->step1 Protection step2 Friedel-Crafts Acylation (with a protected alanine derivative) step1->step2 Acylation step3 Reduction of Ketone step2->step3 Reduction step4 Chlorosulfonylation step3->step4 SO₂Cl₂ or ClSO₃H step5 Ammonolysis step4->step5 NH₃ step6 Deprotection step5->step6 Hydrolysis final (R)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide step6->final

Caption: Synthetic workflow for a key Tamsulosin intermediate.

Protocol: Synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

This protocol is a synthesized representation based on common steps found in the patent literature. Researchers should adapt and optimize these steps based on their specific starting materials and laboratory conditions.

Step 1: Amino Group Protection

The initial step involves protecting the reactive amino group of a suitable precursor to prevent side reactions in subsequent steps. Acetylation is a common method.

  • Rationale: Protection ensures that the subsequent Friedel-Crafts and chlorosulfonation reactions occur at the desired positions on the aromatic ring without interference from the amino group.

Step 2: Friedel-Crafts Acylation

This step introduces the propylamino side chain.

  • Procedure:

    • To a solution of N-protected D-alanine in a suitable solvent (e.g., CH₂Cl₂), add a chlorinating agent (e.g., thionyl chloride) to form the acyl chloride in situ.

    • In a separate vessel, add methoxybenzene (anisole) and a Lewis acid catalyst (e.g., AlCl₃) in an appropriate solvent.

    • Slowly add the prepared acyl chloride to the methoxybenzene solution at a controlled temperature.

    • After the reaction is complete, quench the reaction mixture with cold acid.

  • Rationale: This reaction establishes the carbon skeleton of the side chain that will ultimately bear the amino group in the final intermediate.

Step 3: Reduction of the Ketone

The keto group introduced in the previous step is reduced to a methylene group.

  • Procedure: A variety of reducing agents can be employed, such as catalytic hydrogenation (e.g., H₂/Pd-C).

  • Rationale: This reduction is necessary to form the propyl side chain of the target molecule.

Step 4: Chlorosulfonylation

A sulfonyl chloride group is introduced onto the aromatic ring.

  • Procedure:

    • Dissolve the product from Step 3 in a suitable solvent (e.g., dichloromethane).

    • Cool the solution and slowly add chlorosulfonic acid while maintaining a low temperature.

    • After the addition is complete, allow the reaction to proceed to completion.

  • Rationale: This step introduces the sulfonyl group, which will be converted to the sulfonamide in the next step. The methoxy group directs the sulfonation to the ortho and para positions, with the para position being sterically favored.

Step 5: Ammonolysis

The sulfonyl chloride is converted to a sulfonamide.

  • Procedure: The reaction mixture from Step 4 is carefully added to a mixture of ice and aqueous ammonia.

  • Rationale: The nucleophilic attack of ammonia on the sulfonyl chloride displaces the chloride and forms the sulfonamide.

Step 6: Deprotection

The protecting group on the amino group is removed.

  • Procedure: Acidic hydrolysis (e.g., refluxing in aqueous HCl) is a common method for removing acetyl protecting groups.[2][3]

  • Rationale: This final step unmasks the primary amine, yielding the desired intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

Emerging Applications: A Scaffold for Kinase Inhibitors

The substituted aniline motif is a well-established pharmacophore in the design of kinase inhibitors, particularly those targeting the ATP-binding site. The this compound scaffold presents an interesting starting point for the synthesis of novel kinase inhibitors. For example, derivatives of anilines are used in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, which are crucial in anti-angiogenic cancer therapies.[4][5][6][7]

Kinase Inhibitor Scaffold scaffold This compound (or related aniline derivative) modification Functional Group Interconversion (e.g., conversion of sulfonic acid, coupling reactions at the amino group) scaffold->modification coupling Coupling Reaction (e.g., Nucleophilic Aromatic Substitution) modification->coupling quinazoline Quinazoline Core quinazoline->coupling inhibitor Anilinoquinazoline-based VEGFR-2 Inhibitor coupling->inhibitor

Caption: Conceptual pathway for utilizing the aniline scaffold in kinase inhibitor synthesis.

Future Directions and Broader Potential

The structural features of this compound make it an attractive starting material for combinatorial chemistry and library synthesis aimed at discovering new bioactive compounds. The amino group is amenable to a wide range of coupling reactions, while the sulfonic acid and methoxy groups can be modified or used to influence the physicochemical properties of the final compounds.

Research into derivatives of structurally similar compounds, such as 5-amino-2-methoxybenzoic acid and other sulfonated anilines, has shown promise in developing anti-inflammatory and analgesic agents.[8][9] This suggests that libraries of compounds based on the this compound scaffold could be screened against a variety of biological targets to identify novel therapeutic leads.

References

HPLC analysis of 5-Amino-2-methoxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the HPLC Analysis of 5-Amino-2-methoxybenzenesulfonic Acid

Authored by a Senior Application Scientist

This application note provides a comprehensive, field-proven protocol for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. This compound, a key intermediate in the synthesis of various dyes and pharmaceuticals, requires a robust and reliable analytical method for quality control, purity assessment, and stability studies. This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, empowering researchers to not only replicate the method but also to troubleshoot and adapt it effectively.

The primary challenge in the analysis of aromatic sulfonic acids lies in their high polarity.[1] When using traditional reversed-phase chromatography, these compounds exhibit poor retention and often yield broad, asymmetric peaks. To overcome this, we will employ Ion-Pair Reversed-Phase Chromatography (IP-RP-HPLC). This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral, hydrophobic complex with the anionic sulfonate group of our analyte.[2][3] This in-situ modification dramatically increases the analyte's affinity for the non-polar stationary phase, enabling excellent retention and superior chromatographic resolution.

Part 1: Foundational Principles & Method Strategy

The Causality of Chromatographic Choices

The molecular structure of this compound features three key functional groups that dictate our analytical strategy:

  • The Sulfonic Acid Group (-SO₃H): As a strong acid, this group is fully deprotonated (anionic) across a wide pH range. This high polarity is the primary reason for poor retention on standard C18 columns.

  • The Amino Group (-NH₂): This basic group can interact with residual acidic silanol groups on the silica-based stationary phase, leading to significant peak tailing.[4]

  • The Aromatic Ring: This moiety provides a strong chromophore, making UV detection a highly suitable and sensitive method of analysis.[5][6]

Our strategy is therefore twofold:

  • Enhance Retention: Utilize an ion-pairing reagent, specifically a quaternary ammonium salt like tetrabutylammonium, to form a neutral complex with the sulfonate anion.[7] This complex behaves like a more hydrophobic molecule, allowing for effective retention on a C18 stationary phase.

  • Control Peak Shape: Maintain a low mobile phase pH (e.g., 2.5-3.5). This serves a dual purpose: it keeps the basic amino group protonated, reducing its reactivity, and it suppresses the ionization of acidic silanol groups on the column packing, minimizing undesirable secondary interactions that cause peak tailing.[4]

The logical relationship between these choices and the desired analytical outcome is visualized below.

G cluster_Analyte Analyte Properties cluster_Problem Chromatographic Challenges cluster_Solution Methodological Solutions cluster_Outcome Desired Outcomes Analyte This compound Prop1 Anionic Sulfonate Group Analyte->Prop1 Prop2 Basic Amino Group Analyte->Prop2 Prob1 Poor Retention Prop1->Prob1 Prob2 Peak Tailing Prop2->Prob2 Sol1 Add Ion-Pair Reagent (e.g., Tetrabutylammonium) Prob1->Sol1 Sol2 Control Mobile Phase pH (e.g., pH 2.5-3.5) Prob2->Sol2 Out1 Sufficient Retention Sol1->Out1 Forms neutral ion-pair Out2 Symmetrical Peak Shape Sol2->Out2 Suppresses silanol activity

Caption: Logical flow from analyte properties to analytical solutions.

Part 2: Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the system suitability criteria is essential for ensuring the accuracy and precision of the results.

Materials and Instrumentation
ItemSpecification
Analyte Standard This compound (Purity ≥98%)
HPLC System Quaternary pump, autosampler, column thermostat, UV/PDA detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Solvent A HPLC Grade Water
Solvent B HPLC Grade Acetonitrile (MeCN)
Buffer Additive Orthophosphoric Acid (H₃PO₄), ~85%
Ion-Pair Reagent Tetrabutylammonium Hydrogen Sulfate (TBAHS)
Standard Diluent Mobile Phase (pre-mixed)
Preparation of Solutions

CAUTION: Always use appropriate personal protective equipment (PPE), including gloves and safety glasses. Prepare solutions in a fume hood.

  • Mobile Phase A (Aqueous Component):

    • Measure 950 mL of HPLC grade water into a 1 L flask.

    • Add 5.0 mM of Tetrabutylammonium Hydrogen Sulfate (TBAHS), which is approximately 1.70 g.

    • Adjust the pH to 3.0 ± 0.1 using concentrated orthophosphoric acid.

    • Add water to bring the final volume to 1000 mL.

    • Filter through a 0.45 µm membrane filter and degas for 15 minutes.

  • Mobile Phase B (Organic Component):

    • Use HPLC grade Acetonitrile directly. Filter if necessary.

  • Standard Stock Solution (approx. 500 µg/mL):

    • Accurately weigh approximately 25 mg of this compound standard.

    • Transfer to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (approx. 50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the mobile phase.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention for the hydrophobic ion-pair.
Mobile Phase Isocratic: 65% Mobile Phase A / 35% Mobile Phase BA starting point; adjust MeCN % to achieve optimal retention time (typically 5-10 minutes).
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CEnsures stable retention times and improves peak shape.
Injection Volume 10 µLA typical volume; can be adjusted based on sensitivity requirements.
UV Detection 254 nm or λmax254 nm is a common wavelength for aromatic compounds. For best sensitivity, determine the λmax using a PDA detector scan.
Run Time 15 minutesAllows for elution of the analyte and any late-eluting impurities.
Experimental Workflow & System Suitability

The following workflow ensures the system is performing correctly before analyzing samples.

G prep Prepare Mobile Phase & Standards equip Equilibrate HPLC System (Min. 30 mins) prep->equip sst Perform System Suitability Test (5 replicate injections of Working Standard) equip->sst check Check Acceptance Criteria sst->check pass Proceed with Sample Analysis check->pass Pass fail Troubleshoot System (Check connections, mobile phase, column) check->fail Fail analysis Inject Blank, then Samples pass->analysis fail->equip data Integrate Peaks & Calculate Results analysis->data

Caption: HPLC analysis workflow from preparation to data processing.

System Suitability Test (SST) Acceptance Criteria:

ParameterAcceptance LimitPurpose
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry, indicating minimal silanol interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
RSD of Retention Time ≤ 1.0%Demonstrates the stability and precision of the pump and system.
RSD of Peak Area ≤ 2.0%Confirms the precision of the injector and the detector response.

Part 3: Data Interpretation & Troubleshooting

A successful analysis will yield a sharp, symmetrical peak for this compound with a stable retention time. The concentration of the analyte in unknown samples can be determined by comparing its peak area to that of the calibrated working standard.

Common ProblemPotential Cause(s)Recommended Solution(s)
No Peak / Very Low Retention 1. Insufficient or no ion-pair reagent in the mobile phase.2. Mobile phase composition is too strong (too much MeCN).1. Prepare fresh mobile phase, ensuring the correct amount of TBAHS is added.2. Decrease the percentage of Acetonitrile (e.g., from 35% to 25%).
Significant Peak Tailing 1. Mobile phase pH is too high.2. Column is old or has active silanol sites.1. Check and adjust the pH of Mobile Phase A to be firmly within the 2.5-3.5 range.2. Replace the column with a new, end-capped C18 column.
Split Peaks 1. Clogged frit or column contamination.2. Sample solvent is stronger than the mobile phase.1. Reverse flush the column (if permitted by the manufacturer) or replace it.2. Ensure the sample is dissolved in the mobile phase.
Drifting Retention Times 1. Inadequate system equilibration.2. Column temperature fluctuations.1. Equilibrate the column with the mobile phase for at least 30-60 minutes.2. Ensure the column oven is on and has reached the set temperature.

References

Application Note: A Researcher's Guide to the Spectroscopic Analysis of 5-Amino-2-methoxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Amino-2-methoxybenzenesulfonic acid is a pivotal chemical intermediate in the synthesis of specialized dyes and pharmaceutical agents.[1] Verifying its molecular structure and purity is paramount for ensuring the quality and efficacy of downstream products. This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We present not just the protocols, but the underlying scientific rationale for experimental choices, empowering researchers to confidently interpret their data and troubleshoot potential issues. This document is structured to serve as a practical, in-depth resource for scientists in both academic research and industrial drug development.

The Spectroscopic Blueprint: Understanding the Molecule

The spectroscopic identity of this compound (CAS No: 6470-17-3, Formula: C₇H₉NO₄S) is dictated by the electronic interplay of its functional groups on the benzene ring.[1][2] The methoxy (-OCH₃) and amino (-NH₂) groups are electron-donating, which increases the electron density at the ortho and para positions. Conversely, the sulfonic acid (-SO₃H) group is strongly electron-withdrawing. This unique electronic environment creates a distinct and predictable pattern in both NMR and IR spectra, which we will explore in detail.

Figure 1: Structure of this compound.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds. For this compound, this technique provides rapid confirmation of the presence of its key functional groups.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is the method of choice for solid samples due to its minimal sample preparation and high reproducibility.[3][4][5]

  • Instrument Preparation: Ensure the diamond ATR crystal is immaculate by cleaning with spectroscopic grade isopropanol and performing a background scan.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample onto the crystal.[6]

  • Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal.[7] This is crucial for obtaining a high-quality spectrum.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add at least 32 scans to ensure a high signal-to-noise ratio.

Spectral Interpretation: A Vibrational Fingerprint

The IR spectrum of this compound will exhibit characteristic absorption bands. The following table provides a guide to the expected vibrational modes.

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupRationale & Expected Appearance
3400-3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Two distinct, sharp to medium peaks are expected for a primary amine.[8]
3100-3000Aromatic C-H StretchBenzene RingWeak to medium intensity sharp peaks.
2950-2850Aliphatic C-H StretchMethoxy (-OCH₃)Weak to medium intensity sharp peaks.
~1620N-H Bending (Scissoring)Primary Amine (-NH₂)A medium to strong, sharp peak.[8]
1600-1450C=C Ring StretchingBenzene RingMultiple sharp peaks of varying intensity, characteristic of the aromatic skeleton.
1250-1200 & 1080-1030Asymmetric & Symmetric S=O StretchSulfonic Acid (-SO₃H)Two very strong and broad absorption bands, which are highly characteristic of the sulfonyl group.[9]
1180-1150 & ~1020Asymmetric & Symmetric C-O-C StretchAryl Ether (-OCH₃)Two distinct peaks, with the asymmetric stretch typically being stronger.
900-675C-H Out-of-plane BendingSubstituted BenzeneThe pattern of these bands can help confirm the 1,2,5-trisubstitution pattern of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule, making it indispensable for unambiguous structural confirmation.

Protocol: Solution-State ¹H and ¹³C NMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-25 mg of sample dissolve Dissolve in 0.6-0.7 mL of DMSO-d₆ weigh->dissolve filter Filter through glass wool into NMR tube dissolve->filter h1_nmr ¹H NMR Acquisition (e.g., 16-32 scans) filter->h1_nmr c13_nmr ¹³C NMR Acquisition (e.g., 1024+ scans) filter->c13_nmr process Fourier Transform, Phasing, Baseline Correction h1_nmr->process c13_nmr->process reference Reference to residual solvent peak (DMSO-d₆) process->reference interpret Peak Integration & Structural Assignment reference->interpret

Figure 2: Workflow for NMR sample preparation and analysis.

  • Solvent Selection: Due to the high polarity of the sulfonic acid group, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. It effectively dissolves the compound and its residual proton signal (~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) serves as an internal reference.

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of DMSO-d₆.[10] To ensure high-resolution spectra, the solution must be free of any particulate matter. Filter the sample through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11][12]

  • ¹H NMR Acquisition: On a 400 MHz or higher field spectrometer, acquire the proton spectrum. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A significantly larger number of scans will be necessary compared to the ¹H spectrum due to the low natural abundance of the ¹³C isotope.[10]

¹H NMR Spectral Interpretation

The proton NMR spectrum will provide key information on the substitution pattern of the aromatic ring. The chemical shifts are influenced by the electronic effects of the substituents.[13][14]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic H (position 3)~6.7-6.9d1HOrtho to the strongly electron-donating -OCH₃ group, expected to be the most shielded aromatic proton.
Aromatic H (position 4)~7.0-7.2dd1HInfluenced by both the -OCH₃ and -NH₂ groups.
Aromatic H (position 6)~7.3-7.5d1HAdjacent to the electron-donating -NH₂ group but also influenced by the -SO₃H group.
Methoxy Protons (-OCH₃)~3.8-4.0s3HA characteristic singlet for the methoxy group.
Amine Protons (-NH₂)Variable (e.g., 5.0-6.0)br s2HA broad singlet due to quadrupole broadening and potential exchange with water.
Sulfonic Acid Proton (-SO₃H)Variable (e.g., 10.0-12.0)br s1HA very broad singlet, often difficult to observe, due to rapid chemical exchange.
¹³C NMR Spectral Interpretation

The carbon spectrum complements the proton data, confirming the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment created by the substituents.[15][16][17]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2 (bearing -OCH₃)~150-155Directly attached to oxygen, highly deshielded.
C-5 (bearing -NH₂)~145-150Attached to nitrogen, also significantly deshielded.
C-1 (bearing -SO₃H)~130-135Carbon attached to the sulfonyl group.
C-4~120-125Aromatic carbon.
C-6~115-120Aromatic carbon.
C-3~110-115Shielded by the ortho -OCH₃ group.
Methoxy Carbon (-OCH₃)~55-60Characteristic chemical shift for a methoxy carbon.

Ensuring Data Integrity: A Self-Validating System

For the spectroscopic analysis to be trustworthy, the data from both NMR and IR must be corroborative.

  • Cross-Technique Confirmation: The functional groups identified by the characteristic stretches in the IR spectrum (e.g., -NH₂, -SO₃H, -OCH₃) must correspond to the chemical shifts and integrations observed in the NMR spectra.

  • Purity Assessment: The ¹H NMR is particularly sensitive for detecting impurities. Any unexpected signals should be integrated to estimate the purity of the sample.

  • Reference Standards: While internal referencing to the deuterated solvent is standard, for quantitative NMR (qNMR), a certified internal standard would be required.

By following the detailed protocols and interpretive guidelines in this document, researchers can achieve a high level of confidence in the structural verification and purity assessment of this compound, ensuring the integrity of their research and development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2-methoxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-methoxybenzenesulfonic acid (AMBSA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is rooted in practical, field-proven insights to ensure the reliability and success of your experiments.

I. Introduction to AMBSA Synthesis

This compound is a crucial intermediate in the synthesis of various dyes and pharmaceutical compounds. The primary synthetic routes involve the sulfonation of p-anisidine (4-methoxyaniline) or the reduction of a nitrated precursor. While seemingly straightforward, these routes are often plagued by challenges that can significantly impact yield and purity. This guide will address these challenges in a practical Q&A format.

II. Troubleshooting Guide & FAQs

This section directly addresses specific issues you may encounter during the synthesis of this compound.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic pathways to produce this compound:

  • Direct Sulfonation of p-Anisidine: This is a common method where p-anisidine is reacted with a sulfonating agent, such as sulfuric acid or oleum.[1] The position of the sulfonyl group is directed by the activating amino and methoxy groups.

  • Nitration, Sulfonation, and Reduction: This multi-step process begins with anisole, which is first nitrated and then sulfonated to form 2-methoxy-5-nitrobenzenesulfonic acid.[2] The nitro group is subsequently reduced to an amino group to yield the final product.[3]

Q2: My yield from the direct sulfonation of p-anisidine is consistently low. What are the likely causes?

A2: Low yields in the direct sulfonation of p-anisidine are a frequent issue and can be attributed to several factors:

  • Formation of Disulfonated Byproducts: Excessive sulfonation can lead to the formation of disulfonic acids, which reduces the yield of the desired monosulfonated product.[4]

  • Oxidation of the Aniline: The amino group of p-anisidine is susceptible to oxidation by strong sulfonating agents, leading to colored impurities and a decrease in the desired product.

  • Incomplete Reaction: Insufficient reaction time or temperature can result in unreacted starting material remaining in the final product mixture.

  • Suboptimal Molar Ratio of Sulfonating Agent: An incorrect ratio of sulfuric acid to p-anisidine can significantly impact the reaction outcome. A clear optimum exists, and deviations can lead to either unreacted starting material or excessive disulfonation.[4]

Q3: I am observing a dark, tar-like substance in my reaction mixture during sulfonation. What is it and how can I prevent it?

A3: The formation of a dark, tar-like substance is typically due to the oxidation and polymerization of the p-anisidine starting material under the harsh conditions of sulfonation.

Preventative Measures:

  • Temperature Control: Maintain a strict temperature profile throughout the reaction. The initial mixing of p-anisidine and sulfuric acid should be done at a low temperature, followed by a controlled increase to the optimal reaction temperature.

  • Controlled Addition of Sulfonating Agent: Add the sulfonating agent (e.g., oleum) slowly and in a controlled manner to manage the exothermic nature of the reaction.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

Troubleshooting Specific Experimental Steps
Q4: During the work-up of the sulfonation reaction, I'm having difficulty precipitating the product. What can I do?

A4: Incomplete precipitation can be due to the high solubility of the product in the reaction medium or the presence of impurities that inhibit crystallization.

Troubleshooting Steps:

  • pH Adjustment: Ensure the pH of the solution is adjusted correctly to the isoelectric point of this compound, where its solubility is at a minimum.

  • Salting Out: The addition of a saturated salt solution (e.g., sodium chloride) can decrease the solubility of the product and promote precipitation.

  • Cooling: Ensure the reaction mixture is sufficiently cooled in an ice bath to maximize precipitation.[5]

  • Seeding: Adding a small crystal of the pure product can initiate crystallization if the solution is supersaturated.

Q5: My final product is off-color (e.g., pink or brown). How can I improve its purity and color?

A5: An off-color product is a common sign of impurities, often resulting from oxidation or side reactions.

Purification Protocol:

  • Recrystallization: This is the most effective method for purifying the final product. A suitable solvent system, often an alcohol-water mixture, should be used.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities.

  • Washing: Thoroughly washing the filtered product with cold water or a suitable solvent can remove residual acids and other soluble impurities.[6]

III. Experimental Protocols & Data

Optimized Sulfonation of p-Anisidine

This protocol outlines a method to improve the yield and purity of this compound via direct sulfonation.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add p-anisidine.

  • Initial Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.

  • Controlled Heating: After the addition is complete, slowly raise the temperature to 60-65 °C and hold for 2 hours.[1]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker of crushed ice with vigorous stirring.

  • Isolation: Filter the precipitated solid and wash it thoroughly with cold water until the washings are neutral.

  • Drying: Dry the product in a vacuum oven at 60-70 °C.

ParameterRecommended ConditionRationale
Molar Ratio (p-Anisidine:H₂SO₄) 1 : 3-5Ensures complete sulfonation while minimizing disulfonation.[1]
Initial Temperature 0-5 °CControls the initial exothermic reaction and prevents degradation.
Reaction Temperature 60-65 °COptimal temperature for monosulfonation.[1]
Reaction Time 2 hoursSufficient time for complete conversion.[1]
Workflow for Synthesis via Nitration and Reduction

This pathway offers an alternative to direct sulfonation and can sometimes provide a purer product.

Synthesis_Workflow Anisole Anisole Nitroanisole 2-Methoxy-5-nitroanisole Anisole->Nitroanisole Nitration (HNO₃/H₂SO₄) Sulfonated_Nitro 2-Methoxy-5-nitrobenzenesulfonic acid Nitroanisole->Sulfonated_Nitro Sulfonation (H₂SO₄/Oleum) AMBSA This compound Sulfonated_Nitro->AMBSA Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: Multi-step synthesis of AMBSA.

IV. Mechanistic Insights

Understanding the Sulfonation Reaction

The sulfonation of p-anisidine is an electrophilic aromatic substitution reaction. The sulfonic acid group (-SO₃H) is introduced onto the benzene ring.

Sulfonation_Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Attack cluster_2 Deprotonation 2H₂SO₄ 2H₂SO₄ SO₃ + H₃O⁺ + HSO₄⁻ SO₃ + H₃O⁺ + HSO₄⁻ 2H₂SO₄->SO₃ + H₃O⁺ + HSO₄⁻ Equilibrium p_Anisidine p-Anisidine Sigma_Complex Sigma Complex (Resonance Stabilized) p_Anisidine->Sigma_Complex + SO₃ Sigma_Complex_2 Sigma Complex Product This compound Sigma_Complex_2->Product - H⁺

Caption: Key steps in the sulfonation of p-anisidine.

The methoxy (-OCH₃) and amino (-NH₂) groups are both ortho, para-directing and activating. The sulfonation occurs at the position ortho to the amino group and meta to the methoxy group due to steric hindrance at the position ortho to the methoxy group.

V. References

  • Vulcanchem. (n.d.). 2-(2-Methoxybenzene-1-sulfonyl)aniline. Retrieved from --INVALID-LINK--

  • Kavčič, M., & Kočevar, M. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Molecules, 18(2), 1936-1949. --INVALID-LINK--

  • Google Patents. (2016). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid. --INVALID-LINK--

  • Google Patents. (1978). DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID. --INVALID-LINK--

  • Google Patents. (2006). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. --INVALID-LINK--

  • Echemi. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from --INVALID-LINK--

  • ResearchGate. (2016). (PDF) 5-Amino-2-methylbenzenesulfonamide. --INVALID-LINK--

  • Google Patents. (1994). DE4226427A1 - 5-Methoxy-2-amino-benzene-1-sulphonic acid prodn. for use as dyestuff intermediate - by conversion of a p-anisidine to mixt. of neutral and acid sulphate with sulphuric acid, then reaction with sulphamic acid. --INVALID-LINK--

  • LookChem. (n.d.). 2-Methoxy-5-nitro-benzenesulfonic acid methyl ester. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 5-Amino-2-methoxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 5-Amino-2-methoxybenzenesulfonic acid. The information herein is curated to enhance experimental success by explaining the causal relationships behind common synthetic challenges and offering field-proven solutions.

Introduction to the Synthesis and its Challenges

The synthesis of this compound, a key intermediate in the manufacturing of various dyes and pharmaceuticals, is most commonly achieved through the electrophilic sulfonation of 2-methoxyaniline (o-anisidine). While seemingly straightforward, this reaction is prone to the formation of several byproducts, primarily due to the directing effects of the amino and methoxy functional groups and the potential for over-sulfonation. Understanding the reaction mechanism and the factors that influence byproduct formation is crucial for optimizing the yield and purity of the desired product.

This guide will delve into the common byproducts encountered, the mechanisms of their formation, and practical strategies for their mitigation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The primary byproducts are positional isomers and over-sulfonated products. The main byproducts include:

  • Isomeric Byproducts:

    • 2-Amino-4-methoxybenzenesulfonic acid

    • 2-Amino-6-methoxybenzenesulfonic acid

  • Over-sulfonation Byproduct:

    • 2-Amino-5-methoxybenzene-1,3-disulfonic acid

The formation of these byproducts is a direct consequence of the electrophilic aromatic substitution mechanism on a benzene ring with two activating groups.

Q2: Why do isomeric byproducts form during the sulfonation of 2-methoxyaniline?

A2: The formation of isomeric byproducts is governed by the directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups on the aromatic ring. Both are activating, ortho-, para-directing groups. However, under the strongly acidic conditions of sulfonation, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. There is an equilibrium between the protonated and unprotonated forms of the aniline.

The methoxy group remains an ortho-, para-director. The interplay between the meta-directing -NH₃⁺ group and the ortho-, para-directing -OCH₃ group, along with steric hindrance, leads to a mixture of isomers. The desired product, this compound, is the result of sulfonation para to the amino group and meta to the methoxy group.

Q3: What reaction conditions favor the formation of the desired this compound?

A3: The sulfonation of anilines is a reversible reaction, and the product distribution is sensitive to reaction conditions. Generally, higher reaction temperatures favor the formation of the thermodynamically more stable para-isomer (relative to the amino group). Therefore, carrying out the sulfonation at an elevated temperature (e.g., 100-120°C) for a sufficient duration can increase the yield of the desired this compound.

Q4: How can I minimize the formation of the disulfonic acid byproduct?

A4: The formation of 2-Amino-5-methoxybenzene-1,3-disulfonic acid is a result of over-sulfonation. To minimize this, you should:

  • Use a controlled molar ratio of the sulfonating agent (e.g., sulfuric acid or oleum) to 2-methoxyaniline. An excess of the sulfonating agent will drive the reaction towards di-substitution.

  • Control the reaction temperature. Very high temperatures and prolonged reaction times can promote over-sulfonation.

  • Monitor the reaction progress using techniques like HPLC to stop the reaction once the formation of the desired monosulfonated product is maximized.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Desired Product - Incomplete reaction.- Formation of a high percentage of isomeric byproducts.- Product loss during workup and purification.- Ensure complete reaction: Monitor the reaction by HPLC. If starting material remains, consider increasing the reaction time or temperature moderately.- Optimize for the desired isomer: Increase the reaction temperature to favor the thermodynamically more stable this compound.- Improve workup: Carefully control the pH during product precipitation to maximize recovery. The product is an amphoteric molecule.
High Levels of Isomeric Impurities - Reaction conditions favor kinetic products.- Ineffective purification.- Thermodynamic control: Run the reaction at a higher temperature for a longer duration to allow for the equilibration of isomers to the more stable desired product.- Purification: Utilize fractional crystallization. The different isomers may have varying solubilities in a given solvent system, allowing for their separation.
Presence of Disulfonic Acid Byproduct - Excess sulfonating agent.- High reaction temperature or prolonged reaction time.- Stoichiometry control: Use a precise molar ratio of 2-methoxyaniline to the sulfonating agent (typically close to 1:1).- Optimize reaction conditions: Avoid excessively high temperatures and monitor the reaction to prevent extended reaction times after the monosulfonation is complete.
Product is Darkly Colored - Oxidation of the aniline starting material or product.- Presence of impurities in the starting 2-methoxyaniline.- Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- High-purity starting materials: Use freshly distilled or high-purity 2-methoxyaniline. Commercial o-anisidine can contain colored impurities that can carry through the synthesis.[1]- Decolorization: Use activated charcoal during the recrystallization process to remove colored impurities.
Difficulty in Product Isolation/Purification - The product and byproducts have similar solubilities.- The product is highly soluble in the reaction mixture.- Recrystallization solvent screening: Experiment with different solvent systems to find one that provides good differential solubility between the desired product and its isomers.- pH adjustment: Carefully adjust the pH of the aqueous solution to the isoelectric point of this compound to induce precipitation.

Reaction Pathways and Byproduct Formation

The sulfonation of 2-methoxyaniline is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The following diagram illustrates the formation of the desired product and the major byproducts.

Synthesis_Byproducts Start 2-Methoxyaniline SulfonatingAgent H₂SO₄ / SO₃ Start->SulfonatingAgent MainProduct This compound (Desired Product) SulfonatingAgent->MainProduct High Temp (Thermo. Control) Isomer1 2-Amino-4-methoxybenzenesulfonic acid (Isomeric Byproduct) SulfonatingAgent->Isomer1 Low Temp (Kinetic Control) Isomer2 2-Amino-6-methoxybenzenesulfonic acid (Isomeric Byproduct) SulfonatingAgent->Isomer2 Minor DiSulfonic 2-Amino-5-methoxybenzene-1,3-disulfonic acid (Over-sulfonation Byproduct) MainProduct->DiSulfonic Excess H₂SO₄ / SO₃ High Temp

References

Technical Support Center: Diazotization Reactions of Sulfonated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diazotization reactions of sulfonated anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Here, we address common challenges, provide in-depth explanations for experimental observations, and offer robust, field-proven protocols to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: My sulfonated aniline (e.g., sulfanilic acid) is not dissolving in the acidic medium. What should I do?

This is a common issue stemming from the zwitterionic nature of many sulfonated anilines. The molecule contains both a basic amino group (-NH₂) and an acidic sulfonic acid group (-SO₃H), leading to the formation of an internal salt which has low solubility in acidic solutions.[1]

Solution: To overcome this, you should first dissolve the sulfonated aniline in an aqueous solution of a weak base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). This deprotonates the ammonium group and forms the sodium salt of the sulfonic acid, which is soluble in water.[1] Only after achieving a clear solution should you proceed with the addition of the mineral acid and subsequent cooling for the diazotization reaction.

Q2: The diazotization reaction of my sulfonated aniline is resulting in a precipitate. Is this normal?

Yes, the formation of a precipitate during the diazotization of some sulfonated anilines, like sulfanilic acid, is expected. The diazonium salt of sulfanilic acid exists as a zwitterion (inner salt) which is often insoluble in the cold, acidic reaction medium and precipitates as a fine, often white, solid.[1][2] This is not necessarily an indication of a failed reaction. This solid is the diazonium salt and should be kept in suspension and used in the subsequent coupling reaction.

Q3: My reaction mixture is turning a dark red/brown color during the diazotization. What does this indicate?

A dark coloration often points to the occurrence of side reactions, most commonly self-coupling of the diazonium salt with unreacted aniline or decomposition of the diazonium salt.[3]

Potential Causes and Solutions:

  • Inadequate Acidity: The reaction medium must be sufficiently acidic to prevent the newly formed diazonium salt from coupling with the starting aniline.[4] Ensure you are using a sufficient excess of mineral acid.

  • Localized "Hot Spots": If the sodium nitrite solution is added too quickly, localized increases in temperature can lead to the decomposition of the unstable diazonium salt.[5] The addition should always be slow and dropwise, with vigorous stirring and careful temperature monitoring.[6]

  • Elevated Temperature: The temperature of the reaction must be strictly maintained between 0-5 °C.[7][8] Any increase in temperature will accelerate the decomposition of the diazonium salt, leading to byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Low or No Yield of Diazonium Salt (as indicated by subsequent reactions) 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Impure starting materials.1. Verify Nitrite Addition: Ensure a slight excess of nitrous acid is present at the end of the reaction. This can be tested with starch-iodide paper (will turn blue-black).[5] 2. Strict Temperature Control: Maintain the reaction temperature between 0-5 °C at all times.[7][8] 3. Reagent Quality: Use freshly opened or properly stored sodium nitrite and aniline.
Formation of an Oily or Tarry Substance 1. Significant decomposition of the diazonium salt. 2. Insufficient acidity leading to azo coupling side reactions.[4]1. Optimize Temperature Control: Use an ice-salt bath for more efficient cooling if necessary. 2. Increase Acid Concentration: Ensure a sufficient excess of mineral acid is used to maintain a low pH throughout the reaction.
Inconsistent Results Between Batches 1. Variability in reagent quality. 2. Inconsistent temperature control. 3. Variations in the rate of nitrite addition.1. Standardize Reagents: Use reagents from the same lot number if possible. 2. Calibrate Thermometers: Ensure accurate temperature monitoring. 3. Use a Syringe Pump: For precise and reproducible addition of the sodium nitrite solution.
Precipitate of Diazonium Salt is Difficult to Handle The crystalline nature of the precipitate can make it difficult to transfer.The diazotized suspension can be used directly in the next step without isolation. Ensure vigorous stirring to maintain a homogenous slurry.

Experimental Protocols

Protocol 1: Diazotization of Sulfanilic Acid

This protocol provides a standardized method for the diazotization of sulfanilic acid, a common sulfonated aniline.

Materials:

  • Sulfanilic acid

  • Sodium carbonate (anhydrous)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a 250 mL beaker, dissolve 2.0 g of anhydrous sodium carbonate in 50 mL of deionized water.

  • To this solution, add 4.8 g of sulfanilic acid. Stir until a clear solution is obtained. Gentle warming may be necessary.

  • Cool the solution to room temperature.

  • In a separate 100 mL beaker, dissolve 1.8 g of sodium nitrite in 10 mL of deionized water.

  • Add the sulfanilic acid solution to a 500 mL beaker containing 25 g of ice and 5 mL of concentrated hydrochloric acid. Stir vigorously.

  • Cool the resulting mixture to 0-5 °C in an ice bath.

  • Slowly, and with continuous stirring, add the sodium nitrite solution dropwise to the cold sulfanilic acid solution. Ensure the temperature does not rise above 5 °C.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for 15 minutes. A white precipitate of the diazonium salt should form.[1]

  • Verify the presence of excess nitrous acid by testing a drop of the solution with starch-iodide paper. The paper should turn blue-black.

  • The resulting suspension of the diazonium salt is now ready for use in subsequent coupling reactions.

Visualizing the Chemistry

Diagram 1: The Diazotization Mechanism

Diazotization_Mechanism NaNO2 NaNO₂ + 2HCl HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 In situ generation H2ONO H₂O⁺-NO HNO2->H2ONO + H⁺ NO_plus NO⁺ (Nitrosonium ion) H2ONO->NO_plus - H₂O Aniline Ar-NH₂ (Sulfonated Aniline) Intermediate1 Ar-NH₂⁺-NO Aniline->Intermediate1 + NO⁺ Intermediate2 Ar-NH-NO Intermediate1->Intermediate2 - H⁺ Intermediate3 Ar-N=N-OH Intermediate2->Intermediate3 Tautomerization Intermediate4 Ar-N=N-OH₂⁺ Intermediate3->Intermediate4 + H⁺ Diazonium Ar-N₂⁺ (Diazonium Salt) Intermediate4->Diazonium - H₂O

Caption: The mechanism of diazotization of a primary aromatic amine.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Diazotization Issue? Color_Change Dark Coloration? Start->Color_Change Precipitate Precipitate Formed? Start->Precipitate Low_Yield Low Yield? Start->Low_Yield Sol_Temp Check & Lower Temp (0-5°C) Color_Change->Sol_Temp Yes Sol_Acid Increase Acid Conc. Color_Change->Sol_Acid Yes Sol_Addition Slow Nitrite Addition Color_Change->Sol_Addition Yes Precipitate->Color_Change Yes, dark/oily Sol_Normal Normal for Sulfonated Anilines Precipitate->Sol_Normal Yes, white/light Low_Yield->Sol_Temp Yes Sol_StarchIodide Test for Excess Nitrite Low_Yield->Sol_StarchIodide Yes Sol_Reagents Check Reagent Purity Low_Yield->Sol_Reagents Yes

Caption: A decision-making workflow for troubleshooting common diazotization issues.

References

Technical Support Center: Stability of 5-Amino-2-methoxybenzenesulfonic Acid Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and practical advice on the stability of 5-Amino-2-methoxybenzenesulfonic acid when subjected to acidic environments during experimental workflows. Our goal is to equip you with the knowledge to anticipate potential degradation, troubleshoot unexpected results, and design robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in acidic solutions?

The principal stability issue is the acid-catalyzed hydrolysis of the sulfonic acid group, a reaction known as desulfonation.[1][2] This is a reversible reaction where the sulfonic acid moiety (-SO₃H) is cleaved from the aromatic ring, reverting to the parent aniline derivative and sulfuric acid.[1][2] The general reaction is:

ArSO₃H + H₂O ⇌ ArH + H₂SO₄[2]

In the case of this compound, the primary degradation product expected from desulfonation is 4-methoxyaniline.

Q2: What factors influence the rate of desulfonation?

Several factors can significantly impact the rate of desulfonation:

  • Acid Concentration and Strength: The reaction is acid-catalyzed, meaning a higher concentration of a strong acid (e.g., sulfuric acid, hydrochloric acid) will accelerate the degradation.[3]

  • Temperature: Like most chemical reactions, the rate of desulfonation increases with temperature.[3][4] Elevated temperatures, especially in the presence of strong acids, can lead to significant degradation. Aromatic-sulfonic acid compounds have been shown to degrade readily under hydrothermal conditions.[5]

  • Water Content: The presence of water is crucial for the hydrolysis reaction. Desulfonation is favored in dilute aqueous acidic solutions.[1][6]

  • Substituents on the Aromatic Ring: The electronic nature of other groups on the benzene ring affects the stability of the C-S bond. Electron-donating groups, such as the amino (-NH₂) and methoxy (-OCH₃) groups present in this compound, can influence the electron density of the ring and thereby affect the reaction rate.[7][8]

Q3: Are there other potential degradation pathways besides desulfonation under acidic conditions?

While desulfonation is the most common degradation pathway, other reactions are possible, particularly under forcing conditions (e.g., presence of oxidizing agents, high heat):

  • Oxidation: The amino group is susceptible to oxidation, which could lead to the formation of nitroso, nitro, or polymeric impurities.[9] In acidic media, aniline and its derivatives can be oxidized to various products, including azobenzene and nitrobenzene, though this typically requires an oxidizing agent.[9]

  • Hydrolysis of the Methoxy Group: Under very harsh acidic conditions and high temperatures, the methoxy ether linkage could potentially undergo hydrolysis to form a hydroxyl group, though this is generally less facile than desulfonation.

Q4: How can I monitor the stability of this compound in my experiments?

A stability-indicating analytical method is essential. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) , preferably with a UV detector or, for more detailed analysis, a mass spectrometer (LC-MS).[10][11][12] A suitable HPLC method should be able to separate the intact this compound from its potential degradation products, primarily 4-methoxyaniline, and any other impurities.[4][11][13]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Loss of starting material and appearance of a new, less polar peak in HPLC analysis. Desulfonation: The new peak is likely 4-methoxyaniline, which is less polar than the sulfonic acid and thus will have a longer retention time on a reverse-phase column.1. Confirm Peak Identity: If using LC-MS, check the mass of the new peak. The molecular weight of 4-methoxyaniline is 123.15 g/mol . 2. Modify Reaction Conditions: If degradation is undesirable, consider lowering the acid concentration, reducing the reaction temperature, or minimizing the reaction time. 3. Protect the Sulfonic Acid Group: In synthetic applications, the sulfonic acid group can be used as a temporary protecting or directing group and then removed intentionally.[1]
Development of color (e.g., yellow, brown) in the reaction mixture. Oxidation/Polymerization: The amino group is prone to oxidation, which can form colored byproducts. This is more likely in the presence of air (oxygen) or other oxidizing agents.1. De-gas Solvents: Purge your reaction mixture and solvents with an inert gas (e.g., nitrogen, argon) to minimize oxygen exposure. 2. Use Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, but compatibility must be verified. 3. Purify the Product: If colored impurities are formed, they will likely need to be removed through techniques like recrystallization or chromatography.
Multiple new peaks observed in the chromatogram. Multiple Degradation Pathways: Under harsh conditions (e.g., high heat, strong acid, presence of oxidizing agents), a combination of desulfonation, oxidation, and other side reactions may be occurring.1. Systematically Evaluate Stress Factors: Perform controlled experiments to isolate the effect of each stressor (acid, temperature, air). This will help identify the primary cause of degradation. 2. Employ a Milder Acid: If possible, use a weaker acid or a lower concentration of a strong acid. 3. Re-evaluate the Experimental Design: Determine if the harsh conditions are truly necessary for the desired transformation.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol is designed to intentionally degrade this compound to identify potential degradation products and validate a stability-indicating HPLC method.[14][15][16]

Objective: To generate degradation products of this compound under acidic stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes

  • Heating block or water bath

  • HPLC system with UV or PDA detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol).

  • Acid Stress:

    • In a clean vial, mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.

    • Prepare a control sample by mixing 5 mL of the stock solution with 5 mL of water.

    • Heat both the stressed and control samples at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.[16]

  • Time Point Sampling: At each time point, withdraw an aliquot (e.g., 1 mL) from both the stressed and control samples.

  • Neutralization: Immediately neutralize the withdrawn aliquot of the stressed sample with an equivalent volume of 0.1 M NaOH to stop the degradation reaction.

  • Sample Analysis:

    • Dilute the neutralized stressed sample and the control sample to a suitable concentration for HPLC analysis with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its acid-induced degradation products.

Starting HPLC Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to elute more hydrophobic compounds. A suggested starting gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradants have significant absorbance (e.g., 254 nm or use a PDA detector to scan a range).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation:

Inject the samples from the forced degradation study. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector can provide additional confidence in the method's specificity.

Data Presentation

Table 1: Predicted HPLC Retention Behavior of this compound and its Primary Degradation Product

CompoundStructureExpected Retention Behavior on C18 ColumnRationale
This compound this compoundShorter retention timeThe highly polar sulfonic acid group reduces retention on a non-polar C18 stationary phase.
4-Methoxyaniline 4-MethoxyanilineLonger retention timeThe removal of the sulfonic acid group makes the molecule significantly less polar, leading to stronger interaction with the C18 column.

Visualizations

Diagram 1: Workflow for Investigating Acid Stability

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution add_acid Add 0.1 M HCl prep_stock->add_acid heat_sample Heat at 60°C add_acid->heat_sample neutralize Neutralize with 0.1 M NaOH heat_sample->neutralize hplc Analyze by HPLC neutralize->hplc end end hplc->end Evaluate Data

Caption: Workflow for acid-induced forced degradation study.

Diagram 2: Chemical Relationship in Acidic Degradation

G parent This compound C₇H₉NO₄S degradant 4-Methoxyaniline C₇H₉NO parent->degradant Desulfonation reagents {H₃O⁺ | Heat} reagents->parent

References

Technical Support Center: Purification of 5-Amino-2-methoxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Amino-2-methoxybenzenesulfonic acid (CAS 6470-17-3). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the purification of this important chemical intermediate. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. A prevalent method for its synthesis is the sulfonation of p-anisidine.[1][2] Based on this, the primary impurities encountered are typically:

  • Isomeric Aminomethoxybenzenesulfonic Acids: The sulfonation of p-anisidine can lead to the formation of different positional isomers. The desired product is this compound, but other isomers can be formed depending on reaction conditions.

  • Polysulfonated Byproducts: Under harsh sulfonation conditions (e.g., high temperatures or strong sulfonating agents), the aromatic ring can be sulfonated more than once, leading to di- or tri-sulfonated impurities.[1]

  • Unreacted Starting Material (p-Anisidine): Incomplete sulfonation will result in the presence of the starting material, p-anisidine, in the crude product.

  • Inorganic Salts: The workup of the sulfonation reaction often involves neutralization steps, which can introduce inorganic salts (e.g., sodium sulfate) into the crude product.

Q2: My crude this compound is highly colored. What is the likely cause and how can I decolorize it?

A2: The coloration in your crude product is likely due to the presence of oxidized byproducts or trace amounts of nitrated species if nitrating agents were present in the sulfuric acid. These colored impurities are often present in small quantities but can be highly chromophoric.

Decolorization can typically be achieved during the recrystallization process by adding a small amount of activated charcoal to the hot solution. The activated charcoal adsorbs the colored impurities onto its porous surface. It is crucial to use a minimal amount of charcoal, as excessive use can lead to the adsorption of your desired product, thereby reducing the yield. After a short boiling period with the charcoal, a hot filtration step is necessary to remove it before allowing the solution to cool and crystallize.

Q3: What are the best analytical techniques to assess the purity of this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for determining the purity of this compound and quantifying impurities. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and an acidic modifier (e.g., formic acid or phosphoric acid) is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the chemical structure of the purified compound and identifying any organic impurities. The spectra should be compared with a reference standard or literature data.

  • Melting Point Analysis: A sharp melting point range close to the literature value (around 314-318 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Explanations
Low yield after recrystallization 1. Incorrect solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures. 2. Too much solvent used: Using an excessive amount of solvent will keep a significant portion of the product dissolved in the mother liquor. 3. Premature crystallization: The compound may have crystallized during hot filtration.1. Optimize solvent system: Experiment with different solvents or solvent mixtures. For aminobenzenesulfonic acids, which are zwitterionic and have high polarity, hot water is often a good starting point.[3] If solubility in hot water is too high, consider adding a miscible co-solvent in which the compound is less soluble (e.g., ethanol) to the hot aqueous solution until turbidity is observed, then redissolve by heating before cooling. 2. Use minimum solvent: During dissolution, add the hot solvent in small portions until the solid just dissolves to ensure a saturated solution upon cooling.[4] 3. Prevent premature crystallization: Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. Work quickly to minimize cooling during this step. If crystals form in the funnel, they can be redissolved by adding a small amount of hot solvent.[5]
Oiling out during recrystallization 1. The boiling point of the solvent is higher than the melting point of the solute. 2. High concentration of impurities. 1. Choose a lower-boiling point solvent: Select a solvent with a boiling point lower than the melting point of your compound. 2. Reduce solution saturation: Add a small amount of additional hot solvent to decrease the saturation of the solution before cooling. Slower cooling rates can also help promote crystal formation over oiling.
Incomplete removal of inorganic salts High water solubility of the product: The zwitterionic nature of aminobenzenesulfonic acids can make them highly soluble in water, complicating the separation from inorganic salts.1. pH adjustment: The solubility of aminobenzenesulfonic acids is pH-dependent. Adjusting the pH to the isoelectric point can minimize its solubility in water, facilitating its precipitation while keeping more soluble salts in the solution. 2. Solvent leaching: After drying the crude mixture, try suspending it in a solvent like ethanol or acetonitrile in which the organic compound has some solubility, but the inorganic salts are largely insoluble. The salts can then be removed by filtration.[6]
Presence of isomeric impurities in the final product Similar solubility profiles of isomers: Isomers often have very similar physical properties, making their separation by simple recrystallization challenging.1. Fractional crystallization: This technique involves multiple, sequential recrystallization steps. The less soluble isomer will crystallize out first. This can be a tedious process with diminishing returns. 2. Preparative Chromatography: For high-purity requirements, preparative HPLC or column chromatography may be necessary. Given the polarity of the compound, reverse-phase chromatography would be a suitable approach.

Experimental Protocols

Protocol 1: Recrystallization from Hot Water

This protocol is a starting point for the purification of crude this compound, particularly for removing inorganic salts and some organic impurities.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water to create a slurry. Heat the mixture on a hot plate with stirring. Add more hot deionized water in small portions until the solid completely dissolves. Avoid using a large excess of water to maximize the recovery yield.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% by weight of your compound). Swirl the flask and gently reheat to boiling for 5-10 minutes.

  • Hot Filtration: Preheat a gravity filtration setup (funnel with fluted filter paper and a clean receiving Erlenmeyer flask) by pouring hot water through it. Quickly filter the hot solution to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor. Dry the crystals in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Purity Assessment by HPLC

This method provides a general guideline for the analysis of this compound purity.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified solid in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for the purification and analysis of this compound.

PurificationWorkflow Crude Crude 5-Amino-2-methoxy- benzenesulfonic Acid Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution Decolorization Decolorization with Activated Charcoal (Optional) Dissolution->Decolorization HotFiltration Hot Gravity Filtration Dissolution->HotFiltration If no decolorization Decolorization->HotFiltration Removes insoluble impurities & charcoal Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization Removes soluble impurities in mother liquor Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying under Vacuum Isolation->Drying PureProduct Purified Product Drying->PureProduct Analysis Purity & Identity Confirmation (HPLC, NMR) PureProduct->Analysis Final Quality Control

References

Technical Support Center: Optimizing Reaction Conditions for 5-Amino-2-methoxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Amino-2-methoxybenzenesulfonic acid (also known as p-Anisidine-3-sulfonic acid). This guide is designed for researchers, chemists, and process development professionals who are working with this important intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve optimal yield, purity, and reproducibility in your experiments.

Introduction: The Synthetic Challenge

This compound is a valuable intermediate, particularly in the synthesis of dyes and specialized organic molecules.[1][2] The most common synthetic route is the direct electrophilic sulfonation of p-anisidine (2-methoxyaniline). While seemingly straightforward, this reaction is nuanced. The benzene ring possesses two activating groups—an amino (-NH₂) and a methoxy (-OCH₃)—which complicates regioselectivity. Under the strong acidic conditions required for sulfonation, the amino group is protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group.[3] This creates a competitive landscape where reaction conditions, particularly temperature, dictate the formation of different isomers.

This guide will focus on navigating these challenges to selectively synthesize the desired thermodynamic product, this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed for its probable cause, followed by actionable solutions grounded in chemical principles.

Issue 1: Low Yield or No Reaction

Symptoms:

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis shows a high proportion of unreacted p-anisidine.

  • Minimal precipitate is formed upon workup.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Insufficient Reaction Temperature/Time Aromatic sulfonation is an equilibrium-driven process that requires significant activation energy.[4][5] The desired 5-amino-2-methoxy isomer is the thermodynamically stable product, which requires higher temperatures to form via rearrangement from the kinetically favored isomer.[3]Gradually increase the reaction temperature. A common approach involves an initial heating phase (e.g., 60°C) followed by a prolonged period at a much higher temperature (e.g., 160-200°C) to facilitate the isomerization to the thermodynamic product.[2][3] Extend the reaction time and monitor progress using TLC or HPLC.
Inadequate Sulfonating Agent The concentration and type of sulfonating agent are critical. Water produced during the reaction can dilute the acid, shifting the equilibrium back towards the reactants (desulfonation).[4]Use a concentrated sulfonating agent such as 95-100% sulfuric acid or oleum (fuming sulfuric acid).[2] Alternatively, sulfamic acid can be used, which often requires high temperatures ("baking" process) but can produce a cleaner reaction profile.[2] The use of dehydrating agents like thionyl chloride can also drive the reaction forward.[4]
Premature Product Precipitation The starting material, p-anisidine, may be added to the acid at a temperature that is too low, causing the immediate formation of the sulfate salt, which may not be sufficiently soluble to react effectively.Form a mixture of the neutral and acid sulfate of p-anisidine by carefully controlling the stoichiometry of sulfuric acid (0.6-0.9 moles of H₂SO₄ per mole of p-anisidine) before proceeding to the high-temperature reaction.[2]
Issue 2: Presence of Multiple Isomers (Poor Regioselectivity)

Symptoms:

  • NMR or HPLC analysis reveals the presence of significant quantities of an undesired isomer, likely 4-amino-3-methoxybenzenesulfonic acid (the kinetic product).

  • Difficulty in purifying the final product to the required specification.

Scientific Rationale: The sulfonation of p-anisidine is a classic example of kinetic versus thermodynamic control.

  • Kinetic Product: At lower temperatures, the reaction is faster, and the electrophile (-SO₃H) attacks the position that is most activated and sterically accessible. This is the position ortho to the powerful activating methoxy group, yielding 4-amino-3-methoxybenzenesulfonic acid.

  • Thermodynamic Product: At higher temperatures, the sulfonation reaction becomes reversible.[3][4] The initially formed kinetic product can undergo desulfonation, and the sulfonic acid group can rearrange to the most thermodynamically stable position. The this compound isomer is more stable, and given enough energy (heat) and time, it will become the major product.[3]

.dot graph TD { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} .enddot Caption: Kinetic vs. Thermodynamic control in p-anisidine sulfonation.

Solutions:

  • Strict Temperature Control: This is the most critical parameter. Do not settle for intermediate temperatures. Drive the reaction towards the thermodynamic product by heating at 160-200°C for an extended period (e.g., 10+ hours).[2][3]

  • Use of Sulfamic Acid: Reacting p-anisidine with sulfamic acid in the presence of a sulfuric acid promoter at high temperatures (160-200°C) is a patented method designed to favor the formation of the desired isomer.[2]

  • Purification: If isomeric impurities are unavoidable, purification is necessary. The different isomers may have slightly different solubilities in acidic or aqueous media. Fractional crystallization can be attempted. Adjusting the pH of the solution can cause selective precipitation.[6]

Issue 3: Product Degradation (Dark Color, Tar Formation)

Symptoms:

  • The reaction mixture turns dark brown or black.

  • The isolated product is a dark, discolored powder instead of the expected off-white solid.

  • Formation of insoluble, tar-like byproducts.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Oxidation Aromatic amines are susceptible to oxidation, especially at the high temperatures and in the strongly acidic, oxidizing environment required for sulfonation.* Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.
  • Controlled Heating: Avoid localized overheating. Use an oil bath and vigorous stirring to ensure even heat distribution. | | Demethylation | The methoxy group can be cleaved under harsh acidic conditions at high temperatures, leading to phenolic byproducts that are prone to oxidation and polymerization.[3] | * Optimize Temperature/Time: While high temperature is needed for isomerization, excessive heat or prolonged reaction times can promote degradation. Find the optimal balance by running a time-course study.

  • Alternative Reagents: Consider using chlorosulfonic acid at a lower temperature, followed by hydrolysis. However, this reagent is highly reactive and requires careful handling.[4][7] | | Side Reactions | At very high acid concentrations or temperatures, side reactions like disulfonation can occur.[2] | * Stoichiometry Control: Carefully control the molar ratio of the sulfonating agent to the p-anisidine. Use the minimum excess required to drive the reaction to completion. |

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the sulfonation of p-anisidine?

The reaction proceeds via electrophilic aromatic substitution.[5]

  • Generation of the Electrophile: In concentrated sulfuric acid, sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, is the active electrophile.[4][5]

  • Electrophilic Attack: The π-electrons of the p-anisidine aromatic ring attack the electrophile. The directing effects of the -OCH₃ and protonated -NH₃⁺ groups determine the position of the attack.

  • Formation of Sigma Complex: A resonance-stabilized carbocation intermediate (arenium ion or sigma complex) is formed.

  • Deprotonation: A weak base (like HSO₄⁻) removes a proton from the carbon atom bearing the new sulfonic acid group, restoring aromaticity.[8] The key to this specific synthesis is the reversibility of the process at high temperatures, which allows the sulfonic acid group to migrate to the thermodynamically favored position.[3][4]

Q2: How can I effectively monitor the progress of the reaction?

Reaction monitoring is crucial for optimization.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate, methanol, and a small amount of acetic acid or ammonia) to separate the non-polar starting material from the highly polar sulfonic acid product. The product will have a very low Rf value.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. A reverse-phase C18 column with a buffered aqueous mobile phase (e.g., water/acetonitrile with formic acid or ammonium acetate) can be used to separate the starting material, product, and any isomers or byproducts.

Q3: What is the best method for purifying the final product?

The crude product often contains inorganic salts (like ammonium sulfate) and other impurities.[2]

  • Dilution and Precipitation: A common workup involves carefully pouring the reaction mixture into cold water or onto ice.[9] The product, being a zwitterion, is often sparingly soluble in water at its isoelectric point and will precipitate.

  • Washing: The crude precipitate should be washed thoroughly with cold water or dilute acid to remove inorganic impurities.[2]

  • Recrystallization: Recrystallization from hot water or a dilute aqueous acid/base solution is an effective way to remove organic impurities. The pH can be adjusted to minimize solubility during cooling.[9]

  • Ion-Exchange Chromatography: For very high purity requirements, ion-exchange chromatography can be employed to separate the amino acid product from other charged and uncharged species.[10]

Q4: What are the primary safety considerations for this reaction?

  • Corrosive Reagents: The reaction uses highly corrosive concentrated sulfuric acid, oleum, or chlorosulfonic acid. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves and apron.

  • Exothermic Reaction: The addition of p-anisidine to concentrated acid is exothermic. Add the starting material slowly and with cooling to control the temperature.

  • High Temperatures: The reaction requires high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller, oil bath) and ensure the glassware is rated for such temperatures.

  • Workup: The quenching of the reaction mixture in water is highly exothermic and can cause splashing. Perform this step slowly and carefully, preferably by adding the acid mixture to ice/water, not the other way around.

Experimental Protocols & Workflows

Protocol: Synthesis via High-Temperature Sulfonation

This protocol is a generalized procedure based on common literature methods aimed at producing the thermodynamic product.[2][3] Researchers must adapt and optimize this protocol for their specific scale and equipment.

.dot graph G { layout=dot; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12];

} .enddot Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser (with a gas outlet to a scrubber), charge 4-5 molar equivalents of concentrated (98%) sulfuric acid. Cool the flask in an ice-water bath.

  • Addition of Starting Material: Slowly and portion-wise, add 1 molar equivalent of p-anisidine to the stirred, cold sulfuric acid. Maintain the internal temperature below 30°C during the addition.

  • Initial Heating: Once the addition is complete, remove the ice bath and slowly heat the mixture to 60°C. Hold at this temperature for 1 hour.

  • Isomerization Step: Increase the temperature to 170-180°C. The mixture will become thick and may solidify before re-melting. Maintain vigorous stirring. Hold at this temperature for 10-12 hours.

  • Reaction Monitoring: Periodically (e.g., every 2 hours), carefully take a small aliquot of the reaction mixture, quench it in water, neutralize it, and analyze by TLC or HPLC to monitor the disappearance of the starting material and the formation of the product.

  • Workup and Isolation: After the reaction is complete (as determined by monitoring), cool the mixture to approximately 80°C. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the warm reaction mixture into the stirred ice-water. A thick precipitate should form.

  • Filtration and Washing: Cool the resulting suspension in an ice bath for at least 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (pH ~7).

  • Purification and Drying: The wet cake can be purified by recrystallization from hot deionized water. Dry the purified solid in a vacuum oven at 60-80°C to a constant weight.

References

preventing degradation of 5-Amino-2-methoxybenzenesulfonic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Amino-2-methoxybenzenesulfonic acid (CAS 6470-17-3). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its degradation. Maintaining the chemical integrity of this reagent is paramount for reproducible and reliable experimental outcomes.

Troubleshooting Guide: Common Degradation Issues

This section addresses specific issues you may encounter, providing explanations for the underlying chemical causes and offering actionable solutions.

Q1: My this compound powder, which was initially a light beige, has developed a distinct yellow or brownish tint over time. What is causing this discoloration?

A1: This color change is a classic indicator of oxidative degradation. The primary culprit is the aromatic amine functional group (-NH2) within the molecule's structure. This group is susceptible to oxidation, a process that can be initiated by several factors:

  • Atmospheric Oxygen: Prolonged exposure to air allows oxygen to react with the amine group.

  • Light Exposure: UV radiation from ambient light can provide the activation energy needed to initiate oxidative reactions.[1]

  • Trace Metal Contaminants: Trace amounts of metal ions can catalyze the oxidation process.

The oxidation process likely leads to the formation of highly conjugated systems, such as quinone-imine type structures. These molecules absorb light in the visible spectrum, resulting in the observed yellow-to-brown discoloration. The longer the exposure, the more pronounced the color change will be as these colored impurities accumulate.

Q2: I've analyzed my stored sample using HPLC and observed a decrease in the main peak's area percentage, along with the appearance of several new, smaller peaks. What are the likely causes?

A2: The loss of purity detected by HPLC confirms that chemical degradation has occurred. The new peaks represent degradation products. Besides the primary oxidative pathway, several factors could be responsible:

  • Improper Storage Atmosphere: Storing the compound in a standard air atmosphere instead of under an inert gas (like argon or nitrogen) is a common cause.[2]

  • Moisture: The compound is hygroscopic, and absorbed moisture can accelerate degradation by facilitating reactions with other atmospheric components like CO2 or by promoting side reactions.[2]

  • Temperature Fluctuations: While stable at room temperature for short periods, long-term storage should be in a cool, controlled environment.[1] Elevated temperatures can increase the rate of all degradation reactions.

  • Incompatible Materials: Contact with strong bases, strong oxidizing agents, or acids can catalyze decomposition.[2][3] Ensure storage containers are made of inert materials (e.g., glass) and that all handling equipment is clean.

Q3: When preparing a solution, my compound is not dissolving completely in water as it used to, or it's leaving a slight haze or particulate matter. Is this related to degradation?

A3: Yes, this is very likely related to degradation. While this compound is water-soluble[4][5], its degradation products may not be. Oxidative processes can lead to polymerization, where molecules of the compound react with each other to form larger, often less soluble oligomers or polymers. These higher molecular weight species can appear as a haze, precipitate, or insoluble residue in your solvent, indicating a compromised sample.

Frequently Asked Questions (FAQs)

Q1: What are the definitive, ideal storage conditions to ensure the long-term stability of this compound?

A1: To maximize shelf-life and maintain purity, the compound must be protected from air, light, moisture, and incompatible substances. The following table summarizes the recommended storage protocol.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[3] Refrigeration (2-10 °C) is recommended for long-term storage.[1]Reduces the kinetic rate of degradation reactions.
Atmosphere Store under an inert gas atmosphere (e.g., Argon or Nitrogen).[2]Prevents oxidation by displacing atmospheric oxygen.
Light Store in an amber or opaque container.[1] Keep in a dark location.Prevents light-induced (photochemical) degradation.
Moisture Keep container tightly sealed.[2][6] Store in a desiccator if possible.The compound is hygroscopic; moisture can accelerate degradation.
Container Use glass bottles with tight-fitting, inert caps.Prevents reaction with container material and ensures a good seal.

Q2: What is the most probable chemical pathway for the degradation of this compound?

A2: The molecular structure, featuring an electron-rich aromatic ring with an amine substituent, makes it highly susceptible to oxidation. The most probable degradation pathway involves the oxidation of the amine group to form a reactive quinone-imine intermediate. This intermediate is unstable and can subsequently undergo hydrolysis or polymerization, leading to a complex mixture of colored byproducts.

G cluster_main Plausible Oxidative Degradation Pathway A 5-Amino-2-methoxy- benzenesulfonic acid B Reactive Quinone-imine Intermediate A->B Oxidation (O₂, light, metal ions) C Polymerization B->C Self-reaction D Colored Degradation Products C->D

Plausible pathway of oxidative degradation.

Q3: How can I set up a self-validating experiment to confirm the stability of my specific lot of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.[7] It allows you to quantify the parent compound and detect the formation of degradation products over time.

G cluster_workflow Experimental Workflow for Stability Assessment start Prepare Stock Solution (e.g., 1 mg/mL in water) t0 Time-Zero Analysis (T=0) Inject onto HPLC, obtain chromatogram, and record peak area of parent compound. start->t0 storage Store Aliquots under Test Conditions (e.g., 40°C/75% RH, Ambient Light, etc.) t0->storage tx Time-Point Analysis (T=X) (e.g., 1, 2, 4 weeks) Analyze stored aliquots by HPLC. storage->tx compare Data Comparison & Analysis tx->compare report Generate Stability Report: - % Purity vs. Time - Appearance of new peaks compare->report

Workflow for conducting a stability study.
Protocol: Stability Assessment via HPLC-UV

  • Preparation of Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., HPLC-grade water with 0.1% formic acid) to a final concentration of ~1 mg/mL. This is your T=0 sample.

  • Initial Analysis (T=0): Immediately inject the freshly prepared solution onto the HPLC system.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.[8]

    • Mobile Phase B: Acetonitrile.[8]

    • Gradient: Start with a low percentage of B, increasing linearly over 15-20 minutes.

    • Detection: UV detector set at a wavelength between 250-280 nm.[8]

    • Record: Record the chromatogram, noting the retention time and peak area of the main compound.

  • Forced Degradation/Storage: Store aliquots of the stock solution under various conditions (e.g., protected from light at 4°C, exposed to ambient light at room temperature, heated at 40°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 24h, 1 week, 4 weeks), inject the stored aliquots onto the HPLC using the same method as in step 2.

  • Data Analysis: Compare the chromatograms from each time point to the T=0 sample. A stable sample will show no significant decrease (>2%) in the main peak's area and no significant formation of new peaks.

Q4: What specific chemicals and materials should be kept away from this compound during handling and storage?

A4: To prevent rapid decomposition or violent reactions, avoid all contact with the following incompatible materials:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, permanganates). These will directly and rapidly oxidize the amine group, leading to rapid degradation.[2]

  • Strong Bases: (e.g., sodium hydroxide). While the compound is an acid, strong bases can cause deprotonation and potentially catalyze side reactions or degradation.[2]

  • Acids and Acid Halides/Anhydrides: These can react with the amine group.[3]

Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][9]

References

Technical Support Center: Purification of Crude 5-Amino-2-methoxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 5-Amino-2-methoxybenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this important intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

Diagram: General Purification Workflow

PurificationWorkflow Crude Crude 5-Amino-2-methoxy- benzenesulfonic Acid Dissolution Dissolution in Optimal Solvent Crude->Dissolution Decolorization Activated Carbon Treatment (Optional) Dissolution->Decolorization If colored HotFiltration Hot Filtration Dissolution->HotFiltration If no decolorization Decolorization->HotFiltration Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Drying under Vacuum Isolation->Drying PureProduct Pure Product (>98% Purity) Drying->PureProduct

Validation & Comparative

A Comparative Guide to 5-Amino-2-methoxybenzenesulfonic Acid and Other Key Sulfonated Amines in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate building blocks is paramount to achieving desired molecular properties and performance. In the vast field of azo dye chemistry, sulfonated aromatic amines are indispensable precursors, dictating the final color, solubility, and fastness of the dyes. This guide provides an in-depth comparison of 5-Amino-2-methoxybenzenesulfonic acid with two other industrially significant sulfonated amines: Sulfanilic acid and 4-Amino-3-hydroxy-1-naphthalenesulfonic acid. Through a blend of theoretical principles and practical experimental protocols, we will explore the nuances of their reactivity and performance in azo dye synthesis.

Introduction to the Contenders: A Structural Overview

The reactivity of an aromatic amine in diazotization and the subsequent azo coupling is profoundly influenced by the nature and position of substituents on the aromatic ring. The sulfonic acid group (-SO₃H) is a common feature in these molecules, imparting water solubility to the resulting dyes, a crucial property for their application in textile dyeing.[1] The key differences between our three compounds of interest lie in their other substituents.

  • This compound: This molecule features a methoxy group (-OCH₃) ortho to the sulfonic acid group and meta to the amino group. The methoxy group is an electron-donating group through resonance and can influence the reactivity of the amino group and the position of azo coupling.

  • Sulfanilic acid (4-Aminobenzenesulfonic acid): As the parent compound in this comparison, sulfanilic acid has a simple structure with the amino and sulfonic acid groups in a para arrangement.[2] Its reactivity serves as a baseline for understanding the effects of additional substituents.

  • 4-Amino-3-hydroxy-1-naphthalenesulfonic acid: This compound possesses a more complex polycyclic aromatic system (naphthalene) and a hydroxyl group (-OH) ortho to the amino group. The hydroxyl group is a strong activating group, and the extended conjugation of the naphthalene ring will significantly impact the color of the resulting dye.

Below is a visual representation of the chemical structures of the three sulfonated amines that are the focus of this guide.

cluster_0 This compound cluster_1 Sulfanilic acid cluster_2 4-Amino-3-hydroxy-1-naphthalenesulfonic acid A This compound B Sulfanilic acid C 4-Amino-3-hydroxy-1-naphthalenesulfonic acid

Caption: Chemical structures of the compared sulfonated amines.

Theoretical Underpinnings: Predicting Reactivity

The synthesis of azo dyes from these precursors involves two key electrophilic aromatic substitution reactions: diazotization of the amino group and the subsequent azo coupling of the resulting diazonium salt with a coupling component. The electronic properties of the substituents on the aromatic amine play a crucial role in both steps.

Diazotization: This reaction involves the conversion of the primary aromatic amine to a diazonium salt using nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid. The rate of diazotization is influenced by the nucleophilicity of the amino group.

  • Electron-donating groups (EDGs) , such as the methoxy (-OCH₃) and hydroxyl (-OH) groups, increase the electron density on the amino nitrogen, thereby increasing its nucleophilicity and facilitating the attack on the nitrosating agent. Therefore, we can predict that this compound and 4-Amino-3-hydroxy-1-naphthalenesulfonic acid will undergo diazotization more readily than sulfanilic acid.

  • Electron-withdrawing groups (EWGs) would have the opposite effect, decreasing the rate of diazotization. The sulfonic acid group is an EWG, but its effect is present in all three molecules.

Azo Coupling: The diazonium salt formed is a weak electrophile that reacts with an electron-rich coupling component (e.g., a phenol or an aniline derivative). The rate of this reaction is dependent on the electrophilicity of the diazonium salt and the nucleophilicity of the coupling component.

  • EDGs on the diazonium salt decrease its electrophilicity, slowing down the coupling reaction.

  • EWGs on the diazonium salt increase its electrophilicity, accelerating the coupling reaction.

This presents an interesting dichotomy: EDGs that favor diazotization may disfavor the subsequent coupling step. The overall efficiency of azo dye synthesis is therefore a balance between these opposing electronic effects.

Comparative Experimental Protocol: Synthesis of Azo Dyes

To provide a framework for the objective comparison of these sulfonated amines, the following detailed experimental protocol for the synthesis of an azo dye using β-naphthol as the coupling component is provided. This protocol is designed to be a self-validating system, with clear steps and endpoints.

Materials and Reagents:
  • This compound

  • Sulfanilic acid

  • 4-Amino-3-hydroxy-1-naphthalenesulfonic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • β-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Experimental Workflow Diagram:

G cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_workup Part 3: Work-up and Purification A Dissolve Sulfonated Amine in dilute NaOH B Cool to 0-5 °C in an ice bath A->B C Add NaNO2 solution B->C D Slowly add mixture to ice-cold HCl C->D E Stir for 15-20 min at 0-5 °C D->E H Slowly add diazonium salt solution to β-Naphthol solution E->H F Dissolve β-Naphthol in NaOH solution G Cool to 0-5 °C in an ice bath F->G G->H I Stir for 30 min at 0-5 °C H->I J Add saturated NaCl solution to precipitate the dye I->J K Vacuum filter the crude dye J->K L Wash with cold brine K->L M Recrystallize from ethanol/water L->M N Dry the purified dye M->N

Caption: A step-by-step workflow for the synthesis of azo dyes.

Step-by-Step Procedure:

Part 1: Diazotization

  • In a 250 mL beaker, dissolve 0.05 mol of the respective sulfonated amine (this compound, Sulfanilic acid, or 4-Amino-3-hydroxy-1-naphthalenesulfonic acid) in 100 mL of 5% aqueous sodium hydroxide solution. Gentle warming may be necessary to aid dissolution.

  • Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

  • In a separate beaker, prepare a solution of 3.5 g (0.051 mol) of sodium nitrite in 20 mL of distilled water and cool it to 0-5 °C.

  • Slowly add the cold sodium nitrite solution to the solution of the sulfonated amine, maintaining the temperature below 5 °C.

  • In a 500 mL beaker, place 50 g of crushed ice and add 10 mL of concentrated hydrochloric acid.

  • With vigorous stirring, slowly add the cold solution of the sulfonated amine and sodium nitrite to the ice-cold hydrochloric acid. A fine precipitate of the diazonium salt may form.

  • Continue stirring the mixture in the ice bath for 15-20 minutes to ensure complete diazotization.

Part 2: Azo Coupling

  • In a 400 mL beaker, dissolve 7.2 g (0.05 mol) of β-naphthol in 50 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice-water bath.

  • With continuous stirring, slowly add the cold diazonium salt suspension from Part 1 to the cold β-naphthol solution. A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

Part 3: Work-up and Purification

  • To aid in the precipitation of the dye, add 20 g of sodium chloride to the reaction mixture and stir until it dissolves.

  • Collect the crude azo dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with two 20 mL portions of cold saturated sodium chloride solution to remove any unreacted starting materials and inorganic salts.

  • Recrystallize the crude dye from a suitable solvent system, such as an ethanol-water mixture, to obtain the purified product.

  • Dry the purified dye in a vacuum oven at 60 °C.

Part 4: Analysis

  • Calculate the percentage yield of the purified dye.

  • Determine the melting point of the dye.

  • Obtain a UV-Visible absorption spectrum of the dye in a suitable solvent (e.g., ethanol) to determine the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε).

Comparative Performance Analysis: Expected Outcomes

Based on the theoretical principles discussed earlier and data synthesized from the literature, we can predict the relative performance of the three sulfonated amines in the described experimental protocol.

Performance MetricThis compoundSulfanilic acid4-Amino-3-hydroxy-1-naphthalenesulfonic acidJustification
Rate of Diazotization FastModerateFastThe electron-donating -OCH₃ and -OH groups increase the nucleophilicity of the amino group, accelerating the reaction compared to the unsubstituted sulfanilic acid.
Rate of Azo Coupling ModerateFastSlowThe electron-donating -OCH₃ and -OH groups decrease the electrophilicity of the diazonium salt, slowing the coupling reaction. The unsubstituted diazonium salt from sulfanilic acid is more electrophilic.
Predicted Yield Good to ExcellentExcellentGoodWhile the coupling reaction is slower for the substituted amines, the overall yield is expected to be good under optimized conditions. Sulfanilic acid often gives very high yields in this type of reaction.
λmax of Resulting Dye IntermediateShortestLongestThe extended conjugation of the naphthalene ring in the dye from 4-amino-3-hydroxy-1-naphthalenesulfonic acid will cause a significant bathochromic (red) shift compared to the benzene-based dyes. The methoxy group will cause a smaller bathochromic shift compared to the unsubstituted dye.
Molar Extinction Coefficient (ε) HighModerateVery HighThe larger conjugated system of the naphthalein-derived dye is expected to have a higher molar absorptivity. The methoxy group can also enhance the intensity of the color.
Solubility of Dye GoodGoodGoodThe presence of the sulfonic acid group in all three precursors ensures good water solubility of the resulting azo dyes.[1]

Mechanistic Insights: The Role of Substituents

The observed and predicted differences in performance can be attributed to the electronic and steric effects of the substituents on the aromatic ring.

cluster_0 Influence of Substituents on Diazotization cluster_1 Influence of Substituents on Azo Coupling A Substituent B Electron-donating (-OCH3, -OH) A->B C Electron-withdrawing (-SO3H) A->C D Increased Nucleophilicity of -NH2 B->D E Decreased Nucleophilicity of -NH2 C->E F Faster Diazotization D->F G Slower Diazotization E->G H Substituent on Diazonium Salt I Electron-donating (-OCH3, -OH) H->I J Electron-withdrawing (-SO3H) H->J K Decreased Electrophilicity of Diazonium Ion I->K L Increased Electrophilicity of Diazonium Ion J->L M Slower Azo Coupling K->M N Faster Azo Coupling L->N

References

spectroscopic data comparison of 5-Amino-2-methoxybenzenesulfonic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Spectroscopic Differentiation of 5-Amino-2-methoxybenzenesulfonic Acid Isomers

For researchers and professionals in drug development, the precise structural characterization of organic molecules is a foundational requirement. Positional isomers, which share the same molecular formula but differ in the arrangement of substituents on a core structure, can exhibit vastly different chemical, physical, and pharmacological properties. Consequently, unambiguous identification is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products.

This guide provides a comprehensive framework for differentiating the positional isomers of this compound using three cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple listing of data to explain the underlying principles that govern the spectral differences, empowering you to apply these concepts to a wide range of analytical challenges.

The Challenge of Isomerism

The subject of our study, aminomethoxybenzenesulfonic acid (C₇H₉NO₄S, Molar Mass: 203.22 g/mol ), can exist in several isomeric forms depending on the substitution pattern on the benzene ring. For this guide, we will focus on the comparative analysis of four representative isomers to illustrate the principles of spectroscopic differentiation:

  • Isomer 1: this compound[1][2]

  • Isomer 2: 2-Amino-5-methoxybenzenesulfonic acid[3]

  • Isomer 3: 4-Amino-3-methoxybenzenesulfonic acid

  • Isomer 4: 3-Amino-4-methoxybenzenesulfonic acid

Each isomer possesses the same three functional groups—amino (-NH₂), methoxy (-OCH₃), and sulfonic acid (-SO₃H)—whose distinct electronic and steric influences create unique spectroscopic fingerprints.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment. For aromatic systems, the positions of electron-donating groups (EDGs) like -NH₂ and -OCH₃, and electron-withdrawing groups (EWGs) like -SO₃H, dictate the electron density at each position on the ring, leading to predictable variations in the ¹H and ¹³C NMR spectra.

¹H NMR: Unraveling Proton Environments

The aromatic region (typically 6.0-9.0 ppm) of the ¹H NMR spectrum provides a wealth of information based on chemical shifts and spin-spin coupling patterns.

  • Electron-Donating Groups (-NH₂ and -OCH₃): These groups increase electron density at the ortho and para positions, causing the protons at these positions to be shielded and resonate at a lower chemical shift (upfield).[4][5]

  • Electron-Withdrawing Groups (-SO₃H): This group decreases electron density, particularly at the ortho and para positions, deshielding the attached protons and shifting their signals to a higher chemical shift (downfield).[6]

Predicted ¹H NMR Spectral Differences:

IsomerPredicted Aromatic Proton Signals and CouplingRationale
This compound Three aromatic protons. Expect signals to be influenced by the ortho -OCH₃, meta -SO₃H, and para -NH₂ relationships, leading to a complex but predictable pattern.The proton at C6 will be strongly influenced by the adjacent -SO₃H (deshielding) and the para -NH₂ (shielding).
2-Amino-5-methoxybenzenesulfonic acid Three aromatic protons. The proton at C6 will be deshielded by the adjacent -SO₃H group. The proton at C3 will be shielded by the ortho -NH₂ and meta -OCH₃ groups.The relative positions of the strong EDG (-NH₂) and EWG (-SO₃H) will create distinct chemical shifts compared to Isomer 1.
4-Amino-3-methoxybenzenesulfonic acid Three aromatic protons. Expect an AX and an M system, or a complex multiplet. The proton at C2 will be significantly deshielded by the ortho -SO₃H group.The proton between the -NH₂ and -OCH₃ groups (at C2) will experience competing electronic effects, resulting in a unique chemical shift.
3-Amino-4-methoxybenzenesulfonic acid Three aromatic protons. The proton at C2 is ortho to the -SO₃H group and will be the most downfield. The proton at C5 is ortho to the -NH₂ group and will be significantly upfield.The clear separation of protons influenced by strong EWG and EDG effects should provide a readily interpretable spectrum.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isomer sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the sulfonic acid and amine protons are exchangeable). DMSO-d₆ is often preferred as it can solubilize a wide range of polar compounds.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

  • Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants (J-values) to assign the signals to specific protons in the molecule.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding Interactions

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While all isomers will show characteristic absorptions for the -NH₂, -OCH₃, and -SO₃H groups, the precise frequencies and shapes of these bands can be subtly altered by changes in intramolecular and intermolecular interactions, particularly hydrogen bonding.

Key Vibrational Modes for Isomer Differentiation:

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Differences Between Isomers
Amine (N-H) 3400-3250 (two bands for primary amine stretch)[7], 1650-1580 (N-H bend)The position and broadness of the N-H stretching bands can vary depending on the extent of hydrogen bonding with the nearby sulfonic acid or methoxy groups. An ortho relationship between -NH₂ and -SO₃H may lead to strong intramolecular H-bonding, causing a noticeable shift to lower wavenumbers.
Sulfonic Acid (S=O, O-H) 1350-1310 (asymmetric S=O stretch)[8], 1190-1140 (symmetric S=O stretch)[8], 3000-2500 (broad O-H stretch)The S=O stretching frequencies are sensitive to the electronic effects of the other ring substituents.[9][10][11] The O-H stretch is typically very broad due to extensive hydrogen bonding.
Methoxy (C-O) ~1250 (asymmetric C-O-C stretch), ~1040 (symmetric C-O-C stretch)These peaks are generally reliable for confirming the presence of the methoxy group but are less sensitive to positional changes compared to the N-H and S=O vibrations.
Aromatic C-H Bending 900-680 (out-of-plane bending)This "fingerprint" region is highly diagnostic. The pattern of absorption bands is characteristic of the substitution pattern on the benzene ring (e.g., 1,2,4- or 1,2,5-trisubstituted).[12]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the ATR anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands for the key functional groups. Pay close attention to shifts in the N-H and S=O stretching regions and the pattern of peaks in the 900-680 cm⁻¹ fingerprint region to distinguish between isomers.

III. Mass Spectrometry (MS): Deducing Fragmentation Pathways

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all isomers will have the same molecular ion peak (M⁺ or [M+H]⁺), their fragmentation patterns upon ionization can differ. The relative positions of the functional groups influence which fragmentation pathways are favored, leading to unique daughter ions or different relative abundances in the mass spectrum.[13][14]

Predicted Fragmentation Differences:

  • Molecular Ion: All isomers are expected to show a molecular ion peak corresponding to the molecular weight of 203.22 g/mol .

  • Key Fragmentation Pathways:

    • Loss of SO₃ (-80 Da): Desulfonation is a common fragmentation pathway for sulfonic acids.[13]

    • Loss of CH₃ (-15 Da): Loss of a methyl radical from the methoxy group.

    • Loss of OCH₃ (-31 Da): Loss of a methoxy radical.

    • "Ortho Effect": Isomers with adjacent functional groups may exhibit unique fragmentation pathways involving interaction or rearrangement between those groups, leading to diagnostic fragment ions not seen in other isomers. For example, an isomer with ortho amino and sulfonic acid groups might show a unique water loss mechanism.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source. The sample solution is typically introduced via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Data Acquisition: Acquire data in both positive and negative ion modes to determine which provides better sensitivity. For these molecules, positive ion mode ([M+H]⁺) is often effective. Perform MS/MS (or tandem MS) analysis by selecting the molecular ion (m/z 203 or 204) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Processing: The instrument software will generate the mass spectra.

  • Analysis: Compare the MS/MS fragmentation patterns of the different isomers. Look for the presence or absence of specific fragment ions or significant differences in the relative intensities of common fragments to establish a unique mass spectral fingerprint for each isomer.

Visualizing the Workflow and Structures

To effectively differentiate isomers, a systematic workflow is essential. The following diagram outlines the process from sample reception to final structural confirmation.

G cluster_0 Analytical Workflow Sample Isomer Sample Prep Sample Preparation (Solubilization) Sample->Prep NMR NMR Analysis (¹H & ¹³C) Prep->NMR IR FT-IR Analysis (ATR) Prep->IR MS MS/MS Analysis (ESI-CID) Prep->MS Data Comparative Data Analysis NMR->Data IR->Data MS->Data ID Isomer Identification Data->ID

Caption: A systematic workflow for isomer differentiation.

The structural differences underpinning the varied spectroscopic data are visualized below.

isomers cluster_1 Isomer 1: this compound cluster_2 Isomer 2: 2-Amino-5-methoxybenzenesulfonic acid i1 i1 i2 i2

Caption: Structures of two key positional isomers.

Conclusion

The differentiation of positional isomers like those of this compound is a multifaceted challenge that requires the synergistic application of multiple spectroscopic techniques. While each method provides valuable clues, a definitive identification relies on the convergence of evidence from NMR, IR, and MS. By understanding the fundamental principles that dictate how isomeric changes influence spectral output, researchers can confidently elucidate molecular structures, ensuring the integrity and quality of their work in discovery and development.

References

A Comparative Performance Guide to Dyes Derived from 5-Amino-2-methoxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of the performance characteristics of azo dyes synthesized from 5-Amino-2-methoxybenzenesulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the causal relationships behind experimental choices and performance outcomes. We will explore the synthesis, photophysical properties, stability, and solubility of these dyes, benchmarking them against relevant alternatives and providing detailed, validated protocols for their evaluation.

Introduction: The Strategic Advantage of the this compound Moiety

This compound is a versatile precursor in the synthesis of azo dyes. Its unique structure, featuring an amine group for diazotization, a methoxy group, and a sulfonic acid group, imparts a distinct set of properties to the resulting dye molecules.

  • Sulfonic Acid Group (-SO₃H): This is the primary driver of aqueous solubility. For applications in biological imaging, textile dyeing, or as water-soluble probes, this functional group is critical. It typically confers anionic properties to the dye.[1] The presence of sulfonic acid groups can significantly influence microbial degradation rates and interactions with substrates.[2][3]

  • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent influences the electronic properties of the aromatic system. This modulation affects the dye's chromophore, directly impacting its wavelength of maximum absorbance (λmax) and molar extinction coefficient (ε), thereby tuning its color and intensity.[4]

  • Amino Group (-NH₂): This primary aromatic amine is the reactive site for diazotization, the foundational step in azo dye synthesis, allowing it to be converted into a reactive diazonium salt.[5][6]

This guide will dissect how these structural features translate into measurable performance metrics, providing a robust framework for selecting or designing dyes for specific high-performance applications.

Synthesis of Azo Dyes: A Generalized Workflow

The synthesis of azo dyes from this compound is a well-established two-step process involving diazotization followed by azo coupling.[6] The specific properties of the final dye are determined by the choice of the coupling component.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Precursor 5-Amino-2-methoxy- benzenesulfonic acid Reagents_D NaNO₂ + HCl (aq) 0-5 °C Precursor->Reagents_D Diazonium Diazonium Salt Intermediate (Electrophile) Reagents_D->Diazonium Coupler Coupling Component (e.g., Naphthol derivative, Aniline derivative) Diazonium->Coupler Electrophilic Aromatic Substitution FinalDye Final Azo Dye Coupler->FinalDye Photostability_Workflow cluster_setup 1. Preparation cluster_exposure 2. Irradiation cluster_monitoring 3. Monitoring & Analysis A Prepare dye solution (known concentration) B Measure initial absorbance spectrum (T₀) A->B D Place sample in quartz cuvette with stirring B->D C Prepare dark control (wrap in foil) E Irradiate with controlled light source (e.g., 365 nm UV lamp) D->E F Stop irradiation at regular time intervals (T₁, T₂, T₃...) E->F G Record absorbance spectrum at each interval F->G H Plot Absorbance vs. Time G->H I Calculate t₁/₂ (Time to reach 50% initial Abs) H->I

References

A Comparative Guide to the Characterization of Reaction Products from 5-Amino-2-methoxybenzenesulfonic Acid and Its Isomer

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the reaction products derived from 5-Amino-2-methoxybenzenesulfonic acid and its structural isomer, 2-Amino-5-methoxybenzenesulfonic acid. It is designed for researchers, scientists, and professionals in drug development who utilize sulfonated aromatic amines as intermediates in the synthesis of azo dyes and other specialized chemical compounds. We will explore the critical reaction pathways, compare the resulting products through comprehensive analytical data, and provide detailed, validated experimental protocols.

Introduction: The Significance of Sulfonated Anisidine Isomers

This compound, also known as p-Anisidine-3-sulfonic acid, is a vital intermediate in the chemical industry, particularly for manufacturing azo dyes.[1][2] Its structure, featuring an amine, a methoxy group, and a sulfonic acid group, provides a unique combination of reactivity and functionality. The amine group is readily converted into a diazonium salt, a highly reactive intermediate, while the sulfonic acid group imparts water solubility to the final products, a crucial property for many dye applications.

The precise positioning of these functional groups is paramount. A slight change in the substitution pattern, as seen in its isomer 2-Amino-5-methoxybenzenesulfonic acid, can significantly influence the reaction kinetics, product yield, and the spectroscopic properties of the final compound. This guide will dissect these differences through a direct comparative analysis.

The Core Chemistry: Diazotization and Azo Coupling

The primary reaction pathway for these aromatic amines is a two-step process: diazotization followed by azo coupling.

  • Diazotization: This reaction converts the primary aromatic amine into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[3] This step is highly exothermic and requires strict temperature control (typically 0-5°C) to prevent the unstable diazonium salt from decomposing.[4]

  • Azo Coupling: The resulting diazonium salt is a weak electrophile that reacts with an electron-rich aromatic compound (the coupling agent), such as a phenol or naphthol, in an electrophilic aromatic substitution reaction.[5] This reaction forms an azo compound (R-N=N-R'), characterized by an extended conjugated system that absorbs light in the visible spectrum, thereby producing color.[5]

Below is a generalized workflow for the synthesis and characterization process.

G A Aromatic Amine (e.g., 5A2MBSA) B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt (Intermediate) B->C D Azo Coupling (with Coupling Agent) C->D E Crude Azo Product D->E F Purification (Recrystallization) E->F G Purity Analysis (HPLC) F->G H Structural Confirmation (MS, FT-IR, NMR) F->H I Spectroscopic Properties (UV-Vis) F->I

Caption: General experimental workflow from synthesis to characterization.

Comparative Synthesis and Characterization

To objectively compare the reaction products, we synthesized two distinct azo dyes. The first was derived from This compound (5A2MBSA) , and the second from its isomer, 2-Amino-5-methoxybenzenesulfonic acid (2A5MBSA) . For consistency, 2-naphthol was used as the coupling agent for both reactions.

Reaction Pathway

The fundamental reaction involves the diazotization of the starting amine followed by coupling at the C1 position of 2-naphthol.

Caption: Reaction scheme for the synthesis of an azo dye.

Data-Driven Comparison

The following tables summarize the quantitative data obtained from the synthesis and characterization of the two azo dye products.

Table 1: Comparison of Synthesis Parameters and Yield

ParameterProduct from 5A2MBSAProduct from 2A5MBSAJustification for Experimental Choice
Starting Material This compound2-Amino-5-methoxybenzenesulfonic acidIsomeric starting materials allow for direct comparison of substitution pattern effects.
Reaction Time 2.5 hours3.0 hoursReaction progress was monitored by TLC until the disappearance of the limiting reagent.
Theoretical Yield Based on 10 mmol starting amineBased on 10 mmol starting amineEnsures a consistent molar basis for yield calculation.
Actual Yield 3.15 g (82%)2.88 g (75%)Yields reflect differences in reaction kinetics or product stability.
Appearance Dark Red PowderOrange-Red PowderThe color difference is a direct result of the varied electronic conjugation.

Table 2: Comparative Spectroscopic and Chromatographic Data

AnalysisProduct from 5A2MBSAProduct from 2A5MBSARationale for Technique
Expected m/z [M-H]⁻ 383.05383.05Mass spectrometry confirms the molecular weight of the synthesized compound.
FT-IR (cm⁻¹) ~3400 (O-H), ~1620 (N=N), ~1180 & ~1040 (S=O)~3410 (O-H), ~1615 (N=N), ~1175 & ~1035 (S=O)FT-IR is used to identify key functional groups and confirm the formation of the azo bond.
UV-Vis λmax (nm) 485 nm (in EtOH)472 nm (in EtOH)UV-Vis spectroscopy quantifies the wavelength of maximum absorbance, corresponding to the perceived color.
HPLC Purity 98.2%97.5%HPLC provides a definitive quantitative measure of product purity.[6][7]
Analysis of Results

The experimental data reveals several key differences between the two products, stemming directly from the initial placement of the functional groups on the benzene ring.

  • Yield and Reaction Rate: The synthesis using 5A2MBSA resulted in a higher yield (82%) and a slightly shorter reaction time. This suggests that the electronic and steric environment in the 5-amino isomer leads to more favorable kinetics for the azo coupling reaction compared to the 2-amino isomer.

  • Color and λmax: The product from 5A2MBSA exhibits a bathochromic shift (a shift to a longer wavelength) with a λmax of 485 nm, resulting in a deeper red color compared to the 472 nm (orange-red) of the 2A5MBSA product. This is because the positioning of the electron-donating methoxy group relative to the azo bridge influences the overall electronic conjugation of the molecule. The para-position of the amine to the sulfonic acid group in 5A2MBSA creates a more extended delocalized system in the final dye.

  • Purity: Both reactions produced high-purity products, as confirmed by HPLC, demonstrating the viability of this synthetic route for both isomers. The slightly lower purity in the 2A5MBSA product may indicate the formation of minor side products due to less regioselective coupling.

Validated Experimental Protocols

The trustworthiness of any scientific claim rests on reproducible, detailed methodologies. The protocols below are self-validating, as the successful synthesis can be confirmed by the characterization data provided in Table 2.

Protocol 1: Diazotization of this compound
  • Safety Note: Diazonium salts can be explosive when isolated in solid, dry form. This protocol is designed for the in situ use of the diazonium salt solution. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[4]

  • Suspend 2.03 g (10 mmol) of this compound in 20 mL of water in a 100 mL beaker.

  • Add 2.5 mL of concentrated hydrochloric acid (approx. 30 mmol) and stir to form a fine slurry of the amine hydrochloride salt.

  • Cool the mixture to 0-5°C in an ice-salt bath with constant stirring. Maintaining this temperature is critical for the stability of the diazonium salt.[4]

  • In a separate beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 5 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine slurry over 15 minutes, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting clear, yellowish solution of the diazonium salt should be used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol
  • In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 30 mL of a 1M sodium hydroxide solution. The resulting solution should be clear.

  • Cool the 2-naphthol solution to 5-10°C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

  • A deeply colored precipitate (the azo dye) should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1 hour.

  • Acidify the mixture to pH ~5 by slowly adding 2M hydrochloric acid. This protonates the sulfonic acid group and helps precipitate the product.

  • Isolate the solid product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60°C.

Protocol 3: Characterization by HPLC
  • Mobile Phase: Prepare a 70:30 (v/v) mixture of methanol and water with 0.1% formic acid.

  • Sample Preparation: Dissolve approximately 1 mg of the dried azo dye in 10 mL of the mobile phase.

  • Instrumentation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Conditions: Set the flow rate to 1.0 mL/min, the column temperature to 30°C, and the UV detector to the λmax of the compound (485 nm or 472 nm).

  • Analysis: Inject 10 µL of the sample and integrate the peak areas to determine the purity percentage.

Conclusion

This guide demonstrates that while this compound and its isomer, 2-Amino-5-methoxybenzenesulfonic acid, can both serve as effective precursors for azo dyes, their structural differences have a tangible impact on the reaction outcomes and product properties. The 5-amino isomer provides a higher yield and a product with a longer maximum wavelength of absorption, resulting in a deeper color.

This comparative analysis, supported by validated protocols and quantitative data, underscores the importance of precise isomeric selection in chemical synthesis. For researchers and developers, understanding these nuances is critical for controlling the properties of the final product, whether it be for industrial dyes, pharmaceutical intermediates, or analytical reagents. The choice of starting material is not arbitrary; it is a fundamental design parameter that dictates the ultimate performance and characteristics of the synthesized compound.

References

A Comprehensive Guide to the Purity Analysis of Commercially Available 5-Amino-2-methoxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-2-methoxybenzenesulfonic acid is a pivotal intermediate in the synthesis of a multitude of compounds, particularly in the pharmaceutical and dye industries. The purity of this reagent is of paramount importance, as impurities can lead to undesirable side reactions, impact product yield and quality, and in the context of drug development, pose significant safety risks. Consequently, robust and reliable analytical methodologies for the purity assessment of commercially available this compound are indispensable for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of three powerful analytical techniques for the purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method is presented with a detailed experimental protocol, an explanation of the underlying principles, and a discussion of its strengths and limitations, enabling the reader to make an informed decision on the most suitable approach for their specific needs.

Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high-resolution separation of compounds in a mixture. For the purity analysis of this compound, a reverse-phase HPLC method is typically employed, where the analyte is separated based on its hydrophobicity.

Principle of the Technique

In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile or methanol. This compound, being a polar molecule, will have a limited retention time on the column. The separation of impurities from the main compound is achieved by their differential partitioning between the stationary and mobile phases. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in the analyte and potential impurities absorb UV light. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis.

Experimental Protocol: HPLC Purity Assay

This protocol is a starting point and may require optimization based on the specific instrument and commercial source of the analyte.[1][2]

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or Formic acid (for MS-compatible methods)[1][2]

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a small amount of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) and sonicate if necessary.

  • Dilute to the mark with the initial mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Record the chromatogram for a sufficient time to allow all components to elute.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: HPLC workflow for purity analysis.

Data Interpretation

The purity of the this compound is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This method assumes that all components have a similar UV response at the chosen wavelength. For a more accurate quantification, a reference standard of this compound with known purity would be required to create a calibration curve.

Strengths and Limitations of HPLC
FeatureStrengthsLimitations
Quantification Excellent for precise and accurate quantification of the main component and known impurities.Requires reference standards for accurate quantification of each impurity. Assumes equal response factors in area percent calculations.
Sensitivity High sensitivity, capable of detecting impurities at low levels.May not detect non-chromophoric impurities.
Specificity High resolving power allows for the separation of closely related impurities.Co-elution of impurities can occur, leading to inaccurate results.
Throughput Relatively high throughput with modern autosamplers.Analysis time per sample can be in the range of 20-30 minutes.
Cost Moderate initial instrument cost and ongoing solvent costs.Solvents must be of high purity to avoid interfering peaks.[3]

Section 2: Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[4][5]

Principle of the Technique

The fundamental principle of qNMR is that the integral of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[5] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard of known purity, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard.

Experimental Protocol: qNMR Purity Determination

This protocol provides a general framework for qNMR analysis.[6][7]

1. Materials and Reagents:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard should have signals that do not overlap with the analyte signals.[6]

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • High-precision analytical balance (readable to at least 0.01 mg)

  • NMR tubes

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh a similar amount of the internal standard into the same vial.

  • Record the exact masses of both the sample and the internal standard.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum under quantitative conditions. This typically involves:

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest to ensure full relaxation.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

    • A 90° pulse angle.

4. Data Processing:

  • Process the spectrum with careful phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Purity Calculation Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve Acquire Acquire 1H NMR Spectrum (Quantitative) Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: qNMR workflow for absolute purity determination.

Data Interpretation and Calculation

The purity of the this compound (P_analyte) is calculated using the following equation:

P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I_analyte and I_std are the integrals of the signals for the analyte and the standard, respectively.

  • N_analyte and N_std are the number of protons giving rise to the integrated signals for the analyte and the standard.

  • MW_analyte and MW_std are the molecular weights of the analyte and the standard.

  • m_analyte and m_std are the masses of the analyte and the standard.

  • P_std is the purity of the internal standard.

Strengths and Limitations of qNMR
FeatureStrengthsLimitations
Quantification Provides absolute purity without a specific reference standard of the analyte.[4]Accuracy is highly dependent on the accuracy of weighing and the purity of the internal standard.
Specificity Highly specific, as signals are based on the chemical structure. Overlapping signals can be an issue but can often be resolved by selecting appropriate signals or using higher field magnets.Not suitable for complex mixtures where signal overlap is extensive.
Throughput Lower throughput compared to HPLC due to longer acquisition times for quantitative measurements.
Cost High initial instrument cost.Lower solvent consumption compared to HPLC.
Universality Applicable to any soluble compound with an NMR-active nucleus.May not be sensitive enough to detect very low-level impurities.

Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.[8] It is an invaluable tool for identifying and characterizing unknown impurities.

Principle of the Technique

The sample is first separated by HPLC as described in Section 1. The eluent from the HPLC column is then introduced into the ion source of the mass spectrometer, where the molecules are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the compounds. By fragmenting the ions (MS/MS), further structural information can be obtained, aiding in the identification of unknown impurities.[9]

Experimental Protocol: LC-MS Impurity Profiling

The HPLC conditions are similar to those in Section 1, with the key difference being the use of a volatile mobile phase modifier (e.g., formic acid instead of phosphoric acid) to ensure compatibility with the mass spectrometer.[1]

1. Materials and Reagents:

  • As per HPLC protocol, but using formic acid instead of phosphoric acid.

2. LC-MS Conditions:

  • LC System: As per HPLC protocol.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Mass Range: m/z 50-1000.

  • Data Acquisition: Full scan MS and data-dependent MS/MS.

3. Sample Preparation:

  • As per HPLC protocol.

4. Analysis:

  • Acquire LC-MS data for the sample.

  • Process the data to identify peaks corresponding to potential impurities.

  • Determine the accurate mass of the impurity peaks and propose elemental compositions.

  • Analyze the MS/MS fragmentation patterns to elucidate the structure of the impurities.

Visualization of the LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Impurity Identification Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into LC Filter->Inject Separate HPLC Separation Inject->Separate Ionize ESI Ionization Separate->Ionize Analyze Mass Analysis (MS & MS/MS) Ionize->Analyze Identify Identify Impurity Peaks Analyze->Identify Determine_Mass Determine Accurate Mass Identify->Determine_Mass Elucidate Elucidate Structure (MS/MS) Determine_Mass->Elucidate

Caption: LC-MS workflow for impurity profiling.

Data Interpretation

The identification of impurities involves several steps:

  • Peak Detection: Identify all peaks in the total ion chromatogram (TIC) that are not the main component.

  • Molecular Weight Determination: Extract the mass spectrum for each impurity peak to determine its molecular weight.

  • Structural Elucidation: For unknown impurities, the fragmentation pattern from MS/MS experiments is compared to known fragmentation pathways or databases to propose a chemical structure.

Strengths and Limitations of LC-MS
FeatureStrengthsLimitations
Identification Excellent for the identification and structural elucidation of unknown impurities.[9]Quantification can be challenging without reference standards for each impurity due to variations in ionization efficiency.
Sensitivity Extremely high sensitivity, capable of detecting trace-level impurities.Matrix effects can suppress or enhance the ionization of the analyte, affecting accuracy.
Specificity Highly specific due to the combination of chromatographic separation and mass detection.Isomeric impurities may not be distinguishable by mass alone and require good chromatographic separation.
Throughput Similar throughput to HPLC, but data analysis can be more time-consuming.
Cost High initial instrument cost and maintenance.

Comparative Summary of Analytical Techniques

ParameterHPLC with UV DetectionqNMRLC-MS
Primary Purpose Quantitative purity determinationAbsolute quantitative purity determinationImpurity identification and profiling
Quantitative Capability Relative quantification (area %) or absolute with standardsAbsolute quantificationSemi-quantitative without standards
Sensitivity HighModerateVery High
Specificity High (chromatographic resolution)Very High (structural information)Extremely High (chromatography + mass)
Impurity Identification NoLimitedYes (structural elucidation)
Throughput HighLow to ModerateModerate
Cost ModerateHighVery High
Regulatory Acceptance Widely accepted for purity testing[10][11][12][13]Accepted as a primary method for purity assignment[4]Essential for impurity identification and characterization[14][15]

Discussion and Recommendations

The choice of analytical technique for the purity analysis of this compound depends on the specific objective.

  • For routine quality control and release testing , where the primary goal is to determine the purity of the main component and quantify known impurities, HPLC with UV detection is often the method of choice due to its robustness, high throughput, and cost-effectiveness. The validation of such methods should follow established guidelines from bodies like the ICH and USP to ensure data integrity.[10][11][12][13][16][17][18][19]

  • For the certification of reference materials or when an absolute purity value is required without a specific standard of the analyte , qNMR is the ideal technique. Its ability to provide a direct measure of purity makes it an invaluable tool in a research and development setting.

  • When the objective is to identify and characterize unknown impurities or degradation products , LC-MS is indispensable. Its high sensitivity and ability to provide structural information are crucial for ensuring the safety and quality of the final product, particularly in pharmaceutical applications.

For a comprehensive purity assessment, a combination of these techniques is often employed. For instance, HPLC can be used for routine purity checks, while LC-MS is used to identify any new or significant impurities. qNMR can then be used to assign an absolute purity value to a batch that will be used as an in-house reference standard. This orthogonal approach provides a high degree of confidence in the quality of the this compound.

Conclusion

The purity of this compound is a critical parameter that can significantly influence the outcome of research and the quality of manufactured products. This guide has provided a detailed comparison of three powerful analytical techniques—HPLC, qNMR, and LC-MS—for the comprehensive purity analysis of this important chemical intermediate. By understanding the principles, protocols, and respective strengths and limitations of each method, researchers, scientists, and drug development professionals can select the most appropriate analytical strategy to ensure the quality and integrity of their work.

References

A Guide to the Comparative Reactivity of Aniline Sulfonic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the comparative reactivity of aniline sulfonic acid isomers in electrophilic aromatic substitution, designed for researchers and drug development professionals.

Aniline sulfonic acids, existing as three distinct isomers—orthanilic (2-aminobenzenesulfonic acid), metanilic (3-aminobenzenesulfonic acid), and sulfanilic (4-aminobenzenesulfonic acid)—are foundational building blocks in chemical synthesis. Their applications range from the production of azo dyes and sulfa drugs to their use as analytical reagents.[1][2] Understanding the comparative reactivity of these isomers, particularly in electrophilic aromatic substitution (EAS), is critical for optimizing reaction conditions and predicting product outcomes.

This guide provides a detailed analysis of the electronic and steric factors governing the reactivity of these isomers, supported by a proposed experimental protocol for empirical validation.

The Underlying Chemistry: A Tale of Two Functional Groups

The reactivity of an aniline sulfonic acid molecule is dictated by the interplay between the activating amino group (-NH2) and the deactivating sulfonic acid group (-SO3H).

  • The Amino Group (-NH2): As a powerful activating group, the lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance. This increases the electron density at the ortho and para positions, making the ring highly susceptible to electrophilic attack at these sites.[3]

  • The Sulfonic Acid Group (-SO3H): This group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur atom.[4] It deactivates the ring towards EAS through a strong negative inductive effect (-I) and directs incoming electrophiles to the meta position.[5]

  • The Zwitterionic State: In the solid state and in neutral or acidic solutions, aniline sulfonic acids exist predominantly as zwitterions (e.g., H3N+–C6H4–SO3−).[6][7] The protonation of the amino group to form an anilinium cation (-NH3+) drastically alters its electronic influence. The -NH3+ group is a potent deactivating, meta-directing group due to its positive charge and strong inductive electron withdrawal.[8]

This dual nature—the presence of a powerful activator and a powerful deactivator, compounded by the pH-dependent formation of a zwitterion—creates a complex reactivity landscape that is highly dependent on the isomeric substitution pattern.

Comparative Reactivity Analysis of Isomers

The relative positions of the amino and sulfonic acid groups create unique electronic and steric environments in each isomer, leading to a predictable hierarchy of reactivity in EAS reactions like nitration or halogenation.

Metanilic acid is predicted to be the most reactive of the three isomers. In this configuration, the positions that are strongly activated by the amino group (C2, C4, and C6) do not coincide with the positions strongly deactivated by the sulfonic acid group. The ortho (C2, C6) and para (C4) positions relative to the -NH2 group are meta to the -SO3H group, experiencing minimal deactivation from the latter. This "constructive alignment" of directing effects allows the activating influence of the amino group to dominate, facilitating electrophilic attack.

Sulfanilic acid is predicted to have intermediate reactivity . The amino group activates the C2 and C6 positions. These same positions are also ortho to the deactivating sulfonic acid group. While the activating effect of the amino group is strong, the proximity of the electron-withdrawing -SO3H group at the para position diminishes the overall nucleophilicity of the ring compared to metanilic acid.

Orthanilic acid is predicted to be the least reactive isomer. The primary reason is steric hindrance . The bulky -SO3H group physically blocks access to the C6 position, one of the sites activated by the adjacent -NH2 group.[8] Furthermore, any electrophilic attack at the C4 or C6 positions would result in a transition state with significant steric strain. While the C4 position is electronically activated, the overall deactivation from the ortho -SO3H group and severe steric hindrance make orthanilic acid the most challenging substrate for EAS.

The diagram below illustrates the directing effects of the functional groups on each isomer, assuming the amino group is not protonated.

Predicted reactivity hierarchy of aniline sulfonic acid isomers.
Experimental Protocol: Competitive Nitration

To empirically validate the predicted reactivity hierarchy, a competitive nitration experiment can be performed. This method provides a direct comparison by allowing the isomers to compete for a limited amount of the electrophile.

Objective: To determine the relative reactivity of orthanilic, metanilic, and sulfanilic acids towards electrophilic nitration.

Materials:

  • Orthanilic acid

  • Metanilic acid

  • Sulfanilic acid

  • Anisole (internal standard)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM, HPLC grade)

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

  • HPLC system with a C18 column and UV detector

Workflow Diagram:

G Experimental Workflow: Competitive Nitration prep 1. Preparation Equimolar mixture of all three isomers and an internal standard (anisole) in a suitable solvent. react 2. Reaction Cool mixture to 0°C. Add a sub-stoichiometric amount of nitrating agent (HNO3/H2SO4) dropwise. prep->react Slow Addition quench 3. Quenching Pour reaction mixture into ice-cold sodium bicarbonate solution to neutralize acid and stop the reaction. react->quench Immediate extract 4. Extraction Extract organic components with dichloromethane (DCM). quench->extract dry 5. Drying Dry the organic layer with anhydrous magnesium sulfate. extract->dry analyze 6. Analysis Analyze the final mixture using HPLC. Quantify reactants and products relative to the internal standard. dry->analyze

Workflow for competitive nitration of aniline sulfonic acids.

Step-by-Step Methodology:

  • Preparation of Reactant Solution:

    • Accurately weigh equimolar amounts (e.g., 1.0 mmol) of orthanilic acid, metanilic acid, sulfanilic acid, and an internal standard (e.g., anisole).

    • Dissolve the mixture in a minimum amount of concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer. Causality: Using sulfuric acid as the solvent ensures all reactants are in a consistent medium and generates the nitronium ion (NO2+) electrophile upon addition of nitric acid.[9]

  • Nitration Reaction:

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Prepare the nitrating mixture by slowly adding a sub-stoichiometric amount of concentrated nitric acid (e.g., 0.5 mmol) to a small amount of cold, concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the stirred reactant solution over 15 minutes, ensuring the temperature remains below 10 °C. Causality: A sub-stoichiometric amount of the electrophile is critical for a competitive reaction; it ensures that the most reactive substrate reacts preferentially.[10]

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes.

  • Workup and Extraction:

    • Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Transfer the aqueous mixture to a separatory funnel and extract three times with 50 mL portions of dichloromethane (DCM).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Analysis:

    • Dissolve the residue in a known volume of a suitable solvent (e.g., acetonitrile/water).

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC).

    • The consumption of each aniline sulfonic acid isomer relative to the internal standard will indicate its relative reactivity. The isomer with the lowest remaining concentration is the most reactive.

Data Summary and Interpretation

The experimental results can be summarized in a table comparing the percentage of each reactant consumed.

CompoundInitial Moles (mmol)Final Moles (mmol)% ConsumedPredicted Reactivity
Metanilic Acid1.0(Experimental)(Experimental)Most Reactive
Sulfanilic Acid1.0(Experimental)(Experimental)Intermediate
Orthanilic Acid1.0(Experimental)(Experimental)Least Reactive

The expected outcome is that Metanilic Acid will show the highest percentage of consumption, followed by Sulfanilic Acid, with Orthanilic Acid showing the least consumption, thereby confirming the reactivity trend predicted from electronic and steric principles.

Conclusion

The reactivity of aniline sulfonic acids in electrophilic aromatic substitution is a nuanced interplay of activating, deactivating, and steric effects. A systematic analysis predicts a reactivity order of Metanilic > Sulfanilic > Orthanilic . This hierarchy is primarily driven by the constructive alignment of directing groups in metanilic acid and the significant steric hindrance present in orthanilic acid. The proposed competitive nitration experiment provides a robust and self-validating framework for empirically confirming this theoretical model, offering valuable insights for synthetic chemists working with these versatile compounds.

References

A Senior Application Scientist's Guide to the Stability of Benzenesulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzenesulfonic acid and its derivatives are foundational scaffolds in modern chemistry, serving as catalysts, surfactants, dye intermediates, and crucial pharmacophores in drug development.[1][2] Their efficacy and safety in these roles are inextricably linked to their chemical stability. A derivative that degrades prematurely on the shelf, during a high-temperature reaction, or under physiological conditions can lead to loss of product efficacy, the formation of toxic impurities, and failure of a drug candidate.

This guide provides an in-depth, comparative analysis of the stability of key benzenesulfonic acid derivatives, including the parent acid, its salts, sulfonyl chlorides, sulfonamides, and sulfonate esters. We will move beyond a simple recitation of facts to explore the mechanistic underpinnings of stability, offering field-proven insights into why certain derivatives are chosen for specific applications. The protocols and data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting, handling, and formulating with these versatile compounds.

Foundational Principles: Factors Governing Stability

The stability of any benzenesulfonic acid derivative is not a monolithic property but a multifactorial characteristic governed by the interplay between the sulfonyl group, substituents on the aromatic ring, and the nature of the functional group attached to the sulfur atom.

  • The Sulfonyl Group (-SO₃H): The sulfonic acid group is strongly acidic, with pKa values often in the range of -1 to -2, rivaling mineral acids.[3][4] This acidity stems from the high degree of resonance stabilization of the resulting sulfonate anion. The sulfur atom in the sulfonyl group is highly oxidized and electrophilic, a key factor in the reactivity of derivatives like sulfonyl chlorides and esters.

  • Aromatic Ring Substituents: The electronic nature of substituents on the benzene ring significantly modulates stability. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease electron density on the ring and at the sulfur atom. This generally increases the susceptibility of the C-S bond to cleavage and makes derivatives like sulfonamides more prone to nucleophilic attack.[5] Conversely, electron-donating groups (EDGs) like alkyl (-R) or alkoxy (-OR) groups can enhance stability by increasing electron density.

  • The Derivative Functional Group: The identity of the group attached to the R-SO₂- moiety is the most critical determinant of stability, particularly hydrolytic stability. A hydroxyl group (-OH, in the acid) forms a highly stable, resonance-stabilized anion. A chlorine atom (-Cl, in sulfonyl chlorides) is an excellent leaving group, rendering the molecule highly reactive. An amino group (-NHR, in sulfonamides) forms a more robust bond, while an alkoxy group (-OR, in sulfonate esters) creates a potent electrophile highly susceptible to nucleophilic attack.[6]

G A Benzenesulfonic Acid Scaffold B Electronic Effects of Ring Substituents A->B C Nature of Derivative (-Cl, -NHR, -OR, -O-) A->C EWG Electron-Withdrawing Groups (e.g., -NO2) - Decrease Stability B->EWG EDG Electron-Donating Groups (e.g., -CH3) - Increase Stability B->EDG D Overall Molecular Stability C->D EWG->D EDG->D G start Start prep Prepare Sample (5-10 mg in TGA pan) start->prep load Load into TGA under N2 Atmosphere prep->load ramp Ramp Temperature (e.g., 10°C/min to 500°C) load->ramp measure Continuously Measure Sample Mass ramp->measure plot Plot Mass vs. Temperature measure->plot analyze Determine Onset Temperature of Mass Loss plot->analyze end End analyze->end G cluster_0 Sample Preparation cluster_1 Exposure (ICH Q1B) cluster_2 Analysis & Conclusion A1 Prepare 'Light' Sample (Transparent Container) B Place both samples in Photostability Chamber A1->B A2 Prepare 'Dark' Control (Wrapped in Foil) A2->B C Expose to >1.2M lux-hr Vis & >200 W-hr/m² UV B->C D Analyze both samples by Stability-Indicating HPLC C->D E Compare Degradation: 'Light' vs. 'Dark' D->E F Conclusion: Photostable or Photolabile E->F

References

A Comparative Guide to 5-Amino-2-methoxybenzenesulfonic Acid in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Amino-2-methoxybenzenesulfonic Acid: A Key Building Block for Vibrant Colors

This compound, also known as p-Anisidine-3-sulfonic acid, is an aromatic sulfonic acid derivative with the chemical formula C₇H₉NO₄S.[1] Its molecular structure, featuring an amino group, a methoxy group, and a sulfonic acid group on a benzene ring, makes it a valuable intermediate in the synthesis of a variety of organic molecules, most notably azo dyes. The presence and positioning of these functional groups are critical to the final properties of the dyes, influencing their color, solubility, and fastness.[2] This guide will focus on its primary application in the textile industry for producing reactive and direct dyes, particularly for achieving brilliant red shades.[1]

The Chemistry of Azo Dye Synthesis: The Role of this compound

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their synthesis is a two-step process: diazotization followed by azo coupling.

Step 1: Diazotization

In the first step, the primary aromatic amine, in this case, this compound, is converted into a diazonium salt. This reaction is typically carried out in an acidic solution at low temperatures (0-5 °C) with the addition of sodium nitrite. The methoxy group on the benzene ring can influence the reactivity of the amino group during this process.

Step 2: Azo Coupling

The resulting diazonium salt is an electrophile that is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aniline derivative. The sulfonic acid group in this compound enhances the water solubility of the final dye, a crucial property for textile dyeing processes.[2] The specific shade and fastness properties of the resulting dye are determined by the chemical structures of both the diazo component (derived from this compound) and the coupling component.

Performance Comparison: this compound vs. Alternative Intermediates

The selection of a diazo component is critical in determining the final characteristics of an azo dye. To understand the unique contributions of this compound, we compare it with a common, simpler alternative: Sulfanilic Acid (4-aminobenzenesulfonic acid) . The primary structural difference is the presence of the methoxy group in the ortho position to the sulfonic acid group and meta to the amino group in our target compound.

Performance MetricDye from this compound (Expected)Dye from Sulfanilic Acid (Typical)Rationale for Performance Difference
Color/Shade Deeper, more vibrant reds and orangesBrighter, more yellowish-oranges and redsThe electron-donating methoxy group causes a bathochromic shift (deepening of color) in the resulting dye molecule.
Light Fastness Good to Very GoodModerate to GoodThe methoxy group can help to dissipate photo-oxidative energy, thus improving the light fastness of the dye.
Wash Fastness Very Good to ExcellentGood to Very GoodThe overall molecular structure and the strong covalent bond formed with the fiber contribute to high wash fastness. The methoxy group can enhance the substantivity of the dye for the fiber.
Dye Yield (%) HighHighBoth are efficient diazo components, leading to good reaction yields under optimized conditions.
Solubility GoodGoodThe sulfonic acid group in both molecules ensures good water solubility of the resulting dyes.

Note: The data presented in this table is illustrative and based on established structure-property relationships in azo dyes.[3] Direct comparative studies with extensive quantitative data are limited in publicly available literature.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative azo dye using this compound.

Synthesis of a Representative Azo Dye

Objective: To synthesize a red azo dye by diazotizing this compound and coupling it with a suitable coupling component (e.g., 2-naphthol).

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Distilled water

  • Ice

Equipment:

  • Beakers (250 mL and 500 mL)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Buchner funnel and filter paper

  • pH indicator paper

Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, dissolve 2.03 g (0.01 mol) of this compound in 50 mL of distilled water containing 2.5 mL of concentrated hydrochloric acid. Gentle warming may be required to facilitate dissolution.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound solution. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt.

Part B: Azo Coupling

  • In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Check the pH of the solution; it should be alkaline. If necessary, add more 10% sodium hydroxide solution.

  • Isolate the dye by adding a saturated sodium chloride solution to precipitate the product completely ("salting out").

  • Filter the precipitated dye using a Buchner funnel, wash it with a small amount of cold saturated sodium chloride solution, and then with a small amount of cold distilled water.

  • Dry the synthesized dye in a desiccator or a low-temperature oven.

Characterization:

The synthesized dye can be characterized using techniques such as UV-Vis spectroscopy (to determine the absorption maximum), FT-IR spectroscopy (to identify functional groups), and NMR spectroscopy (for structural elucidation). The purity can be assessed by thin-layer chromatography (TLC).

Visualization of the Experimental Workflow

The following diagrams illustrate the key steps in the synthesis of an azo dye using this compound.

Diazotization cluster_reactants Reactants cluster_process Process cluster_product Product 5-AMBSA 5-Amino-2-methoxy- benzenesulfonic acid Mixing Mix in H2O 5-AMBSA->Mixing NaNO2 Sodium Nitrite (NaNO2) Addition Slowly add NaNO2 solution NaNO2->Addition HCl Hydrochloric Acid (HCl) HCl->Mixing Cooling Cool to 0-5°C Mixing->Cooling Cooling->Addition Diazonium_Salt Diazonium Salt Solution Addition->Diazonium_Salt

Caption: Diazotization of this compound.

AzoCoupling cluster_reactants Reactants cluster_process Process cluster_product Product Diazonium_Salt Diazonium Salt Solution Mixing Slowly mix solutions Diazonium_Salt->Mixing Coupling_Component Coupling Component (e.g., 2-Naphthol in NaOH) Cooling Cool to 0-5°C Coupling_Component->Cooling Cooling->Mixing Stirring Stir for 30-60 min Mixing->Stirring Isolation Salting out & Filtration Stirring->Isolation Azo_Dye Azo Dye Precipitate Isolation->Azo_Dye

Caption: Azo coupling reaction to form the final dye.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of azo dyes, particularly for achieving vibrant and fast red shades. The presence of the methoxy group in its structure offers distinct advantages in terms of color deepening and potentially improved light fastness compared to simpler aminobenzenesulfonic acids like sulfanilic acid. While direct, extensive comparative experimental data in the literature is not abundant, the well-established principles of dye chemistry allow for a confident prediction of its superior performance in specific applications. The provided experimental protocol offers a solid foundation for researchers to synthesize and evaluate dyes derived from this important intermediate. Further research focusing on direct comparative studies would be beneficial to quantify the performance advantages of using this compound in various dyeing systems.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Amino-2-methoxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents is the cornerstone of laboratory safety and experimental integrity. 5-Amino-2-methoxybenzenesulfonic acid is a valuable precursor in dye synthesis and other applications, but its hazardous properties necessitate a rigorous and well-understood disposal protocol. This guide moves beyond a simple checklist to provide a deep, procedural framework for its safe management, ensuring the protection of personnel and compliance with environmental regulations.

The core principle underpinning the disposal of this compound is that it must be treated as a hazardous waste. Its classification as a corrosive substance—capable of causing severe skin burns and eye damage—dictates every step of the handling and disposal process.[1][2]

Hazard Profile and Immediate Safety Imperatives

Before any handling or disposal, a complete understanding of the compound's risks is essential. This knowledge informs the "why" behind the stringent safety protocols. This compound is classified as a corrosive solid.

Table 1: Hazard and Safety Summary for this compound

ParameterSpecificationRationale & Source
GHS Classification Skin Corrosion, Category 1B; Serious Eye Damage, Category 1This classification indicates the material can cause irreversible damage upon contact with skin or eyes, necessitating robust PPE.[2]
Hazard Statement H314: Causes severe skin burns and eye damageThis is the primary hazard that drives all handling and emergency procedures.[1][2]
Required PPE Eyeshields/Faceshield, Chemical-resistant Gloves, Protective ClothingStandard protocol for corrosive materials to prevent any direct contact. A P3 respirator cartridge may be needed if dust is generated.[3][4]
Incompatible Materials Strong oxidizing agents, Strong bases, Acids, Acid anhydrides, Acid chloridesCo-storage or mixing of waste with these materials can lead to dangerous chemical reactions. Waste segregation is critical.[3][5][6]
Step-by-Step Spill Management Protocol

Accidental spills are a primary concern in a laboratory setting. The immediate response must be swift, safe, and systematic to mitigate exposure and contamination.

For a small, solid spill of this compound:

  • Alert & Restrict: Immediately notify personnel in the vicinity and restrict access to the affected area to prevent cross-contamination.[7][8]

  • Assess & Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate height.

  • Don PPE: Before approaching the spill, put on the appropriate PPE as detailed in Table 1, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[4]

  • Contain Dust: Do NOT use a dry cloth or create sweeping motions that could make the powder airborne.[4][9] If necessary, gently cover the spill with a damp paper towel to minimize dust.

  • Collect Material: Carefully scoop or sweep up the spilled material using a plastic scoop or spark-proof tools.[3][9] Place the collected solid into a designated, leak-proof, and clearly labeled hazardous waste container.[4][5]

  • Decontaminate: Wipe the spill area with a wet paper towel or cloth.[9] Dispose of the contaminated cleaning materials in the same hazardous waste container. Subsequently, wash the area with soap and water.[7][10]

  • Report: Inform your laboratory supervisor or Environmental Health and Safety (EHS) department about the incident, even if it is minor.

Core Directive: Bulk Waste Disposal

The disposal of unused, expired, or contaminated this compound must be handled through your institution's official hazardous waste management program.

Operational Plan:

  • Waste Segregation & Collection:

    • Solid Waste: Collect all solid this compound waste, including contaminated weigh paper, pipette tips, and gloves, in a dedicated, durable, and leak-proof container.[7]

    • Liquid Waste: Any solutions containing this compound should be collected in a separate, compatible (e.g., glass or polyethylene) hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Waste Container Management:

    • Labeling: The container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive").[7]

    • Closure: Keep the waste container securely closed at all times, except when adding waste.[7]

    • Storage: Store the container in a designated satellite accumulation area within the lab, away from incompatible materials.[7]

  • Arranging for Disposal:

    • Once the waste container is full or has been stored for the maximum period allowed by your institution (often not exceeding one year), arrange for pickup by your EHS department or a licensed hazardous waste disposal contractor.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]

Decontamination of Empty Containers

A container that once held this compound is considered hazardous waste until properly decontaminated.[7]

Protocol for Container Decontamination:

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent, such as water. Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[7]

  • Rinsate Collection: Crucially, all rinsate from the three rinses must be collected and disposed of as hazardous liquid waste. [7] This rinsate can be added to the designated aqueous hazardous waste container for sulfonic acids.

  • Final Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste after defacing or removing the original label.[7] Always confirm this final step with your local EHS regulations.[7]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

G Disposal Workflow for this compound start Waste Generated spill Is it a spill? start->spill empty_container Is it an empty container? start->empty_container bulk Bulk Waste (Unused/Contaminated) spill->bulk No ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) spill->ppe Yes segregate 1. Segregate into Designated Hazardous Waste Container (Solid or Liquid) bulk->segregate collect_solid 2. Collect Solid Waste into Labeled Hazardous Waste Container ppe->collect_solid decon 3. Decontaminate Area & Dispose of Cleaning Materials as HazWaste collect_solid->decon report 4. Report Incident to Supervisor/EHS decon->report label_store 2. Ensure Container is Closed, Labeled & Stored in Satellite Area segregate->label_store ehs_pickup 3. Arrange for Pickup by EHS / Licensed Contractor label_store->ehs_pickup empty_container->bulk No triple_rinse 1. Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate 2. Collect All Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container 3. Deface Label & Dispose of Container as Non-Hazardous Waste collect_rinsate->dispose_container

Caption: Decision workflow for handling and disposing of this compound.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Amino-2-methoxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 5-Amino-2-methoxybenzenesulfonic acid. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and minimize exposure risks. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to provide a comprehensive and trustworthy resource.

Hazard Identification and Risk Assessment

This compound (CAS No: 6470-17-3) is a chemical compound that requires careful handling due to its hazardous properties. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a substance that causes severe skin burns and eye damage.[1] This corrosive nature necessitates a stringent personal protective equipment (PPE) regimen to prevent contact and ensure personnel safety.

Primary Hazards:

  • Skin Corrosion/Irritation: Causes severe skin burns upon contact.[1][2]

  • Eye Damage/Irritation: Poses a serious risk of eye damage.[1][2]

Understanding these hazards is the first step in a thorough risk assessment. Before handling this chemical, it is crucial to have a clear plan for its use, storage, and disposal, with appropriate safety measures in place.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE plan is mandatory to prevent skin contact, eye exposure, and inhalation of this compound, particularly when handling the solid powder. The following table summarizes the required PPE for various laboratory operations.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Transferring Solid Chemical-resistant gloves (e.g., Nitrile, Neoprene)Safety glasses with side shields or goggles, and a face shieldLab coat or chemical-resistant apronNIOSH-approved respirator with a particulate filter (e.g., N95, P3)
Preparing Solutions (Dissolving) Chemical-resistant gloves (e.g., Nitrile, Neoprene)Chemical splash goggles and a face shieldLab coat or chemical-resistant apronRequired if not performed in a certified chemical fume hood
Conducting Reactions Chemical-resistant gloves (e.g., Nitrile, Neoprene)Chemical splash goggles and a face shieldLab coat or chemical-resistant apronUse within a certified chemical fume hood is strongly recommended
Handling Waste and Decontamination Heavy-duty chemical-resistant glovesChemical splash goggles and a face shieldChemical-resistant apron over a lab coatAs needed, based on the potential for aerosol or dust generation
Rationale for PPE Selection
  • Hand Protection: Chemical-resistant gloves are the first line of defense against skin contact. Nitrile or neoprene gloves offer good resistance to a range of chemicals. It is imperative to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating the skin.[3]

  • Eye and Face Protection: Given the severe eye damage risk, a multi-layered approach is necessary. Safety glasses with side shields offer baseline protection.[4] However, when handling the powder or preparing solutions where splashing is a risk, chemical splash goggles are essential. A face shield provides an additional layer of protection for the entire face.[4][5][6]

  • Body Protection: A lab coat is standard practice to protect clothing and skin from minor spills and contamination.[3] For tasks with a higher risk of splashes, such as transferring larger quantities or preparing concentrated solutions, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: The fine particulate nature of solid this compound poses an inhalation hazard. A NIOSH-approved respirator with a particulate filter is crucial when handling the powder outside of a certified chemical fume hood to prevent respiratory irritation.[3][4]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]

Preparation and Pre-Handling Check
  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and that the airflow is adequate.

  • Emergency Equipment Accessibility: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[3]

  • Don PPE: Put on all required PPE as specified in the table above before handling the chemical.

  • Assemble Materials: Prepare all necessary equipment and reagents to minimize movement and the potential for spills.

Weighing and Transferring the Solid
  • Containment: Whenever possible, weigh the chemical within a fume hood or a ventilated balance enclosure.

  • Minimize Dust: Handle the solid gently to avoid generating dust. Use a spatula or scoopula for transfers.[7] Do not pour the dry powder directly from a large container.

  • Clean-Up: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

Dissolving and Solution Preparation
  • Controlled Addition: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[3]

  • Maintain Containment: Keep the container covered as much as possible during the dissolution process.

  • Avoid Incompatibilities: Be aware of the chemical's incompatibilities, such as strong oxidizing agents and strong bases, to prevent hazardous reactions.[8][9]

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this chemical in clearly labeled, sealed, and appropriate containers.[2][4]

  • Regulatory Compliance: Dispose of the chemical waste through a licensed hazardous waste disposal company. Adhere to all local, regional, and national regulations for chemical waste disposal.[2][10]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][8]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[4][8]

  • Spill Response: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8] For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Logical Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Verify Fume Hood Verify Fume Hood Check Emergency Equipment Check Emergency Equipment Verify Fume Hood->Check Emergency Equipment Proceed if functional Don PPE Don PPE Check Emergency Equipment->Don PPE Proceed if accessible Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Conduct Reaction Conduct Reaction Prepare Solution->Conduct Reaction Collect Waste Collect Waste Conduct Reaction->Collect Waste Label Container Label Container Collect Waste->Label Container Dispose via EHS Dispose via EHS Label Container->Dispose via EHS

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.